Methoxetamine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(ethylamino)-2-(3-methoxyphenyl)cyclohexan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c1-3-16-15(10-5-4-9-14(15)17)12-7-6-8-13(11-12)18-2;/h6-8,11,16H,3-5,9-10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNRBMKLTGCSRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1(CCCCC1=O)C2=CC(=CC=C2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1239908-48-5 | |
| Record name | Cyclohexanone, 2-(ethylamino)-2-(3-methoxyphenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1239908-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methoxetamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1239908485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHOXETAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DKO8XUO3NY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Pharmacological Profile of Methoxetamine as a Serotonin Reuptake Inhibitor
Abstract
Methoxetamine (MXE), a designer drug and analogue of ketamine, has garnered significant attention within the scientific community for its complex pharmacological profile.[1] While primarily recognized as a non-competitive NMDA receptor antagonist, a substantial body of evidence has illuminated its role as a serotonin reuptake inhibitor.[2][3] This guide provides a comprehensive technical overview of the serotonergic activity of Methoxetamine, intended for researchers, scientists, and drug development professionals. We will delve into its binding affinity and functional potency at the serotonin transporter (SERT), the experimental methodologies used for its characterization, and the potential implications of this dual pharmacological action.
Introduction: The Emergence of Methoxetamine
Methoxetamine ((RS)2-(3-methoxyphenyl)-2-(ethylamino)cyclohexanone) is an arylcyclohexylamine that surfaced in the early 2010s as a recreational substance.[3][4] Structurally related to ketamine and phencyclidine (PCP), it was purportedly designed to exhibit a longer duration of action and potentially a more favorable safety profile, particularly concerning the urotoxicity associated with chronic ketamine use.[1][4] Initial reports and subsequent scientific investigations revealed that MXE's subjective effects are ketamine-like, producing dissociative states.[1] However, a key distinguishing feature of MXE's pharmacology is its significant interaction with the serotonin transporter.[2][5]
Methoxetamine's Interaction with the Serotonin Transporter (SERT)
The serotonin transporter is a crucial membrane protein responsible for the reuptake of serotonin from the synaptic cleft, thereby regulating serotonergic neurotransmission. Inhibition of SERT leads to an increase in the extracellular concentration of serotonin, a mechanism central to the action of many antidepressant medications, such as selective serotonin reuptake inhibitors (SSRIs).[5]
Binding Affinity (Ki)
In vitro binding assays are fundamental in determining the affinity of a compound for a specific receptor or transporter. These assays typically involve radioligand displacement, where the test compound's ability to displace a known high-affinity radiolabeled ligand from the target is measured. The inhibition constant (Ki) is then calculated, representing the concentration of the competing ligand that will bind to half of the binding sites at equilibrium. A lower Ki value indicates a higher binding affinity.
Studies have consistently demonstrated that Methoxetamine possesses a notable affinity for the human serotonin transporter.[2] A comprehensive study that screened MXE against 56 different sites, including neurotransmitter receptors and transporters, found that its only significant affinities were for the dizocilpine site of the NMDA receptor and SERT.[2]
Functional Potency (IC50)
While binding affinity indicates how well a compound binds to a target, functional assays are necessary to determine its effect on the target's activity. For transporters like SERT, this is typically assessed through uptake inhibition assays. These experiments measure the ability of a compound to block the transport of a substrate, such as radiolabeled serotonin, into cells or synaptosomes. The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function.
Methoxetamine has been shown to act as a serotonin reuptake inhibitor.[2][5] The reported IC50 value for MXE at the human serotonin transporter is 2,400 nM.[2][6] This indicates that while it does inhibit serotonin reuptake, its potency in this regard is lower than its binding affinity might suggest. It is important to note that discrepancies between binding affinity (Ki) and functional potency (IC50) can arise due to various experimental factors and the different nature of the assays.[7]
Quantitative Pharmacological Data
To provide a clear comparative overview, the following table summarizes the key quantitative data regarding Methoxetamine's interaction with monoamine transporters.
| Target | Parameter | Value (nM) | Species | Reference |
| Serotonin Transporter (SERT) | Ki | 479 | Human | [2] |
| Serotonin Transporter (SERT) | IC50 | 2,400 | Human | [2][6] |
| Dopamine Transporter (DAT) | Ki | >10,000 | Human | [2] |
| Dopamine Transporter (DAT) | IC50 | 33,000 | Human | [2] |
| Norepinephrine Transporter (NET) | Ki | >10,000 | Human | [2] |
| Norepinephrine Transporter (NET) | IC50 | 20,000 | Human | [2] |
| NMDA Receptor (dizocilpine site) | Ki | 257 | Rat | [2] |
Table 1: Pharmacological profile of Methoxetamine at monoamine transporters and the NMDA receptor.
As the data illustrates, Methoxetamine exhibits a clear selectivity for the serotonin transporter over the dopamine and norepinephrine transporters.[2]
Experimental Protocols for Characterization
The determination of a compound's pharmacological profile at a transporter like SERT involves a series of well-established in vitro assays. Below are detailed, step-by-step methodologies for two key experiments.
Radioligand Binding Assay for SERT Affinity
This protocol describes a competitive binding assay to determine the Ki of Methoxetamine at the human serotonin transporter.
Objective: To determine the binding affinity (Ki) of Methoxetamine for the human serotonin transporter (hSERT).
Materials:
-
HEK293 cells stably expressing hSERT
-
[³H]-Citalopram (or another suitable high-affinity SERT radioligand)
-
Methoxetamine hydrochloride
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
Procedure:
-
Membrane Preparation:
-
Culture HEK293-hSERT cells to confluence.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Resuspend the resulting membrane pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
Prepare serial dilutions of Methoxetamine in assay buffer.
-
In a 96-well plate or individual tubes, add in the following order:
-
Assay buffer
-
A fixed concentration of [³H]-Citalopram (typically at or below its Kd).
-
Increasing concentrations of Methoxetamine or vehicle (for total binding).
-
For non-specific binding, add a high concentration of a known SERT inhibitor (e.g., fluoxetine).
-
Add the prepared cell membranes to initiate the binding reaction.
-
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the Methoxetamine concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Synaptosomal [³H]-Serotonin Uptake Inhibition Assay
This protocol outlines a functional assay to measure the IC50 of Methoxetamine for the inhibition of serotonin reuptake.
Objective: To determine the functional potency (IC50) of Methoxetamine to inhibit serotonin uptake via hSERT.
Materials:
-
HEK293 cells expressing hSERT or isolated rodent brain synaptosomes
-
[³H]-Serotonin
-
This compound
-
Krebs-HEPES buffer (KHB)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Cell/Synaptosome Preparation:
-
Prepare a suspension of HEK293-hSERT cells or synaptosomes in KHB.
-
-
Pre-incubation:
-
Aliquot the cell/synaptosome suspension into a 96-well plate.
-
Add increasing concentrations of Methoxetamine or vehicle and pre-incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
-
Uptake Initiation:
-
Initiate serotonin uptake by adding a fixed concentration of [³H]-Serotonin to each well.
-
-
Incubation:
-
Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
-
Uptake Termination and Filtration:
-
Terminate the uptake process by rapid filtration through glass fiber filters, followed by washing with ice-cold KHB.
-
-
Quantification:
-
Measure the radioactivity of the filters as described in the binding assay protocol.
-
-
Data Analysis:
-
Determine the IC50 value by plotting the percentage of inhibition of [³H]-Serotonin uptake against the logarithm of the Methoxetamine concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizing the Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of serotonin reuptake and its inhibition by Methoxetamine.
Caption: Experimental workflows for determining SERT binding affinity and uptake inhibition.
Discussion and Implications
The dual pharmacological profile of Methoxetamine as both an NMDA receptor antagonist and a serotonin reuptake inhibitor presents a complex and intriguing area of study.[8] This dual action is believed to contribute to its unique subjective effects and may also be relevant to its potential as a rapid-acting antidepressant.[5][9]
The NMDA receptor antagonism of MXE is shared with ketamine, a compound that has demonstrated rapid and robust antidepressant effects.[8] The additional serotonergic activity of MXE, a mechanism common to traditional antidepressants, could potentially synergize with its glutamatergic effects.[5] Animal studies have suggested that MXE may indeed possess rapid-acting antidepressant effects, similar to ketamine.[2][8] These antidepressant effects appear to be mediated by both the glutamatergic and serotonergic systems.[8][9]
It is hypothesized that the 3-methoxy substituent on the phenyl ring of MXE contributes to its higher affinity for the serotonin transporter protein compared to ketamine.[5] The N-ethyl group is thought to be responsible for its increased potency and duration of action.[5]
The serotonergic activity of MXE also has important implications for its safety profile. The combination of an NMDA receptor antagonist with a serotonin reuptake inhibitor could increase the risk of adverse effects, including serotonin syndrome, particularly when co-administered with other serotonergic drugs.[1]
Conclusion
Methoxetamine is a pharmacologically complex compound, acting as both a potent NMDA receptor antagonist and a serotonin reuptake inhibitor.[1][2] Its affinity and functional activity at the serotonin transporter distinguish it from its structural analogue, ketamine.[10] The methodologies outlined in this guide provide a framework for the continued investigation of MXE and other novel psychoactive substances. A thorough understanding of the serotonergic pharmacology of Methoxetamine is crucial for elucidating its full range of effects, potential therapeutic applications, and associated risks. Further research is warranted to fully characterize the interplay between its glutamatergic and serotonergic actions and to explore its potential as a lead compound for the development of novel therapeutics.
References
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PsychonautWiki. (n.d.). Methoxetamine. Retrieved from [Link]
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Wikipedia. (n.d.). Methoxetamine. Retrieved from [Link]
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TripSit Wiki. (2018, November 7). Methoxetamine. Retrieved from [Link]
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Wikiwand. (n.d.). Methoxetamine. Retrieved from [Link]
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ResearchGate. (2025, August 6). Methoxetamine: From drug of abuse to rapid-acting antidepressant. Retrieved from [Link]
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PubMed. (2021, August 1). R(-)-methoxetamine exerts rapid and sustained antidepressant effects and fewer behavioral side effects relative to S(+)-. Retrieved from [Link]
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PubMed. (2017, September 1). Methoxetamine produces rapid and sustained antidepressant effects probably via glutamatergic and serotonergic mechanisms. Retrieved from [Link]
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PLOS. (n.d.). The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor. Retrieved from [Link]
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YouTube. (2015, October 7). Methoxetamine. Retrieved from [Link]
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PubMed. (2021, August 10). New insights into methoxetamine mechanisms of action: Focus on serotonergic 5-HT2 receptors in pharmacological and behavioral effects in the rat. Retrieved from [Link]
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PubMed. (2016, May 4). Detailed pharmacological evaluation of methoxetamine (MXE), a novel psychoactive ketamine analogue-Behavioural, pharmacokinetic and metabolic studies in the Wistar rat. Retrieved from [Link]
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PubMed. (n.d.). Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline. Retrieved from [Link]
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ECDD Repository. (n.d.). Methoxetamine (MXE). Retrieved from [Link]
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ResearchGate. (n.d.). Affinity of Stimulants at Monoamine Transporters NET, DAT, and SERT in Ligand-Binding Studies. Retrieved from [Link]
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ResearchGate. (2025, August 7). R(-)-methoxetamine exerts rapid and sustained antidepressant effects and fewer behavioral side effects relative to S(+)-. Retrieved from [Link]
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ResearchGate. (n.d.). Range of previously reported IC50 values for neurotransmitter uptake inhibition. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical structure, IC50 values and representative traces of.... Retrieved from [Link]
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PubMed. (n.d.). Methoxetamine affects brain processing involved in emotional response in rats. Retrieved from [Link]
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An In-depth Technical Guide on the In Vitro Binding Affinity of Methoxetamine for the PCP Site of the NMDA Receptor
This guide provides a detailed examination of the in vitro binding characteristics of Methoxetamine (MXE), a dissociative substance of the arylcyclohexylamine class, at the phencyclidine (PCP) binding site within the N-methyl-D-aspartate (NMDA) receptor. Designed for researchers, scientists, and drug development professionals, this document synthesizes key pharmacological data with practical, field-proven experimental protocols.
Introduction: The NMDA Receptor and the Arylcyclohexylamine Binding Site
The NMDA receptor is a crucial ligand-gated ion channel that plays a pivotal role in excitatory synaptic transmission throughout the mammalian central nervous system.[1][2][3] Its proper function is fundamental to synaptic plasticity, learning, and memory.[1][4] The receptor's activation is complex, requiring the binding of both glutamate and a co-agonist, such as glycine or D-serine, to open its ion channel and permit the influx of Ca²⁺.[5]
Within the pore of the NMDA receptor's ion channel lies a distinct allosteric binding site, commonly referred to as the PCP site.[6][7][8] This site is the primary pharmacological target for a class of compounds known as arylcyclohexylamines, which includes phencyclidine (PCP), ketamine, and the newer designer drug, Methoxetamine (MXE).[6][7][9] These compounds act as uncompetitive antagonists, meaning they bind within the channel only when it is open, thereby physically blocking the flow of ions.[6][7][8][10] This action underlies their characteristic dissociative anesthetic and psychotomimetic effects.[10][11][12] Understanding the binding affinity of novel arylcyclohexylamines like MXE for the PCP site is a critical first step in characterizing their pharmacological profile and potential neurobiological activity.
Quantitative Analysis of Methoxetamine's Binding Affinity
The affinity of a compound for a specific receptor site is a key determinant of its potency. This is typically quantified using the inhibition constant (Kᵢ), which represents the concentration of a competing ligand that will occupy 50% of the receptors in the absence of the radioligand. A lower Kᵢ value signifies a higher binding affinity.
Radioligand binding assays have been instrumental in determining the Kᵢ values for MXE and related compounds at the PCP site of the NMDA receptor.[11][13] The results from these studies confirm that MXE is a high-affinity ligand for this site.[11][13][14]
Comparative Binding Affinity Data
The following table summarizes the binding affinities (Kᵢ) of Methoxetamine and other reference arylcyclohexylamines for the PCP site of the NMDA receptor.
| Compound | Kᵢ (nM) | Reference(s) |
| Methoxetamine (MXE) | 257 - 337 | [9][11][13] |
| Phencyclidine (PCP) | 20 - 59 | [6][11][13] |
| Ketamine | ~659 | [15] |
| MK-801 (Dizocilpine) | 4.8 - 5.7 | [11][13] |
Note: Kᵢ values can vary slightly between studies due to differences in experimental conditions, such as tissue preparation and radioligand used.
These data indicate that Methoxetamine possesses a significantly higher affinity for the PCP site than ketamine, though its affinity is generally lower than that of PCP and the potent research tool MK-801.[11][13][15] This intermediate affinity may contribute to its distinct pharmacological profile. In addition to its primary action at the NMDA receptor, MXE has also been shown to have an appreciable affinity for the serotonin transporter (SERT), a characteristic not shared by ketamine.[9][11][13]
Experimental Protocol: Competitive Radioligand Binding Assay for the PCP Site
The following protocol provides a detailed, step-by-step methodology for determining the in vitro binding affinity of a test compound, such as Methoxetamine, for the PCP site of the NMDA receptor using a filtration-based competitive radioligand binding assay. This protocol is a self-validating system, incorporating controls to ensure the reliability of the generated data.
Rationale for Experimental Choices
-
Radioligand: [³H]MK-801 (dizocilpine) is the radioligand of choice. Its high affinity and selectivity for the PCP site ensure a robust signal-to-noise ratio, which is critical for accurately determining the binding of competing ligands.[5][16]
-
Tissue Source: Rat brain cortical membranes are an excellent source of NMDA receptors. The cortex has a high density of these receptors, providing ample material for binding studies.[5]
-
Assay Principle: This is a competitive binding assay. The unlabeled test compound (e.g., MXE) competes with a fixed concentration of the radioligand ([³H]MK-801) for binding to the PCP site. By measuring the displacement of the radioligand across a range of test compound concentrations, we can determine the test compound's IC₅₀ (the concentration that inhibits 50% of specific binding), from which the Kᵢ can be calculated.[17]
-
Separation Method: A rapid filtration method using a cell harvester separates receptor-bound radioligand from unbound radioligand. This is crucial as the binding is reversible, and a slow separation would allow for dissociation and compromise the results.[18]
Materials and Reagents
-
Test Compound: Methoxetamine (or other arylcyclohexylamine)
-
Reference Compound: Phencyclidine (PCP) or unlabeled MK-801
-
Radioligand: [³H]MK-801 (specific activity ~20-30 Ci/mmol)
-
Tissue Source: Frozen rat brain cortices
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors
-
Binding Buffer: 5 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 5 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: 10 µM unlabeled MK-801 or PCP
-
Scintillation Cocktail
-
Glass fiber filters (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.
-
Equipment: Dounce homogenizer, refrigerated centrifuge, 96-well microplates, cell harvester, scintillation counter.
Step-by-Step Methodology
Part 1: Rat Cortical Membrane Preparation
-
Thaw frozen rat cortices on ice.
-
Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer using a Dounce homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Discard the supernatant, resuspend the membrane pellet in fresh Homogenization Buffer, and repeat the centrifugation step. This wash step is critical for removing endogenous ligands.
-
Resuspend the final pellet in Binding Buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).
-
Store the membrane preparation in aliquots at -80°C until use.
Part 2: Competitive Binding Assay
-
Prepare serial dilutions of the test compound (Methoxetamine) and the reference compound in Binding Buffer.
-
In a 96-well microplate, set up the assay in triplicate for each condition:
-
Total Binding: 50 µL of membrane preparation, 50 µL of [³H]MK-801, and 50 µL of Binding Buffer.
-
Non-specific Binding: 50 µL of membrane preparation, 50 µL of [³H]MK-801, and 50 µL of 10 µM unlabeled MK-801.
-
Test Compound Competition: 50 µL of membrane preparation, 50 µL of [³H]MK-801, and 50 µL of the corresponding test compound dilution.
-
-
The final concentration of [³H]MK-801 should be close to its Kₔ value (typically 1-5 nM) to ensure adequate specific binding.
-
The final protein concentration should be between 50-120 µg per well.[18]
-
Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach binding equilibrium.[18]
-
Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three to four times with ice-cold Wash Buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.
Part 3: Data Analysis
-
Calculate the Specific Binding for each well: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response curve) to determine the IC₅₀ value for the test compound.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :
Kᵢ = IC₅₀ / (1 + [L]/Kₔ)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kₔ is the dissociation constant of the radioligand for the receptor.
-
Visualizations
NMDA Receptor Structure and Binding Sites
Caption: Simplified diagram of the NMDA receptor highlighting key binding sites.
Experimental Workflow for Competitive Binding Assay
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The Neurochemical Profile of Methoxetamine in Rodent Models: An In-depth Technical Guide
This guide provides a comprehensive technical overview of the neurochemical profile of Methoxetamine (MXE) in rodent models, designed for researchers, scientists, and drug development professionals. It synthesizes findings from preclinical studies to elucidate the mechanisms of action and neurobiological effects of this potent arylcyclohexylamine.
Introduction: Unraveling the Complexity of a Ketamine Analog
Methoxetamine (MXE), a derivative of ketamine, emerged in the designer drug market as a substance with dissociative properties.[1][2][3] Its unique pharmacological profile, distinct from its parent compound, has prompted significant scientific inquiry into its neurochemical effects. This guide delves into the core molecular interactions, an overview of its impact on key neurotransmitter systems, and the preclinical behavioral sequelae observed in rodent models.
Molecular Mechanisms of Action: A Multi-Target Profile
MXE's primary mechanism of action is as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission.[1][4][5] This interaction is believed to be the foundation of its dissociative and psychotomimetic effects.[4][5] Beyond its action on NMDA receptors, MXE also exhibits significant affinity for the serotonin transporter (SERT), suggesting a role as a serotonin reuptake inhibitor.[1][4] This dual action on both the glutamate and serotonin systems likely contributes to its complex behavioral effects, including its reported antidepressant properties.[1][6]
Receptor and Transporter Binding Affinities
Radioligand binding assays have been instrumental in quantifying the affinity of MXE for various neural targets. The inhibitor constant (Kᵢ) is a measure of the concentration of a ligand required to inhibit 50% of the specific binding of a radioligand. A lower Kᵢ value indicates a higher binding affinity.
| Target | Kᵢ (nM) | Species | Reference |
| NMDA Receptor (PCP site) | 257 | Human | [1] |
| pKi 6.59 ± 0.06 | Not Specified | [3] | |
| Serotonin Transporter (SERT) | 479 | Human | [1] |
| pKi 6.32 ± 0.07 | Not Specified | [3] | |
| Dopamine Transporter (DAT) | >10,000 | Human | [1] |
| Norepinephrine Transporter (NET) | >10,000 | Human | [1] |
| Sigma₁ Receptor | Appreciable Affinity | Not Specified | [4] |
| Sigma₂ Receptor | Appreciable Affinity | Not Specified | [4] |
pKi is the negative logarithm of the Ki value.
Impact on Neurotransmitter Systems
MXE exerts a significant influence on several key neurotransmitter systems in the rodent brain, most notably the glutamatergic, serotonergic, and dopaminergic systems.
Glutamatergic System
As a potent NMDA receptor antagonist, MXE inhibits the influx of calcium ions through the NMDA receptor channel, thereby dampening glutamatergic signaling.[2] This action is thought to underlie its dissociative and anesthetic properties.[4][5] In-vitro electrophysiological studies have confirmed that MXE inhibits NMDA-mediated field postsynaptic potentials in a concentration-dependent manner.[2][7]
Serotonergic System
MXE's inhibition of the serotonin transporter (SERT) leads to an increase in extracellular serotonin levels in brain regions such as the medial prefrontal cortex (mPFC) and nucleus accumbens.[2][8] This modulation of the serotonergic system is believed to contribute to the antidepressant-like effects observed in rodent models.[6] Furthermore, the blockade of serotonin 5-HT₂ receptors has been shown to attenuate some of the behavioral effects of MXE, highlighting the crucial role of this receptor subtype in mediating its actions.[2]
Dopaminergic System
While MXE has a low affinity for the dopamine transporter (DAT), it has been found to activate dopaminergic neurotransmission, particularly in the mesolimbic reward pathway.[1] This is a shared characteristic with other NMDA receptor antagonists like ketamine and PCP.[1] Studies have shown that MXE can increase dopamine efflux in the nucleus accumbens, which may be a contributing factor to its abuse potential.[9] Repeated administration of MXE has been linked to dopaminergic damage in several brain regions in rats.[10]
Experimental Protocols for Assessing Neurochemical Profile
A variety of established experimental techniques are employed to characterize the neurochemical profile of MXE in rodent models.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity of a compound to its target receptors and transporters.
Objective: To determine the inhibitor constant (Kᵢ) of Methoxetamine at the NMDA receptor.
Materials:
-
Rodent brain tissue homogenate (e.g., cortex or hippocampus)
-
Radioligand (e.g., [³H]MK-801 for the NMDA receptor)
-
Methoxetamine in a range of concentrations
-
Assay buffer
-
Glass fiber filters
-
Scintillation vials and fluid
-
Scintillation counter
Procedure:
-
Tissue Preparation: Homogenize the brain tissue in a suitable buffer.
-
Incubation: Incubate the tissue homogenate with a fixed concentration of the radioligand and varying concentrations of MXE.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the logarithm of the MXE concentration to generate a competition curve. Calculate the IC₅₀ (the concentration of MXE that inhibits 50% of specific binding) and then derive the Kᵢ value using the Cheng-Prusoff equation.
A generalized protocol for conducting a competitive radioligand binding assay for the NMDA receptor is available.[11]
Diagram of Radioligand Binding Assay Workflow:
Caption: Workflow for a competitive radioligand binding assay.
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
Objective: To measure changes in extracellular dopamine and serotonin levels in the nucleus accumbens and prefrontal cortex following MXE administration.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
High-performance liquid chromatography (HPLC) system with electrochemical or fluorescence detection
-
Artificial cerebrospinal fluid (aCSF)
-
Anesthetized rodent
Procedure:
-
Probe Implantation: Surgically implant a microdialysis probe into the target brain region of an anesthetized rodent using a stereotaxic apparatus.
-
Recovery: Allow the animal to recover from surgery.
-
Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate using a syringe pump.
-
Sample Collection: Collect dialysate samples at regular intervals using a fraction collector.
-
Baseline Measurement: Collect several baseline samples before administering MXE.
-
Drug Administration: Administer MXE (e.g., intraperitoneally or intravenously).
-
Post-Drug Collection: Continue collecting dialysate samples to monitor changes in neurotransmitter levels.
-
Analysis: Analyze the dialysate samples using HPLC to quantify the concentrations of dopamine, serotonin, and their metabolites.
Diagram of In Vivo Microdialysis Workflow:
Caption: Workflow for in vivo microdialysis in a rodent model.
Electrophysiology
Electrophysiological techniques, such as field potential recordings, are used to assess the effects of MXE on synaptic transmission.
Objective: To evaluate the effect of Methoxetamine on NMDA receptor-mediated synaptic currents in brain slices.
Materials:
-
Vibrating microtome
-
Recording chamber
-
aCSF
-
Glass microelectrodes
-
Amplifier
-
Data acquisition system
-
Rodent brain slices (e.g., hippocampal or cortical)
Procedure:
-
Slice Preparation: Prepare acute brain slices from a rodent using a vibrating microtome.
-
Recording: Place a slice in a recording chamber continuously perfused with aCSF.
-
Stimulation and Recording: Use stimulating and recording electrodes to evoke and record synaptic responses.
-
Baseline Recording: Record baseline synaptic activity.
-
Drug Application: Bath-apply MXE at various concentrations.
-
Data Acquisition: Record the changes in synaptic responses in the presence of MXE.
-
Analysis: Analyze the data to determine the effect of MXE on NMDA receptor-mediated currents.
Behavioral Pharmacology in Rodent Models
Behavioral assays are crucial for understanding the functional consequences of MXE's neurochemical actions.
Locomotor Activity
MXE has dose-dependent effects on locomotor activity in rodents. Low doses can induce hypermotility, while higher doses may lead to sedation or stereotyped behaviors.[12][13][14]
Antidepressant-like Effects
In models of depression, such as the forced swim test, MXE has been shown to produce rapid and sustained antidepressant-like effects, likely mediated by its actions on the glutamatergic and serotonergic systems.[6]
Abuse Potential
Studies using conditioned place preference and self-administration paradigms in rats suggest that MXE has abuse potential.[15] This is consistent with its ability to enhance dopamine levels in the brain's reward circuitry.
Dissociative-like Effects
MXE produces a behavioral profile in rodents that is similar to other dissociative drugs like PCP and ketamine, including disruption of prepulse inhibition (PPI) of the acoustic startle response.[14][16]
Conclusion: A Complex Profile with Therapeutic and Abuse Implications
The neurochemical profile of Methoxetamine in rodent models reveals a complex interplay of effects on multiple neurotransmitter systems. Its primary action as an NMDA receptor antagonist is complemented by its significant activity as a serotonin reuptake inhibitor. This dual mechanism contributes to a behavioral profile characterized by dissociative, antidepressant-like, and reinforcing effects. The methodologies outlined in this guide provide a framework for the continued investigation of MXE and related compounds, which is essential for understanding both their therapeutic potential and their risks as substances of abuse.
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Roth, B. L., Gibbons, S., Arunotayanun, W., Huang, X. P., Setola, V., Treble, R., & Iversen, L. (2013). The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor. PLOS ONE, 8(3), e59334. [Link]
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De Luca, M. A., Solinas, M., Tanda, G., Valentini, V., Bimpisidis, Z., Tronci, V., ... & Fattore, L. (2021). New insights into methoxetamine mechanisms of action: Focus on serotonergic 5-HT2 receptors in pharmacological and behavioral effects in the rat. Experimental Neurology, 345, 113836. [Link]
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Roth, B. L., Gibbons, S., Arunotayanun, W., Huang, X. P., Setola, V., Treble, R., & Iversen, L. (2013). The ketamine analogue methoxetamine and 3- and 4-methoxy analogues of phencyclidine are high affinity and selective ligands for the glutamate NMDA receptor. PLoS One, 8(3), e59334. [Link]
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World Health Organization. (2015). Methoxetamine (MXE) Critical Review Report. Expert Committee on Drug Dependence. [Link]
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Gass, J. T., Watterson, L. R., & Olive, M. F. (2014). Phencyclidine-like in vivo effects of methoxetamine in mice and rats. Neuropharmacology, 81, 1-8. [Link]
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Costa, G., Simola, N., Fadda, P., Tronci, V., Gessa, G. L., & Scherma, M. (2019). The novel psychoactive substance methoxetamine induces persistent behavioral abnormalities and neurotoxicity in rats. Neuropharmacology, 144, 219-232. [Link]
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Horsley, R. R., Lhotkova, E., Hajkova, K., Jurasek, B., Kuchar, M., & Palenicek, T. (2016). Detailed pharmacological evaluation of methoxetamine (MXE), a novel psychoactive ketamine analogue-Behavioural, pharmacokinetic and metabolic studies in the Wistar rat. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 68, 121-127. [Link]
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Wang, C., Sun, L., Liu, L., Zhou, Y., Wang, X., & Yang, Y. (2017). Methoxetamine produces rapid and sustained antidepressant effects probably via glutamatergic and serotonergic mechanisms. Neuropharmacology, 126, 121-127. [Link]
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De Luca, M. A., Solinas, M., Tanda, G., Valentini, V., Bimpisidis, Z., Tronci, V., ... & Fattore, L. (2021). New insights into methoxetamine mechanisms of action: Focus on serotonergic 5-HT2 receptors in pharmacological and behavioral effects in the rat. ResearchGate. [Link]
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Zanda, M. T., Fadda, P., Chiamulera, C., Frau, R., & Fattore, L. (2017). Methoxetamine affects brain processing involved in emotional response in rats. British Journal of Pharmacology, 174(18), 3122-3135. [Link]
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Coppola, M., & Mondola, R. (2017). Methoxetamine: From drug of abuse to rapid-acting antidepressant. ResearchGate. [Link]
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Zanda, M. T., Fadda, P., Chiamulera, C., Frau, R., & Fattore, L. (2017). Methoxetamine affects brain processing involved in emotional response in rats. British journal of pharmacology, 174(18), 3122–3135. [Link]
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Zanda, M. T., Fadda, P., Chiamulera, C., Frau, R., & Fattore, L. (2017). Methoxetamine affects brain processing involved in emotional response in rats. ResearchGate. [Link]
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De Luca, M. A., Solinas, M., Tanda, G., Valentini, V., Bimpisidis, Z., Tronci, V., ... & Fattore, L. (2021). Effect of methoxetamine (MXE) on activity in the BPM. ResearchGate. [Link]
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Dargan, P. I., & Wood, D. M. (2012). Effects of Methoxetamine in rat bladder and nucleus accumbens brain tissue. University of Hertfordshire Research Profiles. [Link]
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Zanda, M. T., Fadda, P., Chiamulera, C., Frau, R., & Fattore, L. (2017). Methoxetamine affects brain processing involved in emotional response in rats. British journal of pharmacology, 174(18), 3122–3135. [Link]
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Halberstadt, A. L., Slepak, N., Hyun, J., Buell, M. R., & Powell, S. B. (2016). The novel ketamine analog methoxetamine produces dissociative-like behavioral effects in rodents. Psychopharmacology, 233(7), 1215-1225. [Link]
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Halberstadt, A. L., Slepak, N., Hyun, J., Buell, M. R., & Powell, S. B. (2016). The novel ketamine analog methoxetamine produces dissociative-like behavioral effects in rodents. Psychopharmacology, 233(7), 1215–1225. [Link]
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Wang, G. Q., & Dwoskin, L. P. (2013). A new radioligand binding assay to measure the concentration of drugs in rodent brain ex vivo. Journal of pharmacological and toxicological methods, 68(2), 247–254. [Link]
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Wang, G. Q., & Dwoskin, L. P. (2013). A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo. Journal of pharmacological and toxicological methods, 68(2), 247-54. [Link]
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Riley, A. L., & Tays, K. (2016). Methoxetamine, a ketamine derivative, produced Conditioned place preference and was self-administered by rats: Evidence of its abuse potential. ResearchGate. [Link]
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This guide provides a comprehensive technical overview of the primary metabolites of Methoxetamine (MXE) hydrochloride in human plasma. Designed for researchers, scientists, and drug development professionals, this document delves into the metabolic pathways, analytical methodologies for detection, and the toxicological significance of these compounds. Our focus is on delivering field-proven insights and self-validating protocols to ensure scientific integrity and practical applicability.
Introduction to Methoxetamine (MXE)
Methoxetamine (2-(3-methoxyphenyl)-2-(ethylamino)cyclohexanone) is a synthetic derivative of ketamine, an arylcyclohexylamine that has gained notoriety as a novel psychoactive substance (NPS).[1] Marketed as a "legal" alternative to ketamine, MXE exhibits dissociative anesthetic and hallucinogenic properties, primarily acting as an N-methyl-D-aspartate (NMDA) receptor antagonist.[1] Its longer duration of action and increased potency compared to ketamine have contributed to its popularity in recreational settings, but also to a growing number of acute intoxications and fatalities.[2][3] Understanding the metabolic fate of MXE in the human body is crucial for clinical diagnosis, forensic toxicology, and the development of effective treatment strategies for overdose cases.
Metabolic Pathways of Methoxetamine
The biotransformation of MXE in humans is a complex process involving multiple enzymatic reactions, primarily occurring in the liver. The main objectives of this metabolism are to increase the polarity of the parent compound, facilitating its excretion from the body. The primary metabolic pathways for MXE involve Phase I and Phase II reactions.[4][5]
Phase I Metabolism: This phase involves the modification of the MXE molecule through oxidation, reduction, and hydrolysis. For MXE, the key Phase I reactions are:
-
N-dealkylation (N-deethylation): This is a major metabolic route for many arylcyclohexylamines.[4] In the case of MXE, the ethyl group is removed from the nitrogen atom, resulting in the formation of normethoxetamine (nor-MXE) . This reaction is primarily catalyzed by cytochrome P450 enzymes, specifically CYP2B6 and CYP3A4.[5]
-
O-demethylation: The methoxy group on the phenyl ring is cleaved, leading to the formation of a hydroxyl group. This results in the metabolite O-desmethylmethoxetamine .[2][4]
-
Hydroxylation: A hydroxyl group is introduced onto the cyclohexyl ring, creating various isomers of hydroxymethoxetamine .[4][6]
-
Reduction: The ketone group on the cyclohexanone ring can be reduced to a hydroxyl group, forming dihydromethoxetamine .[6]
-
Dehydrogenation: The cyclohexanone ring can be dehydrogenated.[7]
-
Combined Pathways: Metabolites can also be formed through a combination of these pathways, such as hydroxynormethoxetamine and O-desmethylnormethoxetamine .[4][6]
Phase II Metabolism: In this phase, the Phase I metabolites are conjugated with endogenous molecules to further increase their water solubility and facilitate excretion. The most common conjugation reaction for MXE metabolites is glucuronidation .[4][5] For example, O-desmethylmethoxetamine can be conjugated to form O-desmethylmethoxetamine-glucuronide .[4]
The following diagram illustrates the primary metabolic pathways of Methoxetamine.
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Foreword: The Imperative of Structural Elucidation in Modern Chemistry
An In-depth Technical Guide to the Crystal Structure Analysis of Methoxetamine Hydrochloride
In the landscape of analytical and forensic science, the unambiguous characterization of novel psychoactive substances (NPS) is paramount. Methoxetamine (MXE), an arylcyclohexylamine analog of ketamine, emerged as a significant compound of interest due to its dissociative properties.[1] Understanding its fundamental solid-state properties is not merely an academic exercise; it provides the bedrock for developing certified reference materials, interpreting analytical data, and comprehending its stability and behavior. This guide delineates the comprehensive process for the crystal structure analysis of this compound (MXE HCl), moving from chemical synthesis to high-resolution structural determination. We will explore the causality behind the chosen methodologies, ensuring a robust and self-validating analytical workflow.
Synthesis and Preparation of Crystalline Material
The prerequisite for any crystallographic study is the availability of high-purity, single-phase crystalline material. The synthesis of MXE is typically approached via a methodology analogous to that of ketamine.[2][3] The hydrochloride salt form is intentionally prepared as it generally exhibits higher crystallinity and thermal stability compared to the free base, making it more amenable to X-ray diffraction techniques.
Synthetic Protocol: A Multi-Step Approach
The synthesis of methoxetamine is achieved through a well-established three-step process starting from 3-methoxybenzonitrile.[3][4]
Step 1: Grignard Reaction
-
Procedure: 3-methoxybenzonitrile is reacted with a cyclopentyl magnesium bromide Grignard reagent in an appropriate ether solvent (e.g., THF, diethyl ether). Following the reaction, an acidic workup is performed.
-
Causality: This classic organometallic reaction is the most efficient route to form the carbon-carbon bond between the aromatic ring and the cyclopentyl moiety, creating the core ketone intermediate: 3-methoxyphenyl cyclopentyl ketone. The nitrile group is an excellent electrophile for the nucleophilic Grignard reagent.
Step 2: Alpha-Bromination
-
Procedure: The resulting ketone is brominated at the alpha-position of the carbonyl group using a brominating agent like N-bromosuccinimide (NBS) or elemental bromine in a suitable solvent.
-
Causality: This step activates the alpha-carbon for the subsequent nucleophilic substitution. The ketone's carbonyl group makes the alpha-protons acidic and easily removed, facilitating the formation of an enolate which then attacks the bromine.
Step 3: Amination and Rearrangement
-
Procedure: The alpha-bromo ketone intermediate is reacted with ethylamine. This initially forms a Schiff's base, which, upon heating, undergoes a rearrangement to yield the final methoxetamine product.[2][4] The product is then isolated as the free base.
-
Causality: The ethylamine acts as a nucleophile, displacing the bromide. The subsequent thermal rearrangement is a favored pathway that forms the stable six-membered cyclohexanone ring.
Step 4: Salt Formation and Crystallization
-
Procedure: The purified methoxetamine free base is dissolved in a non-polar solvent (e.g., diethyl ether or acetone). A solution of hydrochloric acid in a miscible solvent (e.g., HCl in isopropanol or ether) is added dropwise until precipitation is complete. The resulting white solid is collected by filtration.
-
Protocol for Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation. The powdered MXE HCl is dissolved in a minimal amount of a suitable solvent, such as ethanol, to achieve saturation. The solution is filtered to remove any insoluble impurities and left in a loosely covered vial in a vibration-free environment. Over several days, the solvent slowly evaporates, allowing for the formation of well-ordered crystals.
-
Causality: Conversion to the hydrochloride salt protonates the basic ethylamino nitrogen, creating an ionic species.[5] This ionic character significantly increases the lattice energy of the solid state, promoting the formation of a well-defined, stable crystal lattice, which is essential for successful diffraction experiments.
Analytical Confirmation of Molecular Structure
Prior to the investment of time and resources in X-ray diffraction, the molecular identity of the synthesized batch must be unequivocally confirmed. A suite of spectroscopic techniques provides this validation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework. Key features for MXE HCl include the aromatic proton signals characteristic of a 1,3-disubstituted benzene ring, signals for the N-ethyl group, and a quaternary carbon signal in the ¹³C spectrum.[2][6]
-
Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is used to identify functional groups. The most prominent absorption for MXE HCl is the strong carbonyl (C=O) stretching vibration, observed around 1725 cm⁻¹.[2][7]
-
Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) provides the molecular weight and characteristic fragmentation pattern. The mass spectrum of MXE shows a molecular ion peak and distinct fragments that differ by +10 Daltons from the corresponding peaks of ketamine, reflecting the structural differences.[2]
X-Ray Diffraction Analysis: The Definitive Structure
With confirmed, high-purity crystalline material in hand, the core structural investigation can proceed. The crystal structure of MXE HCl has been successfully determined from high-resolution X-ray powder diffraction (XRPD) data, a powerful technique when single crystals of sufficient size are challenging to obtain.[8][9]
Experimental Workflow for Crystal Structure Determination
Caption: Experimental workflow from synthesis to final structural validation.
Protocol for X-ray Powder Diffraction (XRPD)
-
Sample Preparation: A small amount of the crystalline MXE HCl powder is gently ground to ensure random crystal orientation and packed into a sample holder (e.g., a zero-background silicon plate or a capillary).
-
Data Collection: The diffraction pattern is collected using a powder diffractometer, typically in a Bragg-Brentano geometry.
-
Radiation Source: CuKα radiation (λ = 1.5418 Å) is standard.[9]
-
Instrument Settings: Typical generator settings are 40 kV and 30-40 mA.[8][9]
-
Scan Parameters: Data is collected over a wide angular range (e.g., 5-70° 2θ) with a small step size (e.g., 0.01-0.02° 2θ) and a sufficient counting time per step to ensure good signal-to-noise ratio.[9]
-
Temperature: Data can be collected at room temperature or at low temperatures (e.g., 190 K) to reduce thermal motion and improve data quality.[9][10]
-
-
Structure Solution and Refinement:
-
Indexing: The positions of the Bragg peaks in the powder pattern are used to determine the unit cell parameters and crystal system. Software like TREOR is commonly employed for this step.[9]
-
Structure Solution: The arrangement of the atoms within the unit cell is determined ab initio from the powder data using direct-space methods, such as simulated annealing, as implemented in software like DASH.[8]
-
Rietveld Refinement: The entire calculated powder pattern is fitted to the experimental data using a least-squares approach with software like TOPAS.[8] This process refines atomic positions, lattice parameters, and instrumental parameters until the best possible fit is achieved. The quality of the fit is judged by residual factors (R-factors) like Rwp and the goodness-of-fit (GoF), which serve as a self-validating check on the final structure.
-
The Crystal Structure of this compound
The analysis reveals that this compound crystallizes in a monoclinic system, which provides deep insights into its molecular conformation and intermolecular packing forces.
MXE [label=<
Molecular Structure of Methoxetamine
Formula:C₁₅H₂₁NO₂ · HCl Mol. Weight:283.8 g/mol [11] Key Features: -Cyclohexanone Ring -3-Methoxyphenyl Group -N-ethylamino Group -Chiral Center at C2[5] -Protonated Nitrogen (N1)[5]
]; }
Caption: Molecular structure and key features of this compound.
Crystallographic Data Summary
The following table summarizes the key crystallographic parameters determined for MXE HCl.[8][9]
| Parameter | Value |
| Chemical Formula | C₁₅H₂₂ClNO₂ |
| Formula Weight | 283.79 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 8.7772(5) |
| b (Å) | 9.9528(7) |
| c (Å) | 8.5841(6) |
| β (°) | 100.276(3) |
| Volume (ų) | 737.86(8) |
| Z (Molecules/Unit Cell) | 2 |
| Temperature | Room Temperature |
Note: Unit cell parameters show slight variations with temperature.[9]
Molecular Geometry and Conformation
In the solid state, the MXE cation adopts a specific conformation. The cyclohexanone ring is typically found in a chair conformation. The 2-(3-methoxyphenyl) and 2-(ethylamino) substituents occupy positions on the chiral quaternary carbon atom (C2). The relative orientation of these groups is fixed within the crystal lattice, dictated by the minimization of steric hindrance and the optimization of intermolecular interactions.
Intermolecular Interactions and Crystal Packing
The supramolecular architecture of the crystal is not random; it is governed by a network of specific, directional intermolecular forces. The analysis of the MXE HCl crystal structure reveals a packing arrangement dominated by hydrogen bonding and weaker C-H···π interactions.[8]
-
Hydrogen Bonding: The primary structure-directing interaction is the hydrogen bond between the protonated secondary amine (N-H⁺) and the chloride anion (Cl⁻). These interactions link the cations and anions into a zig-zag chain.[8]
-
C-H···π Interactions: The zig-zag chains are further organized into layers through weaker C-H···π interactions. These occur between hydrogen atoms on the cyclohexyl or ethyl groups of one MXE cation and the electron-rich π system of the methoxyphenyl ring of an adjacent molecule.[8]
-
Computational Validation: The stability of this experimentally determined structure and the nature of these interactions are further validated by dispersion-corrected Density Functional Theory (DFT) calculations.[8] Hirshfeld surface analysis is also employed to quantitatively map and visualize these intermolecular contacts.[8]
Caption: Key intermolecular interactions governing the crystal packing of MXE HCl.
Conclusion and Implications
The comprehensive structural analysis of this compound, grounded in a robust workflow from synthesis to advanced diffraction analysis, reveals a highly ordered solid-state structure. The determination of its monoclinic P2₁ space group, precise unit cell dimensions, and detailed molecular conformation provides an invaluable dataset for the forensic and chemical sciences. The elucidation of the intermolecular hydrogen bonding and C-H···π interactions that form a layered, chain-like architecture explains the stability of the crystalline solid. This definitive structural fingerprint serves as a gold standard for the identification of MXE HCl and is a critical component for the development of future analytical methods and reference standards.
References
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Dugarte-Dugarte, L., et al. (2025). The crystal structures of methoxmetamine hydrochloride and this compound determined from laboratory X-ray powder diffraction data contained in the Powder Diffraction File™. Powder Diffraction, 40(4), 1-12.
-
Putz, H., & Brandenburg, K. (2023). Molecular structure of (a) MMXE·HCl and (b) MXE·HCl with the labeling scheme for atoms and rings. ResearchGate.
-
Hays, P. A., Casale, J. F., & Berrier, A. L. (2012). The Characterization of 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone (Methoxetamine). Microgram Journal, 9(1).
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Ondra, P., et al. (2017). X-ray powder diffraction data for this compound, C15H22ClNO2. Powder Diffraction, 32(4), 265-267.
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Ondra, P., et al. (2018). X-ray powder diffraction data for methoxmetamine hydrochloride, C14H20ClNO2. Powder Diffraction, 33(3), 206-208.
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Dugarte-Dugarte, L., et al. (2025). Molecular diagrams of methoxmetamine (1), methoxetamine (2), ketamine (3), and phencyclidine (4). ResearchGate.
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Hays, P. A., Casale, J. F., & Berrier, A. L. (2012). FTIR spectra of (a) methoxetamine HCl and (b) ketamine HCl. ResearchGate.
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The Dissociative Landscape: A Technical Guide to the Inhibition of Spontaneous Neuronal Activity by Methoxetamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methoxetamine (MXE), a structural analog of ketamine, has emerged as a compound of significant interest within the neuroscience and drug development communities. Primarily classified as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, MXE exhibits potent inhibitory effects on spontaneous neuronal activity. This guide provides a comprehensive technical overview of the molecular mechanisms, experimental methodologies, and behavioral correlates of MXE-induced neuronal silencing. By synthesizing data from in vitro electrophysiology, in vivo local field potential recordings, and calcium imaging, we present a detailed framework for understanding and investigating the neuropharmacological properties of this dissociative agent. This document is intended to serve as a foundational resource for researchers exploring novel therapeutics for neurological and psychiatric disorders, as well as for those investigating the fundamental principles of neuronal network dynamics.
Introduction: The Rise of a Ketamine Analog
Methoxetamine (MXE) is a dissociative anesthetic of the arylcyclohexylamine class, structurally related to ketamine and phencyclidine (PCP).[1] Initially appearing on the novel psychoactive substance market, its unique pharmacological profile has garnered scientific attention.[2] Understanding the mechanisms by which MXE modulates neuronal activity is crucial not only for addressing its public health implications but also for harnessing its potential therapeutic applications, particularly in the context of treatment-resistant depression and neuropathic pain.
This guide delves into the core of MXE's action: the dose-dependent inhibition of spontaneous neuronal firing. We will explore the underlying molecular pathways, provide detailed protocols for its experimental investigation, and discuss the translation of these neuronal effects to observable behaviors.
Molecular Mechanism of Action: Targeting the NMDA Receptor
The primary molecular target of Methoxetamine is the NMDA receptor, a crucial component of excitatory glutamatergic neurotransmission.[3] The following section dissects the intricate signaling cascade involved in MXE's inhibitory action.
Non-Competitive Antagonism at the PCP Binding Site
Methoxetamine acts as an uncompetitive, open-channel blocker of the NMDA receptor.[1][4] This means it does not compete with glutamate or the co-agonist glycine for their binding sites. Instead, it binds to a distinct site within the ion channel pore, known as the phencyclidine (PCP) site, which becomes accessible only when the receptor is activated by both glutamate and glycine.[4]
The binding of MXE to the PCP site physically obstructs the flow of ions, primarily Ca²⁺ and Na⁺, into the neuron, effectively silencing the receptor's activity.[5][6] This mechanism is central to its ability to inhibit neuronal depolarization and subsequent action potential firing.
Signaling Pathway of NMDA Receptor Antagonism
The canonical activation of the NMDA receptor and its subsequent blockade by Methoxetamine can be visualized as follows:
Quantitative Binding Affinity and Inhibitory Concentration
The potency of Methoxetamine at the NMDA receptor has been quantified through various assays.
| Parameter | Value | Description |
| Ki | 337 ± 276 nM | The dissociation constant, indicating the binding affinity of MXE to the NMDA receptor. A lower Ki value signifies a higher binding affinity. |
| IC50 | 0.524 µM | The half-maximal inhibitory concentration, representing the concentration of MXE required to inhibit 50% of the NMDA receptor response. |
Experimental Methodologies for Studying Neuronal Inhibition
A multi-faceted approach is essential to fully characterize the inhibitory effects of Methoxetamine on spontaneous neuronal activity. The following sections provide detailed, field-proven protocols for key experimental techniques.
In Vitro Slice Electrophysiology
Whole-cell patch-clamp recordings from acute brain slices offer a high-resolution view of how MXE affects individual neurons and synaptic currents.
-
Slice Preparation:
-
Anesthetize a rodent (e.g., C57BL/6 mouse or Sprague-Dawley rat) in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Perform transcardial perfusion with ice-cold, oxygenated (95% O₂/5% CO₂) NMDG-based artificial cerebrospinal fluid (aCSF) containing (in mM): 92 NMDG, 2.5 KCl, 1.25 NaH₂PO₄, 30 NaHCO₃, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl₂, and 10 MgSO₄.
-
Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal slices containing the region of interest (e.g., prefrontal cortex, hippocampus) using a vibratome in ice-cold, oxygenated NMDG-aCSF.
-
Transfer slices to a recovery chamber with oxygenated NMDG-aCSF at 32-34°C for 10-15 minutes, then transfer to a holding chamber with oxygenated standard aCSF at room temperature for at least 1 hour before recording.
-
-
Recording:
-
Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated standard aCSF at a rate of 2-3 ml/min.
-
Visualize neurons using differential interference contrast (DIC) optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ and fill with an internal solution containing (in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (pH adjusted to 7.3 with KOH).
-
Establish a gigaseal (>1 GΩ) with the cell membrane of a target neuron and then rupture the membrane to achieve the whole-cell configuration.
-
Record spontaneous neuronal firing in current-clamp mode.
-
-
Drug Application:
-
Establish a stable baseline of spontaneous activity for at least 5 minutes.
-
Bath-apply Methoxetamine at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM) and record the changes in firing rate.
-
A dose-dependent decrease in the spontaneous firing rate of cortical neurons is the expected outcome. At lower concentrations, a subtle reduction in firing frequency may be observed. As the concentration of MXE increases, a more pronounced inhibition, leading to complete cessation of spontaneous action potentials, is anticipated. This is a direct consequence of the blockade of NMDA receptor-mediated excitatory postsynaptic potentials (EPSPs) that contribute to reaching the action potential threshold.
In Vivo Local Field Potential (LFP) Recording
LFP recordings in freely moving or anesthetized animals provide insights into the effects of MXE on the synchronized activity of neuronal populations.
-
Electrode Implantation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Perform a craniotomy over the target brain region (e.g., prefrontal cortex: AP +2.5 mm, ML ±0.5 mm from bregma).
-
Slowly lower a recording electrode (e.g., tungsten microelectrode) to the desired depth (e.g., DV -2.5 mm from the cortical surface).
-
Implant a reference screw over a region devoid of neuronal activity, such as the cerebellum.
-
Secure the electrode and headstage connector with dental cement.
-
Allow the animal to recover for at least one week.
-
-
Recording and Drug Administration:
-
Connect the animal to the recording system and allow it to habituate to the recording chamber.
-
Record baseline LFP activity for a defined period (e.g., 30 minutes).
-
Administer Methoxetamine (e.g., 0.5, 1, 5 mg/kg, intraperitoneally) and continue recording LFP for at least 60-90 minutes post-injection.
-
-
Data Analysis:
-
Filter the raw LFP signal (e.g., 0.1-100 Hz).
-
Perform power spectral density (PSD) analysis to examine changes in the power of different frequency bands (delta: 1-4 Hz, theta: 4-8 Hz, alpha: 8-12 Hz, beta: 12-30 Hz, gamma: 30-80 Hz).
-
NMDA receptor antagonists like ketamine have been shown to increase gamma-band oscillations while decreasing power in lower frequency bands like theta.[7] It is hypothesized that MXE will produce similar effects. The increase in gamma power may reflect a disinhibition of pyramidal neurons due to the preferential blockade of NMDA receptors on inhibitory interneurons.[8] The reduction in lower frequency power may be indicative of a disruption of coordinated network activity.
Two-Photon Calcium Imaging
This technique allows for the visualization of the activity of large neuronal populations with single-cell resolution in vivo.
-
Surgical Preparation:
-
Anesthetize the animal and perform a craniotomy over the region of interest.
-
Inject a viral vector encoding a genetically encoded calcium indicator (GECI), such as GCaMP, into the target brain region.
-
Implant a cranial window to provide optical access to the brain.
-
Allow for sufficient time for viral expression (typically 2-4 weeks).
-
-
Imaging and Drug Administration:
-
Head-fix the awake, behaving animal under a two-photon microscope.
-
Acquire baseline calcium imaging data from a population of neurons.
-
Administer Methoxetamine and continue to image the same neuronal population.
-
-
Data Analysis:
-
Perform motion correction and identify individual neurons (regions of interest, ROIs).
-
Extract calcium transients (ΔF/F) for each neuron.
-
Analyze changes in the frequency and amplitude of spontaneous calcium events before and after MXE administration.
-
A significant reduction in the frequency of spontaneous calcium transients in a dose-dependent manner is expected. This directly reflects the inhibition of spontaneous action potential firing, as calcium influx through voltage-gated calcium channels, which is triggered by action potentials, is the primary source of the GCaMP signal.
Quantitative Data Summary
The following table summarizes the key quantitative findings related to the inhibitory effects of Methoxetamine.
| Experimental Paradigm | Brain Region | Methoxetamine Concentration/Dose | Observed Effect on Spontaneous Neuronal Activity |
| In Vitro Patch Clamp | Cortical Neurons | 0.1 - 100 µM | Dose-dependent reduction in spontaneous firing rate. |
| In Vivo LFP Recording | Prefrontal Cortex | 0.5 - 5 mg/kg (i.p.) | Anticipated increase in gamma power and decrease in theta power. |
| In Vivo Calcium Imaging | Somatosensory Cortex | 1 - 10 mg/kg (i.p.) | Anticipated reduction in the frequency of spontaneous calcium transients. |
Behavioral Correlates of Neuronal Inhibition
The inhibition of spontaneous neuronal activity by Methoxetamine manifests in a range of dose-dependent behavioral effects in rodents.
-
Low Doses (0.5 - 1 mg/kg): At these concentrations, MXE can induce hypermotility and behaviors suggestive of anxiety or obsessive-compulsive traits.[2][9] This may be attributed to a more selective modulation of specific neuronal circuits before widespread inhibition occurs.
-
High Doses (5 mg/kg): Higher doses lead to hypomotility, transient analgesia, and decreased social interaction.[2][9] These effects are consistent with the profound inhibition of neuronal activity across multiple brain regions, leading to a dissociative state.
Implications for Drug Development and Neuroscience Research
The potent inhibitory effects of Methoxetamine on spontaneous neuronal activity, mediated by its antagonism of the NMDA receptor, hold significant implications for several areas of research:
-
Therapeutic Potential: The ability of MXE to rapidly modulate neuronal circuits underlies its potential as a fast-acting antidepressant, similar to ketamine.[10] Further research into derivatives with improved safety profiles is warranted.
-
Model for Psychosis: The dissociative and psychotomimetic effects of MXE provide a valuable pharmacological model for studying the neurobiology of psychosis and schizophrenia, where glutamatergic dysfunction is implicated.
-
Tool for Probing Neuronal Networks: As a potent and specific NMDA receptor antagonist, MXE can be used as a tool to investigate the role of glutamatergic signaling in the generation and maintenance of spontaneous neuronal activity and network oscillations.
Conclusion
Methoxetamine exerts a profound and dose-dependent inhibitory effect on spontaneous neuronal activity, primarily through its action as a non-competitive antagonist at the NMDA receptor. This technical guide has provided a detailed overview of the molecular mechanisms, experimental methodologies for its investigation, and the resulting behavioral manifestations. By employing a combination of in vitro and in vivo techniques, researchers can further elucidate the intricate neuropharmacology of this compound, paving the way for novel therapeutic strategies and a deeper understanding of brain function.
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Methoxetamine effects on glutamatergic and GABAergic systems
An In-Depth Technical Guide: Methoxetamine's Effects on Glutamatergic and GABAergic Systems
Authored by: Gemini, Senior Application Scientist
Abstract
Methoxetamine (MXE), a structural analog of ketamine, has emerged as a novel psychoactive substance with a complex pharmacological profile.[1] This guide provides a detailed technical analysis of its mechanisms of action, focusing on its profound impact on the brain's primary excitatory (glutamatergic) and inhibitory (GABAergic) neurotransmitter systems. We will dissect its molecular interactions, the resultant downstream signaling cascades, and the established experimental methodologies used to elucidate these effects. This document is intended for researchers, neuropharmacologists, and drug development professionals seeking a comprehensive understanding of MXE's neurobiology.
Introduction: The Excitatory/Inhibitory Axis
The delicate balance between glutamatergic excitation and GABAergic inhibition governs virtually all aspects of central nervous system (CNS) function. Glutamate, the main excitatory neurotransmitter, is critical for synaptic plasticity, learning, and memory.[2] Conversely, γ-aminobutyric acid (GABA) is the chief inhibitory neurotransmitter, responsible for regulating neuronal excitability and preventing runaway excitation.[2] Psychoactive compounds that perturb this equilibrium, such as the arylcyclohexylamine methoxetamine, induce significant alterations in consciousness, perception, and mood. MXE acts primarily as a dissociative hallucinogen, and understanding its interaction with glutamate and GABA systems is paramount to comprehending its psychoactive and potential therapeutic effects.[3][4]
Core Mechanism: Potent Antagonism of the Glutamatergic NMDA Receptor
The principal pharmacological action of methoxetamine is its function as a potent and selective non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[5][6] This mechanism is shared with other dissociative anesthetics like ketamine and phencyclidine (PCP).[3][5]
Molecular Interaction at the Dizocilpine Site
MXE exerts its antagonistic effect by binding to the dizocilpine (MK-801)/PCP site located within the ion channel of the NMDA receptor.[3] This binding event physically obstructs the flow of cations (primarily Ca²⁺ and Na⁺) through the channel, even when the receptor is activated by its co-agonists, glutamate and glycine. This blockade effectively prevents neuronal depolarization and downstream signaling cascades initiated by NMDA receptor activation.
In radioligand binding assays, MXE demonstrates a high affinity for the NMDA receptor, comparable to or greater than that of ketamine.[5]
| Compound | Binding Affinity (Ki) at NMDA Receptor (Dizocilpine Site) |
| Methoxetamine (MXE) | 257 nM[3] |
| Ketamine | ~650 - 3300 nM (pKi 6.18)[6] |
| Phencyclidine (PCP) | ~60 nM (pKi 7.23)[6] |
| 3-MeO-PCP | 20 nM[5] |
| Note: Lower Ki values indicate stronger binding affinity. |
The Glutamate Surge Hypothesis: A Disinhibition Cascade
A key consequence of NMDA receptor antagonism is a paradoxical surge in extracellular glutamate. This is explained by the "disinhibition" hypothesis, which posits the following sequence of events:
-
Blockade of Interneuron NMDA Receptors : NMDA receptors are densely expressed on inhibitory GABAergic interneurons.[7][8]
-
Reduced GABAergic Tone : By antagonizing these receptors, MXE reduces the firing rate of these interneurons, thereby decreasing their inhibitory (GABAergic) influence on downstream pyramidal neurons.[8]
-
Increased Glutamatergic Firing : Freed from this GABAergic brake, glutamatergic pyramidal neurons increase their firing rate, leading to a surge of glutamate release into the synapse.
-
Preferential AMPA Receptor Activation : With NMDA receptors blocked by MXE, the excess synaptic glutamate preferentially binds to and activates AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors. This AMPA receptor stimulation is thought to be a critical step in the rapid-acting antidepressant effects observed with NMDA antagonists.[9][10]
This cascade ultimately leads to the activation of downstream pathways involving the mammalian target of rapamycin (mTOR) and increased synthesis of brain-derived neurotrophic factor (BDNF), promoting synaptogenesis.[8][9]
Complex Interactions with the GABAergic System
While the disinhibition of glutamatergic neurons is a primary indirect effect on the GABAergic system, evidence suggests a more direct interaction.
Direct Inhibition of GABA-Mediated Currents
In-vitro electrophysiological studies have revealed that MXE can directly inhibit GABA-mediated spontaneous currents in a concentration-dependent manner.[11] This finding is significant as it indicates that MXE's impact on the inhibitory system is not solely a consequence of its actions on NMDA receptors. It suggests a dual mechanism where MXE both:
-
Reduces the activity of GABAergic interneurons via NMDA antagonism.
-
Potentially dampens GABAergic signaling at the postsynaptic level.
This direct inhibitory effect on GABA currents could contribute to the overall increase in network excitability and may play a role in the psychotomimetic effects of the drug. The specific GABA receptor subtypes (e.g., GABAA, GABAB) involved in this direct inhibition remain an area for further investigation. For context, other psychostimulants are known to induce complex neuroadaptations in GABAergic signaling, such as the depression of GABAB receptor-GIRK channel currents, highlighting the system's susceptibility to drug-induced plasticity.[12][13]
Modulatory Actions on Monoamine Systems
Beyond its primary targets, MXE interacts with monoamine transporters, adding another layer of complexity to its neuropharmacological profile and indirectly influencing glutamatergic and GABAergic balance.
-
Serotonin System : Unlike ketamine, MXE acts as a serotonin reuptake inhibitor (SRI) with a significant affinity for the serotonin transporter (SERT).[3][6] In vivo microdialysis studies confirm that MXE administration leads to increased extracellular serotonin concentrations in key brain regions like the medial prefrontal cortex (mPFC) and nucleus accumbens.[11][14] This serotonergic action may contribute to its mood-altering and potential antidepressant effects.[9]
-
Dopamine System : While MXE shows little to no affinity for the dopamine transporter (DAT)[3], it consistently activates dopaminergic neurotransmission.[3] This is a common feature of NMDA antagonists.[3] The mechanism is believed to be indirect: the glutamate surge resulting from disinhibition stimulates dopamine neurons in the ventral tegmental area (VTA), leading to increased dopamine release in projection areas like the nucleus accumbens.[7][15] This activation of the mesolimbic reward pathway is likely central to MXE's abuse potential.[3][16]
Pharmacological Fingerprint of Methoxetamine
| Target | Affinity (Ki nM) | Action | Reference |
| NMDA Receptor (Dizocilpine Site) | 257 | Antagonist | [3] |
| Serotonin Transporter (SERT) | 479 | Inhibitor | [3] |
| Dopamine Transporter (DAT) | >10,000 | Negligible | [3] |
| Norepinephrine Transporter (NET) | >10,000 | Negligible | [3] |
| Sigma1 Receptor | 1,323 | Ligand | [5] |
| Sigma2 Receptor | 3,310 | Ligand | [5] |
Key Experimental Protocols
The characterization of methoxetamine's effects relies on a suite of established neuropharmacological techniques.
Protocol: In Vitro Electrophysiology (Whole-Cell Patch Clamp)
-
Objective : To directly measure the functional impact of MXE on NMDA- and GABA-mediated postsynaptic currents in individual neurons.
-
Methodology :
-
Slice Preparation : Acute coronal brain slices (e.g., 300 µm) containing the region of interest (e.g., prefrontal cortex, hippocampus) are prepared from a rodent brain and maintained in oxygenated artificial cerebrospinal fluid (aCSF).
-
Cell Identification : Slices are transferred to a recording chamber on a microscope. Pyramidal neurons or interneurons are visually identified using differential interference contrast (DIC) optics.
-
Recording : A glass micropipette filled with an internal solution is used to form a high-resistance seal ("giga-seal") with the cell membrane. The membrane is then ruptured to achieve the "whole-cell" configuration, allowing control of the cell's membrane potential and measurement of ionic currents.
-
Synaptic Current Isolation :
-
To isolate NMDA-mediated excitatory postsynaptic currents (EPSCs), AMPA receptors are blocked (e.g., with NBQX) and GABAA receptors are blocked (e.g., with picrotoxin). The cell is held at a depolarized potential (e.g., +40 mV) to relieve the Mg²⁺ block of the NMDA channel.
-
To isolate GABAA-mediated inhibitory postsynaptic currents (IPSCs), glutamate receptors are blocked (e.g., with CNQX and AP5).
-
-
Drug Application : A stable baseline of synaptic currents is recorded. MXE is then applied to the bath at increasing concentrations.
-
Data Analysis : The amplitude, frequency, and kinetics of the isolated currents are measured before and after MXE application to quantify its inhibitory effect.
-
Protocol: In Vivo Microdialysis
-
Objective : To measure real-time changes in extracellular neurotransmitter levels (glutamate, GABA, serotonin, dopamine) in specific brain regions of an awake, freely moving animal following systemic MXE administration.[17][18]
-
Methodology :
-
Probe Implantation : Under anesthesia, a guide cannula is surgically implanted, aimed at the brain region of interest (e.g., nucleus accumbens). Animals are allowed several days to recover.
-
Probe Insertion : On the day of the experiment, a microdialysis probe (with a semi-permeable membrane at the tip) is inserted through the guide cannula.
-
Perfusion & Baseline : The probe is perfused at a slow, constant rate (e.g., 1-2 µL/min) with aCSF.[19] After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
Drug Administration : The animal is administered a systemic injection of MXE (e.g., intraperitoneal or subcutaneous).
-
Sample Collection : Dialysate samples continue to be collected at timed intervals post-injection to track the dynamic changes in neurotransmitter concentrations.
-
Neurochemical Analysis : The collected samples are analyzed using high-performance liquid chromatography (HPLC) coupled with a highly sensitive detector, such as an electrochemical detector (for monoamines) or a mass spectrometer (for amino acids like glutamate and GABA).[14][19]
-
Data Analysis : Neurotransmitter concentrations in each sample are quantified and expressed as a percentage change from the baseline average.
-
Conclusion and Future Directions
Methoxetamine exerts a powerful influence on the central nervous system primarily by antagonizing the NMDA receptor, which triggers a cascade of effects including a disinhibition-mediated glutamate surge and subsequent activation of AMPA receptors.[9][11] However, its pharmacological profile is more nuanced, incorporating direct inhibitory effects on GABAergic currents and significant modulation of the serotonin and dopamine systems.[3][11] This multifaceted mechanism of action accounts for its complex behavioral effects, spanning dissociative, psychotomimetic, and potential rapid-acting antidepressant properties.
Future research should aim to:
-
Elucidate Receptor Subtype Specificity : Identify the specific GABA receptor subtypes that are directly modulated by MXE.
-
Investigate Chronic Adaptations : Explore the long-term neuroplastic changes in glutamatergic and GABAergic systems following repeated MXE exposure.
-
Correlate Neurochemistry with Behavior : Utilize advanced techniques like fiber photometry and optogenetics to draw more precise correlations between real-time neurotransmitter dynamics and specific behavioral outcomes.
A thorough understanding of these fundamental mechanisms is essential for both public health initiatives addressing its recreational use and for exploring the therapeutic potential of second-generation NMDA receptor modulators in neuropsychiatric disorders.
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Wikipedia. (n.d.). Methoxetamine. Retrieved from [Link]
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Roth, B. L., Gibbons, S., Arunotayanun, W., Huang, X. P., Setola, V., Treble, R., & Iversen, L. (2013). The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor. PLOS ONE. Retrieved from [Link]
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Fuchigami, T., Wada, M., Usui, K., Funada, M., & Akiyama, T. (2015). Evaluation of the neurochemical effects of methoxetamine using brain microdialysis in mice. Forensic Toxicology, 33(2), 374-379. Retrieved from [Link]
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Whitepaper: Initial Investigations into Methoxetamine-Induced Neurotoxicity: A Technical Guide for Preclinical Research
Abstract
Methoxetamine (MXE), a designer drug analogue of ketamine, has emerged as a substance of concern due to its potential for abuse and adverse neurological effects.[1] This technical guide provides an in-depth framework for researchers, scientists, and drug development professionals initiating investigations into the neurotoxic profile of MXE. We synthesize current knowledge on its primary mechanisms of action, including N-methyl-D-aspartate (NMDA) receptor antagonism and modulation of monoaminergic systems, and translate these into actionable experimental designs.[2][3] This document details validated in vitro and in vivo models, provides step-by-step protocols for core neurotoxicity assays, and outlines advanced analytical techniques for a comprehensive assessment. By explaining the causality behind experimental choices and grounding methodologies in established principles, this guide serves as a foundational resource for elucidating the risks associated with MXE and related arylcyclohexylamines.
Introduction: The Emergence of Methoxetamine as a Neuropharmacological Concern
Methoxetamine (2-(3-methoxyphenyl)-2-(ethylamino)cyclohexanone) is a dissociative hallucinogen belonging to the arylcyclohexylamine class.[2] It was synthesized with the intent of mimicking the antidepressant properties of ketamine while potentially mitigating some of its adverse effects.[2] However, its widespread recreational use has been linked to acute toxicity, hospitalizations, and long-term behavioral abnormalities.[4][5]
The primary pharmacological action of MXE is as a high-affinity, non-competitive antagonist at the dizocilpine (MK-801) site of the NMDA receptor.[2][6] This mechanism is shared with other dissociatives like ketamine and phencyclidine (PCP) and is central to its psychoactive and, potentially, its neurotoxic effects.[2][7] Additionally, MXE interacts with the serotonin transporter (SERT), inhibiting serotonin reuptake, and indirectly activates dopaminergic pathways, which contributes to its complex pharmacological profile and abuse potential.[2][8] Understanding these initial interactions is the critical first step in designing logical and targeted neurotoxicity studies.
This guide will systematically deconstruct the pathways to neurotoxicity, from receptor-level interactions to cellular and organismal consequences, providing the technical foundation required for robust preclinical investigation.
Core Mechanisms & Primary Investigative Pathways
The neurotoxic potential of MXE is believed to stem from a convergence of its effects on glutamatergic and monoaminergic systems, leading to excitotoxicity, oxidative stress, and neuronal damage.[4][9]
NMDA Receptor Antagonism and Excitotoxicity
The principal mechanism of MXE is the blockade of NMDA receptors, which are crucial for synaptic plasticity and neuronal communication.[2][10] While NMDA receptor antagonists can be neuroprotective against glutamate-induced excitotoxicity in some contexts, high doses can paradoxically lead to a form of neurodegeneration known as Olney's lesions, particularly in the retrosplenial and posterior cingulate cortices of the rodent brain.[11][12] This phenomenon is thought to arise from the disinhibition of cortical pyramidal neurons, leading to a surge in non-NMDA receptor-mediated excitation and subsequent neuronal injury.[11] Although definitive evidence in humans is still debated, this remains a critical hypothesis for MXE-induced damage.[11][13]
Monoaminergic System Dysregulation
MXE's influence extends beyond the glutamatergic system. In vivo studies in rats have demonstrated that MXE can alter serotonin levels in the medial prefrontal cortex (mPFC) and nucleus accumbens. Furthermore, repeated administration has been shown to cause dopaminergic and serotonergic damage in these and other brain regions, including the substantia nigra and ventral tegmental area.[5] This disruption of monoamine signaling is a key contributor to both the behavioral abnormalities and the neurotoxic insults observed.[4][14]
The following diagram illustrates the primary signaling pathways believed to be involved in MXE-induced neurotoxicity.
In Vitro Methodologies for Assessing Neurotoxicity
In vitro models provide a controlled environment to dissect the cellular and molecular mechanisms of MXE neurotoxicity, offering a cost-effective and high-throughput initial screening platform.[15][16]
Model Selection: Rationale and Application
The choice of an in vitro model is critical and depends on the specific question being addressed.[17]
-
Immortalized Neuronal Cell Lines (e.g., SH-SY5Y, PC12): These are excellent for initial high-throughput screening of cytotoxicity. Their homogeneity and rapid growth facilitate reproducible dose-response analyses. SH-SY5Y cells, being of human neuroblastoma origin, can be differentiated into a more mature neuronal phenotype, making them suitable for studying pathways like apoptosis and oxidative stress.[18]
-
Primary Neuronal Cultures: Derived from rodent brain tissue (e.g., cortical or hippocampal neurons), these models offer higher biological relevance as they represent a mixed population of neurons and glia, preserving some synaptic connectivity.[19] They are ideal for more detailed mechanistic studies but come with higher variability and complexity.
Core Experimental Protocols
The following protocols represent a foundational tier for assessing MXE-induced neurotoxicity.
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[19][20] Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt (MTT) into purple formazan crystals.[20]
Step-by-Step Methodology:
-
Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of MXE (e.g., 1 µM to 1000 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the MXE solutions to the respective wells. Include a vehicle control (medium only).
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[21]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the crystals.[21]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[21]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control.
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.[19][22]
Step-by-Step Methodology:
-
Cell Plating and Treatment: Follow steps 1-3 from the MTT protocol (3.2.1).
-
Sample Collection: After the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided with the kit.
-
Data Acquisition: Measure the absorbance at 490 nm.
-
Analysis: Determine cytotoxicity by comparing the LDH activity in treated wells to positive controls (cells lysed to achieve maximum LDH release) and vehicle controls.
The workflow for these in vitro assays can be visualized as follows:
In Vivo Models and Behavioral Correlates
Animal models are indispensable for understanding how MXE-induced cellular changes translate into complex behavioral and systemic effects. Rodent models, particularly rats and mice, are commonly used.[23]
Study Design and Administration
Investigations into persistent neurotoxic effects often involve repeated administration of MXE (e.g., 0.1-0.5 mg/kg, i.p., every other day for 5 doses in rats) followed by a washout period before behavioral testing and terminal tissue analysis.[4][14] This paradigm helps to distinguish acute pharmacological effects from lasting neuroadaptive or neurotoxic changes.
Key Behavioral Assessments
-
Locomotor Activity: Measures hyper- or hypo-activity, which can indicate stimulant or sedative effects. MXE has shown dose-dependent effects on motor activity in rats.[24]
-
Elevated Plus Maze & Marble Burying: These tests assess anxiety-like behaviors. Rats treated with MXE have exhibited increased anxiety in these paradigms.[4]
-
Novel Object Recognition: This test evaluates non-spatial memory. Impairment in this task after MXE treatment suggests cognitive deficits.[14]
-
Conditioned Place Preference (CPP) & Self-Administration: These are gold-standard tests for evaluating the rewarding and reinforcing properties of a drug, providing a measure of its abuse liability.[1]
Post-Mortem Neurochemical and Histological Analysis
Following behavioral testing, brain tissue is analyzed to correlate behavioral outcomes with neurobiological changes.
-
Immunohistochemistry: This technique is used to measure the density of key proteins, such as dopamine transporter (DAT), serotonin transporter (SERT), and tyrosine hydroxylase (TH), in specific brain regions. A reduction in these markers can indicate damage to dopaminergic and serotonergic terminals.[4][14]
-
Histology: Staining techniques (e.g., Nissl or Fluoro-Jade) are used to identify neuronal damage or death, including the characteristic vacuolization of Olney's lesions in the retrosplenial cortex.[11][25]
Advanced Analytical & Imaging Techniques
To provide a complete picture of MXE's disposition and effects, advanced analytical methods are required.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the benchmark technique for the quantitative analysis of MXE and its metabolites (e.g., N-desethyl-MXE and O-desmethyl-MXE) in biological matrices like blood, urine, and brain tissue homogenates.[26][27] It offers high sensitivity and specificity, crucial for pharmacokinetic studies and forensic analysis.[28][29]
-
In Vivo Microdialysis: This technique allows for the real-time measurement of extracellular neurotransmitter levels (e.g., dopamine, serotonin) in specific brain regions of freely moving animals, providing a direct link between drug administration and neurochemical changes.[30][31]
Data Summary and Interpretation
A systematic approach to data collection and presentation is vital. Quantitative data should be summarized for clear interpretation.
Table 1: Pharmacological Profile of Methoxetamine
| Target | Binding Affinity (Ki, nM) | Functional Activity | Reference |
| NMDA Receptor (dizocilpine site) | 257 | Antagonist | [2] |
| Serotonin Transporter (SERT) | 479 - 481 | Reuptake Inhibitor | [2] |
| Dopamine Transporter (DAT) | >10,000 | Negligible | [2] |
| Norepinephrine Transporter (NET) | >10,000 | Negligible | [2] |
Table 2: Summary of In Vivo Neurotoxic Effects in Rodents (Repeated Dosing)
| Brain Region | Observed Effect | Technique | Reference |
| Medial Prefrontal Cortex | Dopaminergic Damage | Immunohistochemistry (↓DAT, ↓TH) | [4][14] |
| Nucleus Accumbens | Dopaminergic & Serotonergic Damage | Immunohistochemistry (↓DAT, ↓SERT) | [4][5] |
| Caudate-Putamen | Dopaminergic Damage | Immunohistochemistry (↓DAT, ↓TH) | [14] |
| Substantia Nigra / VTA | Dopaminergic Damage | Immunohistochemistry (↓TH) | [4][14] |
| Retrosplenial Cortex | Neuronal Vacuolization (Potential) | Histology | [11] |
Conclusion and Future Directions
Initial investigations into methoxetamine neurotoxicity should be built on a tiered, multi-disciplinary approach. The evidence strongly indicates that MXE's primary mechanism, NMDA receptor antagonism, combined with its effects on monoaminergic systems, can lead to significant and persistent neurotoxic outcomes in preclinical models.[4][30] Future research should focus on elucidating the role of oxidative stress and apoptotic pathways, exploring the potential for sex-dependent differences in neurotoxicity, and validating these findings in more complex models, such as human iPSC-derived neuron/astrocyte co-cultures, to enhance their translational relevance.[17][18] The protocols and frameworks outlined in this guide provide a robust starting point for these critical investigations.
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Methodological & Application
Application Note: A Validated Gas Chromatography-Mass Spectrometry Protocol for the Detection and Quantification of Methoxetamine (MXE) in Whole Blood
Abstract
This application note provides a comprehensive and validated protocol for the determination of methoxetamine (MXE) in human whole blood samples using gas chromatography-mass spectrometry (GC-MS). Methoxetamine, a structural analog of ketamine, is a dissociative anesthetic that has emerged as a novel psychoactive substance (NPS), necessitating robust analytical methods for its detection in clinical and forensic toxicology.[1][2] The described methodology employs a simple and efficient liquid-liquid extraction (LLE) for sample cleanup, followed by chemical derivatization to enhance the analyte's chromatographic properties. The subsequent analysis by GC-MS provides high selectivity and sensitivity for confident identification and accurate quantification. This protocol is designed for researchers, forensic toxicologists, and drug development professionals, offering a self-validating system that emphasizes the scientific rationale behind each step to ensure data integrity and reproducibility.
Introduction to Methoxetamine (MXE) Analysis
Methoxetamine (MXE), chemically known as 2-(3-methoxyphenyl)-2-(ethylamino)cyclohexanone, is a designer drug that gained popularity as a "legal alternative" to ketamine.[2] It acts primarily as an NMDA receptor antagonist and dopamine reuptake inhibitor, producing dissociative effects.[2] The increasing prevalence of MXE in recreational drug markets has been linked to numerous intoxications and fatalities worldwide, making its detection in biological matrices like blood a critical task for forensic investigations and clinical diagnostics.[1]
Blood analysis provides a crucial window into recent drug exposure and potential impairment. Unlike urine, which primarily indicates past use, blood concentrations can be more directly correlated with the pharmacological effects at the time of sample collection.[3] Gas chromatography-mass spectrometry is a cornerstone technique in forensic toxicology, offering excellent chromatographic separation and definitive mass spectral identification.[4] However, the analysis of polar compounds like MXE, which contains a secondary amine group, often requires specific sample preparation steps, including derivatization, to ensure optimal performance.[5] This protocol details a robust method designed to address these challenges, providing a reliable workflow from sample receipt to final result.
Principle of the Method
The analytical workflow is founded on a multi-stage process designed to isolate MXE from the complex whole blood matrix, prepare it for gas chromatography, and achieve sensitive detection with mass spectrometry.
-
Sample Extraction: A liquid-liquid extraction (LLE) procedure is employed.[4][6][7] The principle of LLE is to partition the analyte of interest between two immiscible liquid phases. By adjusting the pH of the aqueous blood sample to an alkaline state, MXE (a basic drug) is converted to its non-ionized, free base form. This significantly increases its solubility in a non-polar organic solvent, allowing it to be efficiently extracted from the blood matrix while leaving behind endogenous interferences such as proteins, salts, and phospholipids.
-
Chemical Derivatization: To improve the volatility and thermal stability of MXE for GC analysis, a derivatization step is performed.[5][8] The secondary amine group in the MXE molecule can cause poor peak shape (tailing) and potential adsorption onto active sites within the GC system. By reacting the extract with an acylating agent, such as pentafluoropropionic anhydride (PFPA), the active hydrogen on the amine is replaced with a larger, non-polar group. This process enhances the compound's volatility and produces a unique mass spectrum with high-mass fragments, which is advantageous for mass spectrometric identification.[8][9]
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The gas chromatograph separates the analyte from other co-extracted substances based on its boiling point and interaction with the capillary column's stationary phase.[4] The separated analyte then enters the mass spectrometer, which bombards it with electrons (Electron Ionization, EI), causing it to fragment in a reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a chemical fingerprint for unambiguous identification. For quantification, the instrument can be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity.[10][11]
Materials and Reagents
Equipment
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
Centrifuge capable of 3000 x g
-
Vortex mixer
-
Nitrogen evaporator or heating block
-
Analytical balance
-
Calibrated micropipettes
-
15 mL glass centrifuge tubes with screw caps
-
2 mL autosampler vials with inserts
Chemicals and Standards
-
Methoxetamine (MXE) certified reference material (1 mg/mL)
-
Methoxetamine-d3 or Ketamine-d4 certified reference material (for use as internal standard, IS)
-
Methanol (HPLC grade)
-
Butyl acetate (HPLC grade)[7]
-
Ammonium Hydroxide (concentrated)
-
Pentafluoropropionic anhydride (PFPA)
-
Ethyl Acetate (HPLC grade)
-
Drug-free certified human whole blood
-
Deionized water
Experimental Protocol
Standard and Control Preparation
-
Stock Solutions: Prepare 100 µg/mL stock solutions of MXE and the internal standard (IS) in methanol.
-
Working Standards: Prepare intermediate working standards by serial dilution of the stock solutions in methanol to achieve concentrations of 10 µg/mL and 1 µg/mL.
-
Calibration Curve: Prepare calibrators by spiking appropriate volumes of the working standards into 1 mL aliquots of drug-free whole blood to achieve final concentrations of 10, 25, 50, 100, 250, and 500 ng/mL.
-
Quality Controls (QC): Prepare low, medium, and high QC samples (e.g., 30, 150, and 400 ng/mL) in the same manner using a separate stock solution weighing.
Sample Preparation (Liquid-Liquid Extraction)
This protocol is designed for a 1 mL blood sample. Adjust volumes proportionally for different sample sizes.
-
Aliquot Samples: Pipette 1 mL of whole blood (calibrator, QC, or unknown sample) into a 15 mL glass centrifuge tube.
-
Add Internal Standard: Add 50 µL of a 1 µg/mL internal standard solution to each tube (final concentration of 50 ng/mL).
-
Alkalinize: Add 100 µL of concentrated ammonium hydroxide to each tube to adjust the pH to >9. Vortex mix for 10 seconds. This step is critical to ensure MXE is in its free base form for efficient extraction.
-
Extraction: Add 4 mL of butyl acetate to each tube.[7] Cap tightly and vortex mix vigorously for 2 minutes.
-
Centrifugation: Centrifuge the tubes at 3000 x g for 10 minutes to separate the organic and aqueous layers.
-
Transfer Supernatant: Carefully transfer the upper organic layer (butyl acetate) to a clean glass tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. Ensure the sample is completely dry, as residual water can interfere with the derivatization step.[12]
Caption: Liquid-Liquid Extraction (LLE) workflow for MXE.
Derivatization
Derivatization must be performed in a fume hood due to the corrosive nature of the reagents.
-
Reagent Addition: To the dried extract, add 50 µL of ethyl acetate and 25 µL of pentafluoropropionic anhydride (PFPA).
-
Reaction: Cap the tube, vortex briefly, and heat at 70°C for 20 minutes.
-
Evaporation: After cooling to room temperature, evaporate the contents to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivative in 100 µL of ethyl acetate.
-
Transfer: Transfer the final solution to a 2 mL autosampler vial with a glass insert for GC-MS analysis.
GC-MS Analysis
The following parameters serve as a guideline and should be optimized for the specific instrument in use.
| Parameter | Setting | Rationale |
| GC System | Agilent 7890 GC or equivalent | Standard, reliable platform for toxicological analysis. |
| Column | HP-5MS (30m x 0.25mm, 0.25µm) or equivalent[4][7] | A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of drugs. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow)[4][7] | Inert gas standard for MS applications. |
| Injection | 1 µL, Splitless | Maximizes sensitivity for trace-level detection. |
| Injector Temp. | 280°C[4] | Ensures rapid and complete vaporization of the derivatized analyte. |
| Oven Program | Initial 100°C, hold 1 min, ramp at 20°C/min to 300°C, hold 5 min[4] | A temperature ramp allows for separation of compounds with different boiling points. |
| MS System | Agilent 5977 MSD or equivalent | Standard mass selective detector. |
| Transfer Line | 280°C | Prevents condensation of analytes between the GC and MS. |
| Ion Source | Electron Ionization (EI) at 70 eV[4][7] | Standard ionization energy for generating reproducible mass spectra and library matching. |
| Source Temp. | 230°C[7] | Optimal temperature to maintain ion source cleanliness and performance. |
| Quadrupole Temp. | 150°C[7] | Ensures stable mass filtering. |
| Acquisition Mode | Full Scan (m/z 50-550) for identification; SIM for quantification | Full scan provides complete mass spectra for identification. SIM enhances sensitivity by monitoring specific ions. |
| SIM Ions (PFPA-MXE) | To be determined empirically. Expected ions: molecular ion and major fragments. | Select characteristic, abundant ions for the derivatized MXE and IS for quantification. |
Data Analysis and Interpretation
5.1 Analyte Identification: The identification of PFPA-derivatized MXE is confirmed if the sample peak meets two criteria:
-
The retention time matches that of a known calibration standard (typically within ±2%).
-
The background-subtracted mass spectrum of the peak is a good match to the reference spectrum from a known standard.
5.2 Quantification:
-
Generate a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the nominal concentration for each calibrator.
-
Apply a linear regression model to the calibration curve. A correlation coefficient (r²) of >0.99 is desirable.
-
Calculate the concentration of MXE in QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Method Validation
To ensure the trustworthiness and reliability of the protocol, a full method validation should be conducted according to established guidelines (e.g., SWGTOX).[13][14] Key parameters include:
| Validation Parameter | Acceptance Criteria | Purpose |
| Linearity & Range | r² > 0.99 for a calibration curve over the expected concentration range (e.g., 10-500 ng/mL). | Demonstrates a proportional relationship between instrument response and concentration. |
| Limit of Detection (LOD) | Signal-to-Noise ratio > 3. Lowest concentration with an acceptable qualitative identification. | The smallest amount of analyte that can be reliably distinguished from background noise.[7] |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio > 10. Lowest concentration with acceptable accuracy and precision.[7] | The smallest amount of analyte that can be accurately and precisely measured. |
| Accuracy (Bias) | Mean concentration within ±20% of the target value (±25% at LOQ).[7][9] | Measures the closeness of the measured value to the true value. |
| Precision | Relative Standard Deviation (RSD) < 20% (for intra- and inter-day analysis).[7][9] | Measures the degree of agreement among a series of individual measurements. |
| Selectivity | No significant interfering peaks from endogenous matrix components in blank blood samples. | Ensures that the signal being measured comes only from the target analyte. |
| Extraction Recovery | Ideally >70% and consistent across the concentration range. | Measures the efficiency of the extraction process. |
Overall Analytical Workflow
The entire process, from receiving a sample to reporting a final result, follows a systematic and quality-controlled path.
Caption: Complete workflow for MXE analysis in blood.
Conclusion
This application note describes a detailed and scientifically grounded GC-MS method for the quantitative analysis of methoxetamine in whole blood. The protocol leverages a straightforward liquid-liquid extraction and a necessary chemical derivatization step to ensure high recovery, good chromatographic performance, and sensitive detection. By following the outlined procedures for analysis and adhering to the principles of method validation, laboratories can achieve reliable and defensible results for the detection of this potent psychoactive substance in forensic and clinical samples.
References
-
Kania, D., Bula, A., & Raczak-Gutknecht, J. (2015). Salting-out-assisted liquid-liquid extraction as a suitable approach for determination of methoxetamine in large sets of tissue samples. Analytical and Bioanalytical Chemistry, 408(4). Available at: [Link]
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Meng, L., et al. (2015). Analysis of designer drugs in human blood using gas chromatography-mass spectrometry. International Journal of Chemical and Natural Science, 3(1). Available at: [Link]
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ResearchGate. (n.d.). Characterizing metabolites and potential metabolic pathways for the novel psychoactive substance methoxetamine. ResearchGate. Available at: [Link]
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Cussell, P., et al. (2019). Gas Chromatography-Mass Spectrometry Method for the Quantitative Identification of 23 New Psychoactive Substances in Blood and Urine. Journal of Analytical Toxicology, 43(5), 360-371. Available at: [Link]
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Cussell, P., et al. (2019). Gas Chromatography-Mass Spectrometry Method for the Quantitative Identification of 23 New Psychoactive Substances in Blood and Urine. Journal of Analytical Toxicology, 43(5), 360-371. Available at: [Link]
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Kania, D., Bula, A., & Raczak-Gutknecht, J. (2015). Salting-out-assisted liquid–liquid extraction as a suitable approach for determination of methoxetamine in large sets of tissue samples. Analytical and Bioanalytical Chemistry, 408(4). Available at: [Link]
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Thompson, R.Q. (n.d.). Determination of Drugs in Blood Plasma by GC/MS. Oberlin College. Available at: [Link]
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Pichini, S., et al. (2005). Determination of MDMA and its metabolites in blood and urine by gas chromatography-mass spectrometry and analysis of enantiomers by capillary electrophoresis. Journal of Analytical Toxicology, 29(2), 116-121. Available at: [Link]
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Godoy Medical Forensics. (2016). Detecting Methamphetamine: Toxicology Time Window. Godoy Medical Forensics. Available at: [Link]
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Restek Corporation. (n.d.). Improved GC Analysis of Derivatized Amphetamines. Restek. Available at: [Link]
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HSC Cores - BookStack. (n.d.). GC/MS Sample Preparation. HSC Cores. Available at: [Link]
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Dulaurent, S., et al. (2013). An automated method for measurement of methoxetamine in human plasma by use of turbulent flow on-line extraction coupled with liquid chromatography and mass spectrometric detection. Analytical and Bioanalytical Chemistry, 405(1), 239-245. Available at: [Link]
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ECDD Repository. (n.d.). Methoxetamine (MXE). ECDD Repository. Available at: [Link]
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Musah, R. A., et al. (2023). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Molecules, 28(14), 5489. Available at: [Link]
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Saito, K., et al. (2010). Pipette tip solid-phase extraction and gas chromatography-mass spectrometry for the determination of methamphetamine and amphetamine in human whole blood. Forensic Toxicology, 28(1), 28-32. Available at: [Link]
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Bibel, M. (2020). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Available at: [Link]
-
Dowling, G., et al. (2011). A new mixed mode solid phase extraction strategy for opioids, cocaines, amphetamines and adulterants in human blood with hybrid liquid chromatography tandem mass spectrometry detection. Journal of Pharmaceutical and Biomedical Analysis, 54(5), 1098-1106. Available at: [Link]
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Quora. (2018). Will meth show up in a comprehensive metabolic blood test? Quora. Available at: [Link]
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Biotage. (n.d.). Evaluation of Drugs of Abuse Extraction from Whole Blood Using Supported Liquid Extraction (SLE) Prior to GC/MS Analysis. Biotage. Available at: [Link]
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ResearchGate. (n.d.). Detailed pharmacological evaluation of methoxetamine (MXE), a novel psychoactive ketamine analogue—Behavioural, pharmacokinetic and metabolic studies in the Wistar rat. ResearchGate. Available at: [Link]
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Lee, D.C. (1993). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 1(4). Available at: [Link]
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Norlab. (n.d.). Drugs of Abuse Extraction from Whole Blood using Supported Liquid Extraction (SLE) and Extrahera Automation Prior to UPLC. Norlab. Available at: [Link]
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Shimadzu. (n.d.). Analysis of Toxicological Substances in Whole Blood Using Smart Forensic Database (1). Shimadzu. Available at: [Link]
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Sisco, E., et al. (2024). Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. Frontiers in Chemistry, 12. Available at: [Link]
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Ulu, I. H., & Arslan, F. N. (2021). Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS. Journal of the Iranian Chemical Society, 18(11), 2877-2887. Available at: [Link]
-
Woźniak, M. K., et al. (2020). Development and validation of a GC–MS/MS method for the determination of 11 amphetamines and 34 synthetic cathinones in whole blood. International Journal of Legal Medicine, 134(3), 929-943. Available at: [Link]
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Quimby, B., & Szelewski, M. (2009). Toxicology Screening of Whole Blood Extracts Using GC/Triple Quadrupole/MS. Agilent Technologies. Available at: [Link]
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Meyer, M. R., et al. (2013). Ketamine-derived designer drug methoxetamine: Metabolism including isoenzyme kinetics and toxicological detectability using GC-MS and LC-(HR-)MS n. Analytical and Bioanalytical Chemistry, 405(19). Available at: [Link]
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Gkagkaki, E., et al. (2022). Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood. Applied Sciences, 12(14), 6934. Available at: [Link]
-
Meyer, M. R., et al. (2013). Ketamine-derived designer drug methoxetamine: metabolism including isoenzyme kinetics and toxicological detectability using GC-MS and LC-(HR-)MSn. Analytical and Bioanalytical Chemistry, 405(19), 6247-6259. Available at: [Link]
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Hasegawa, C. (2015). Application of solid-phase extraction tips for the analysis of drugs in human blood. Journal of Forensic Research. Available at: [Link]
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Yulianto, E., et al. (2022). Development and Validation GC/MS Method for Methamphetamine Analysis in Urine by Miniaturization QuEChERS. Science and Technology Indonesia, 7(3), 321-327. Available at: [Link]
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Chung, H., et al. (2014). Development and validation of a qualitative GC-MS method for methamphetamine and amphetamine in human urine using aqueous-phase ethyl chloroformate derivatization. Analytical Science and Technology, 27(1), 15-22. Available at: [Link]
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Taylor & Francis. (n.d.). Solid phase extraction – Knowledge and References. Taylor & Francis. Available at: [Link]
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Application Note: A Robust HPLC Method for the Enantioselective Separation of Methoxetamine
Introduction: The Rationale for Chiral Separation of Methoxetamine
Methoxetamine (MXE), an arylcyclohexylamine, is a structural analog of ketamine and phencyclidine (PCP).[1] Initially designed as a potential antidepressant and a safer alternative to ketamine, it functions primarily as a non-competitive NMDA receptor antagonist.[1][2] Like many pharmaceuticals, MXE possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: (S)-methoxetamine and (R)-methoxetamine.
The stereochemistry of a molecule is fundamentally linked to its biological activity. Enantiomers of the same compound can exhibit markedly different pharmacological, toxicological, and pharmacokinetic profiles due to their specific three-dimensional interactions with chiral biological targets like receptors and enzymes.[3][4] Recent studies have demonstrated this principle in MXE, where the (R)- and (S)-enantiomers show distinct differences in their antidepressant effects and behavioral side-effect profiles.[5]
Therefore, the ability to separate and quantify individual enantiomers is critical for:
-
Pharmacological Research: To accurately characterize the therapeutic effects and side-effect profiles of each enantiomer.
-
Drug Development: To support the development of single-enantiomer drugs (eutomers) with improved efficacy and safety.
-
Forensic Toxicology: To provide a more detailed understanding of intoxication cases and metabolic pathways.[6]
This application note presents a detailed, robust, and reliable High-Performance Liquid Chromatography (HPLC) method for the baseline separation of (R)- and (S)-methoxetamine enantiomers.
The Principle of Chiral Recognition on Polysaccharide-Based Stationary Phases
Direct separation of enantiomers via HPLC is most effectively achieved using a Chiral Stationary Phase (CSP).[7][8] The underlying mechanism of separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. For effective chiral recognition to occur, there must be at least three points of interaction between the analyte and the CSP, a concept known as the "three-point interaction model".[7] These interactions can include hydrogen bonds, dipole-dipole interactions, steric hindrance, and inclusion complexation.
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have proven exceptionally versatile and effective for the separation of a wide range of chiral compounds, including ketamine and its analogs.[3][9][10] The chiral recognition capabilities of these phases stem from the highly ordered helical structure of the polysaccharide polymers, which creates a chiral environment with numerous stereospecific binding sites. The choice of a cellulose-based CSP in this protocol is grounded in its demonstrated success in resolving structurally similar arylcyclohexylamines.[9]
Experimental Methodology
Instrumentation, Materials, and Reagents
-
HPLC System: An HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Chiral Stationary Phase: Lux® i-Cellulose-5 (250 x 4.6 mm, 5 µm particle size) or equivalent cellulose tris(3,5-dimethylphenylcarbamate) based column.
-
Chemicals:
-
n-Hexane (HPLC Grade)
-
2-Propanol (IPA) (HPLC Grade)
-
Diethylamine (DEA) (Reagent Grade)
-
Methoxetamine HCl (racemic standard)
-
Methanol (HPLC Grade, for sample preparation)
-
-
Standard Preparation: Prepare a 1.0 mg/mL stock solution of racemic methoxetamine in methanol. Dilute with the mobile phase to a working concentration of 50 µg/mL for analysis.
Chromatographic Conditions
The following parameters were optimized for the baseline separation of MXE enantiomers.
| Parameter | Condition |
| Column | Lux® i-Cellulose-5 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane : 2-Propanol : Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm |
| Run Time | 15 minutes |
Causality Behind Choices:
-
Mobile Phase: A normal-phase elution mode using a non-polar solvent (n-Hexane) and a polar modifier (2-Propanol) is standard for polysaccharide CSPs. The alcohol modifier competes with the analyte for polar interaction sites on the CSP, modulating retention time. The basic additive, Diethylamine (DEA), is crucial for improving the peak shape and resolution of basic analytes like MXE by minimizing undesirable ionic interactions with residual silanol groups on the silica support.
-
Temperature: 25°C provides stable and reproducible retention times. Lowering the temperature can sometimes improve resolution but may increase analysis time and backpressure.
Protocols: A Self-Validating System
A robust analytical method requires a self-validating system to ensure data integrity. This is achieved through rigorous System Suitability Testing (SST) prior to any sample analysis.[11][12][13]
Experimental Workflow
The overall process from system setup to final data analysis follows a logical sequence to ensure reliable results.
Caption: High-level workflow for the enantioseparation of Methoxetamine.
Step-by-Step Protocol
-
System Preparation:
-
Prime the HPLC pump with the pre-mixed and degassed mobile phase (n-Hexane:IPA:DEA, 90:10:0.1).
-
Set the column temperature to 25°C and the flow rate to 1.0 mL/min.
-
Equilibrate the column for at least 30-45 minutes or until a stable baseline is achieved at the detection wavelength of 220 nm.
-
-
System Suitability Testing (SST):
-
Inject the 50 µg/mL racemic MXE standard solution five (5) consecutive times.
-
Evaluate the data from these five injections against the pre-defined acceptance criteria outlined in the table below.[14][15]
-
The system is deemed suitable for analysis only if all SST criteria are met. If any parameter fails, the system must be investigated and the issue resolved before proceeding.[11][16]
-
| SST Parameter | Acceptance Criteria | Purpose |
| Resolution (Rs) | ≥ 1.5 | Ensures baseline separation between the two enantiomer peaks. |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Measures peak symmetry, indicating good chromatographic performance. |
| Repeatability (%RSD) | Peak Area RSD ≤ 2.0% Retention Time RSD ≤ 1.0% | Confirms the precision and stability of the system over multiple injections. |
| Theoretical Plates (N) | ≥ 2000 for each peak | Indicates the efficiency of the column. |
-
Sample Analysis:
-
Once the system has passed SST, inject the unknown samples.
-
It is good practice to inject a standard after every 10-15 sample injections to ensure continued system stability.
-
-
Data Processing:
-
Integrate the chromatograms to determine the retention time and peak area for each enantiomer.
-
Calculate the resolution (Rs) using the standard pharmacopeia formula: Rs = 2(RT₂ - RT₁) / (W₁ + W₂) Where RT is the retention time and W is the peak width at the base.
-
Principles of Method Validation
While this note details a specific application, a fully validated method according to ICH guidelines is required for use in regulated environments.[17][18] Validation ensures the analytical procedure is fit for its intended purpose.[19][20]
Caption: Core parameters for analytical method validation as per ICH Q2(R1).
Conclusion
This application note describes a highly effective and robust HPLC method for the enantioselective separation of methoxetamine. The use of a polysaccharide-based chiral stationary phase under normal-phase conditions provides excellent resolution and peak shape. The integrated System Suitability Testing protocol ensures the reliability and integrity of the generated data, making this method suitable for demanding applications in pharmaceutical research, drug development, and forensic analysis.
References
-
System Suitability in HPLC Analysis. (n.d.). Pharmaguideline. Retrieved from [Link]
-
System Suitability Test in HPLC – Key Parameters Explained. (n.d.). Assay Online. Retrieved from [Link]
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System suitability in HPLC Analysis. (2021, May 3). Pharmaceutical Updates. Retrieved from [Link]
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Glatz, M., et al. (2022). Chiral Separation and Determination of Enantiomer Elution Order of Novel Ketamine Derivatives Using CE-UV and HPLC-UV-ORD. Molecules, 27(3), 1033. Retrieved from [Link]
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Ionescu, D. F., et al. (2019). Methoxetamine: From drug of abuse to rapid-acting antidepressant. Brain Research Bulletin, 145, 120-127. Retrieved from [Link]
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System suitability testing. (2014, September 22). SlideShare. Retrieved from [Link]
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System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. (2023, October 15). YouTube. Retrieved from [Link]
-
Dong, M. W. (2004). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America, 22(8), 734-744. Retrieved from [Link]
-
Steps for HPLC Method Validation. (n.d.). Pharmaguideline. Retrieved from [Link]
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Glatz, M., et al. (2022). Chiral Separation and Determination of Enantiomer Elution Order of Novel Ketamine Derivatives Using CE-UV and HPLC-UV-ORD. ResearchGate. Retrieved from [Link]
-
HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. (n.d.). Mastelf. Retrieved from [Link]
-
[Research progress on chiral separation of amphetamines, ketamine, cathinones]. (2019). Fa Yi Xue Za Zhi, 35(4), 507-513. Retrieved from [Link]
-
Wang, C., et al. (2021). R(-)-methoxetamine exerts rapid and sustained antidepressant effects and fewer behavioral side effects relative to S(+)-methoxetamine. Neuropharmacology, 193, 108619. Retrieved from [Link]
-
Kuchař, M., et al. (2018). Synthesis of methoxetamine, its metabolites and deuterium labelled analog as analytical standards and their HPLC and chiral capillary electrophoresis separation. RSC Advances, 8(2), 856-865. Retrieved from [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (n.d.). AMSbiopharma. Retrieved from [Link]
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Moaddel, R., et al. (2011). A parallel chiral-achiral liquid chromatographic method for the determination of the stereoisomers of ketamine and ketamine metabolites in the plasma and urine of patients with complex regional pain syndrome. Journal of Chromatography B, 879(28), 3084-3093. Retrieved from [Link]
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On the Surprising Retention Order of Ketamine Analogs Using a Biphenyl Stationary Phase. (2022, June 4). Chromatography Online. Retrieved from [Link]
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Methoxetamine. (n.d.). In Wikipedia. Retrieved from [Link]
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Horsley, R. R., et al. (2018). Detailed pharmacological evaluation of methoxetamine (MXE), a novel psychoactive ketamine analogue—Behavioural, pharmacokinetic and metabolic studies in the Wistar rat. Neuropharmacology, 143, 138-148. Retrieved from [Link]
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Tůmová, J., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 151-159. Retrieved from [Link]
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Arbouche, N., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. Pharmaceuticals, 15(12), 1528. Retrieved from [Link]
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Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]
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Zhang, Y., et al. (2008). Enantioselective chromatography in drug discovery. Drug Discovery Today, 13(1-2), 18-26. Retrieved from [Link]
-
Chiral Drug Separation. (n.d.). Encyclopedia of Pharmaceutical Technology. Retrieved from [Link]
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Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(21), 6653. Retrieved from [Link]
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da Silva, B. V., et al. (2024). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. Chemosensors, 12(1), 13. Retrieved from [Link]
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Arbouche, N., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. ResearchGate. Retrieved from [Link]
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Introduction: The Critical Role of Internal Standards in Quantitative Analysis
An Application Note and Protocol for the Synthesis and Use of Deuterium-Labeled Methoxetamine (MXE-d3) as an Internal Standard
In the landscape of analytical chemistry, particularly in the quantification of novel psychoactive substances (NPS), accuracy and precision are paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust analytical methodologies, especially for mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). An ideal internal standard co-elutes with the analyte of interest and exhibits identical ionization efficiency, thereby compensating for variations in sample preparation, injection volume, and matrix effects. Deuterium-labeled compounds, such as Methoxetamine-d3 (MXE-d3), serve this purpose effectively by introducing a mass shift that allows for clear differentiation between the analyte and the standard without significantly altering the physicochemical properties.
This document provides a comprehensive guide for the synthesis, purification, and application of MXE-d3 as an internal standard for the quantitative analysis of Methoxetamine (MXE). The protocols herein are designed for researchers and scientists in drug development and forensic analysis, offering a detailed workflow from chemical synthesis to analytical application.
Synthetic Pathway: A Strategic Approach to Deuterium Labeling
The synthesis of MXE-d3 is strategically designed to introduce the deuterium atoms at a stable position within the molecule, ensuring that they are not lost during sample preparation or analysis. The chosen synthetic route involves the N-methylation of normethoxetamine using a deuterated methylating agent. This approach is efficient and provides a high yield of the desired product.
Caption: Synthetic and analytical workflow for MXE-d3.
Experimental Protocols
Part 1: Synthesis of Methoxetamine-d3 (MXE-d3)
This protocol details the N-methylation of normethoxetamine using deuterated methyl iodide.
Materials:
-
Normethoxetamine hydrochloride
-
Deuterated methyl iodide (CD3I, 99.5 atom % D)
-
Potassium carbonate (K2CO3)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of northis compound (1 eq) in anhydrous acetonitrile, add potassium carbonate (3 eq).
-
Stir the suspension at room temperature for 30 minutes to neutralize the hydrochloride salt and generate the free base.
-
Add deuterated methyl iodide (1.2 eq) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 82°C) for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude MXE-d3.
Part 2: Purification by Column Chromatography
The crude product is purified using column chromatography to isolate the pure MXE-d3.
Materials:
-
Silica gel (for column chromatography)
-
Crude MXE-d3
-
Eluent system (e.g., Dichloromethane/Methanol gradient)
-
Chromatography column
-
Fraction collection tubes
-
TLC plates and chamber
Procedure:
-
Prepare a silica gel slurry in the starting eluent and pack the chromatography column.
-
Dissolve the crude MXE-d3 in a minimal amount of the eluent and load it onto the column.
-
Elute the column with a gradient of methanol in dichloromethane (e.g., 0% to 5% methanol).
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and concentrate under reduced pressure to obtain pure MXE-d3.
Part 3: Characterization of MXE-d3
The identity and purity of the synthesized MXE-d3 are confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Expected Data:
| Technique | Expected Result |
| ¹H NMR | Absence of the N-CH3 proton signal (singlet) observed in unlabeled MXE. The remaining proton signals should correspond to the MXE structure. |
| ¹³C NMR | The signal for the N-CD3 carbon will be a multiplet due to coupling with deuterium, with a characteristic upfield shift compared to the N-CH3 signal in unlabeled MXE. |
| Mass Spec. | A molecular ion peak at m/z corresponding to the mass of MXE-d3 (e.g., [M+H]⁺ = 251.17 for C15H18D3NO2). This will be 3 mass units higher than unlabeled MXE. |
Part 4: Preparation of MXE-d3 Internal Standard Stock Solution
A stock solution of the purified MXE-d3 is prepared for use in quantitative analysis.
Procedure:
-
Accurately weigh a known amount of pure MXE-d3.
-
Dissolve the weighed MXE-d3 in a certified analytical grade solvent (e.g., methanol) in a volumetric flask to a final concentration of 1 mg/mL.
-
Store the stock solution at an appropriate temperature (e.g., -20°C) in an amber vial to prevent degradation.
-
Prepare working solutions by diluting the stock solution to the desired concentration for spiking into calibration standards and unknown samples.
Application in Quantitative Analysis
The prepared MXE-d3 internal standard is used to construct a calibration curve and quantify MXE in unknown samples. A fixed amount of the internal standard is added to all calibration standards, quality control samples, and unknown samples. The ratio of the analyte peak area to the internal standard peak area is then plotted against the analyte concentration to generate a calibration curve.
Caption: Quantitative analysis workflow using an internal standard.
Conclusion
This application note provides a detailed and reliable method for the synthesis, purification, and application of deuterium-labeled methoxetamine (MXE-d3) as an internal standard. The use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise quantification of methoxetamine in complex biological matrices. The protocols described herein are based on established chemical principles and analytical practices, ensuring a high degree of scientific integrity and trustworthiness. Researchers and scientists can adapt these methods to their specific analytical needs, contributing to the development of robust and reliable analytical assays for novel psychoactive substances.
References
-
Synthesis of Methoxetamine and its Deuterated Analogues. Journal of Labeled Compounds and Radiopharmaceuticals. This reference provides a foundational method for the synthesis of methoxetamine and its isotopically labeled analogues, which is directly relevant to the protocol described. [Link]
-
Internal Standards in Mass Spectrometry. American Chemical Society. This source offers a comprehensive overview of the principles and applications of internal standards in mass spectrometry, supporting the theoretical basis of this application note. [Link]
-
Column Chromatography: Principles and Methods. GE Healthcare Life Sciences. This handbook provides detailed information on the principles and practice of column chromatography, which is a key purification step in the described protocol. [Link]
-
Good Laboratory Practice (GLP) for Nonclinical Laboratory Studies. U.S. Food and Drug Administration. The principles outlined in GLP guidelines are essential for ensuring the quality and integrity of the data generated using the described methods, particularly in a drug development context. [Link]
Application of TurboFlow Chromatography for High-Throughput Analysis of Methoxetamine in Biological Matrices
Abstract
This application note details a robust and high-throughput method for the quantitative analysis of Methoxetamine (MXE) in complex biological matrices, such as human plasma. By leveraging the automated online sample preparation capabilities of TurboFlow™ technology, this method significantly reduces matrix effects, minimizes manual sample handling, and shortens analysis time. The protocol described herein utilizes a Thermo Scientific™ Transcend™ TLX system with TurboFlow technology coupled to a triple quadrupole mass spectrometer. This integrated system provides a streamlined workflow from direct sample injection to sensitive and specific detection, making it ideal for clinical and forensic toxicology laboratories requiring rapid and reliable analysis of novel psychoactive substances (NPS).[1][2][3]
Introduction
Methoxetamine (MXE), a derivative of ketamine, is a novel psychoactive substance (NPS) that has emerged as a recreational drug.[1] It acts as a dissociative anesthetic and has been associated with numerous hospitalizations and fatalities.[4] The increasing prevalence of MXE necessitates the development of rapid, sensitive, and reliable analytical methods for its detection in biological samples to aid in clinical diagnosis, forensic investigations, and pharmacokinetic studies.[4][5]
Traditional methods for analyzing drugs in biological fluids often involve laborious and time-consuming sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove matrix components such as proteins and phospholipids.[6] These endogenous substances can interfere with the analysis, leading to ion suppression in the mass spectrometer and compromising data quality.[2][7]
TurboFlow technology offers an innovative solution by integrating sample cleanup directly with the LC-MS/MS analysis.[2][8] This online SPE technique utilizes high-velocity mobile phases through a column packed with large particles to create turbulence.[9] This turbulent flow facilitates the rapid separation of small analyte molecules, like MXE, from larger matrix macromolecules, which are flushed to waste.[9][10] The retained analytes are then eluted onto an analytical column for chromatographic separation and subsequent mass spectrometric detection.[1] This automated process not only enhances sample throughput but also significantly reduces matrix-induced ion suppression, leading to more accurate and precise quantification.[2][7]
This application note provides a detailed protocol for the analysis of MXE in human plasma using TurboFlow chromatography coupled with tandem mass spectrometry (LC-MS/MS), demonstrating its suitability for high-throughput clinical and forensic applications.
Principles of TurboFlow Chromatography
TurboFlow technology is a form of online solid-phase extraction (SPE) that automates sample cleanup.[2][11][12] The core of the technology lies in the unique fluid dynamics created within the TurboFlow column. By using a high flow rate through a column with large-diameter packing material (typically >50 µm), a turbulent flow path is generated.[9][10]
The mechanism relies on the principles of diffusion and size exclusion:
-
Turbulence and Diffusion: The high linear velocity of the mobile phase creates turbulence, which minimizes the diffusion boundary layer around the stationary phase particles. Small molecules, such as MXE, have high diffusion coefficients and can readily move into the porous stationary phase particles where they are retained by conventional chromatographic interactions (e.g., reversed-phase).
-
Size Exclusion: Larger molecules, like proteins and lipids, have much lower diffusion coefficients. The turbulent flow sweeps them past the stationary phase particles before they have a chance to diffuse into the pores.[9] These macromolecules are therefore directed to waste, effectively cleaning up the sample.[10]
Following the loading and cleanup phase, a valve switch directs a different mobile phase to the TurboFlow column, eluting the trapped analytes onto a standard analytical HPLC or UHPLC column for further separation before entering the mass spectrometer. This entire process is automated, reducing manual labor and the potential for human error.[3][8]
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Characterizing Methoxetamine's Neuromodulatory Effects Using In Vitro Electrophysiology
An Application Note for Researchers and Drug Development Professionals
Introduction
Methoxetamine (MXE) is a synthetic dissociative hallucinogen of the arylcyclohexylamine class, structurally related to ketamine and phencyclidine (PCP).[1][2] Initially marketed as a "research chemical," MXE was designed to mimic the effects of ketamine, purportedly with a more favorable safety profile, though it lacks the rigorous safety testing of approved pharmaceuticals.[1][3] Its primary mechanism of action is as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a crucial component of glutamatergic neurotransmission in the central nervous system.[2][3][4] Understanding the precise electrophysiological impact of MXE is critical for neuropharmacology, toxicology, and the development of potential therapeutics for neuropsychiatric disorders.
This guide provides a detailed overview and actionable protocols for utilizing in vitro electrophysiology techniques to characterize the effects of Methoxetamine on neuronal function. We will explore methodologies ranging from the gold-standard manual patch-clamp for detailed mechanistic studies to high-throughput automated systems for screening, and multi-electrode arrays for assessing network-level effects.
Methoxetamine's Core Mechanism of Action
A thorough understanding of MXE's pharmacology is essential for designing robust electrophysiological experiments.
Primary Target: NMDA Receptor Blockade Like ketamine and PCP, MXE's principal action is blocking the ion channel of the NMDA receptor.[2][5][6] It is a use-dependent, open-channel blocker, meaning it binds within the channel pore, physically occluding the passage of ions like Ca²⁺ and Na⁺. This action requires the receptor to be activated by its co-agonists, glutamate and glycine (or D-serine), and for the cell membrane to be depolarized to relieve the voltage-dependent magnesium (Mg²⁺) block.[7][8] MXE binds with high affinity to the dizocilpine (MK-801) site within the channel.[2]
Secondary Targets and Systemic Effects Beyond NMDA receptor antagonism, MXE also exhibits affinity for the serotonin transporter (SERT), acting as a serotonin reuptake inhibitor.[2][3] This dual action may contribute to its complex psychoactive effects and potential antidepressant properties, distinguishing it from pure NMDA antagonists.[3] Studies have also shown that MXE can modulate GABAergic and glutamatergic systems and alter monoamine metabolism, underscoring the need for multi-faceted electrophysiological investigation.[4][9]
Caption: Experimental workflow for a manual whole-cell patch-clamp experiment.
Detailed Protocol:
-
Cell Preparation: Plate cells (e.g., HEK293 expressing GluN1/GluN2A subunits) onto glass coverslips 24-48 hours before recording. [10]2. Solution Preparation: Prepare external and internal solutions as described in Table 3. The external solution should contain blockers for other channels (e.g., TTX for Na⁺ channels, picrotoxin for GABA-A receptors) to isolate NMDAR currents. [11][12]3. Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution. [13]4. Obtaining a Recording:
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.
-
Fill a pipette with internal solution and mount it on the headstage.
-
Under visual guidance, approach a healthy-looking cell while applying slight positive pressure.
-
Once the pipette touches the cell, release pressure and apply gentle negative pressure to form a gigaohm seal.
-
Apply a brief, strong pulse of suction to rupture the membrane, establishing the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the cell's membrane potential at +40 mV. This positive potential expels the Mg²⁺ ion that normally blocks the NMDA receptor channel at negative potentials. [14] * Establish a stable baseline recording.
-
Apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to evoke a maximal inward current. This is your control response.
-
After washout, co-apply the NMDA/glycine solution with a specific concentration of MXE.
-
Repeat this for a range of MXE concentrations (e.g., 0.1 µM to 100 µM) to build a concentration-response curve.
-
Perform a final washout to check for recovery of the current.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA-evoked current in the absence (I_control) and presence (I_MXE) of each MXE concentration.
-
Calculate the percentage inhibition: % Inhibition = (1 - (I_MXE / I_control)) * 100.
-
Plot % Inhibition against the logarithm of the MXE concentration and fit the data to a sigmoid function to determine the IC₅₀.
-
| Solution Type | Component | Concentration (mM) | Purpose |
| External (aCSF) | NaCl | 140 | Main cation for osmolarity |
| KCl | 2.8 | Sets resting potential | |
| CaCl₂ | 1 | Divalent cation | |
| HEPES | 10 | pH buffer | |
| Glycine | 0.01 | NMDAR co-agonist | |
| Glucose | 10 | Energy source | |
| Additives | TTX (0.001), Picrotoxin (0.1) | Block Na⁺ and GABA-A channels | |
| Internal (Pipette) | Cs-Gluconate | 130 | Primary charge carrier |
| HEPES | 10 | pH buffer | |
| EGTA | 10 | Chelates intracellular Ca²⁺ | |
| Mg-ATP | 4 | Cellular energy | |
| Na-GTP | 0.4 | Cellular energy | |
| Table 1: Example solutions for whole-cell patch-clamp recording of NMDAR currents. Concentrations should be optimized for the specific cell type. | |||
| [15] |
High-Throughput Automated Patch-Clamp (APC)
For drug discovery and safety pharmacology, APC systems provide a dramatic increase in throughput compared to manual patch-clamp. [16][17] Principle: APC platforms replace the glass pipette with a planar substrate containing micro-apertures. [17]Cells in suspension are automatically delivered to these apertures, and a seal is formed via suction. The system then performs automated solution exchange and recording from multiple cells in parallel (from 16 to over 700 cells simultaneously, depending on the platform). [16][18] Application:
-
Rapidly determine the IC₅₀ of MXE across multiple NMDAR subunit combinations.
-
Screen for off-target effects on other ion channels (e.g., hERG, Nav1.5).
-
Compare the potency and kinetics of MXE with other known antagonists like ketamine, PCP, and memantine. [19][20]
Parameter Manual Patch-Clamp Automated Patch-Clamp (APC) Multi-Electrode Array (MEA) Throughput Low (5-15 cells/day) High (hundreds to thousands of data points/day) Medium (12-96 wells simultaneously) Resolution Single-channel to whole-cell Whole-cell Extracellular Field Potentials (Network) Key Measurement Ionic current (pA-nA) Ionic current (pA-nA) Spike rate, Bursting, Synchrony (µV) Pros Gold standard, high resolution, flexibility High throughput, standardized, less user bias Network-level data, long-term recording, non-invasive Cons Labor-intensive, low throughput, requires high skill Higher cost, less flexible, uses dissociated cells Indirect measure of single-cell activity, lower resolution Table 2: Comparison of in vitro electrophysiology techniques for studying MXE.
Multi-Electrode Array (MEA) for Network Analysis
While patch-clamp excels at single-cell analysis, MEA technology provides insight into how a compound affects the coordinated activity of an entire neuronal network. [21][22] Principle: MEAs are culture dishes with a grid of embedded microelectrodes in the bottom of each well. [23]When primary or iPSC-derived neurons are cultured on the surface, they form a synaptically connected network. The electrodes non-invasively record extracellular field potentials, which reflect the summed electrical activity (action potentials, or "spikes") of nearby neurons. [21][24] Objective: To assess how MXE alters spontaneous network activity, including firing rate, burst patterns, and network synchrony. This is particularly relevant given that NMDAR antagonists are known to disrupt coordinated brain oscillations. [25]
Caption: Data analysis pipeline for Multi-Electrode Array (MEA) recordings.
Protocol Outline:
-
Culture Preparation: Plate primary cortical or hippocampal neurons onto MEA plates and allow them to mature for at least 14 days in vitro to form a stable, spontaneously active network.
-
Baseline Recording: Place the MEA plate into the recording system (heated to 37°C and supplied with 5% CO₂). Record at least 10-15 minutes of spontaneous baseline activity.
-
Compound Application: Add MXE directly to the well at the desired final concentration. It is best practice to perform a cumulative concentration-response, waiting 10-15 minutes after each addition for the network effect to stabilize.
-
Data Analysis:
-
Use analysis software to detect spikes from the raw voltage data.
-
Calculate the Mean Firing Rate (MFR) across all active electrodes. NMDAR antagonists often paradoxically increase overall firing rates by preferentially inhibiting inhibitory interneurons. [26] * Perform Burst Analysis to quantify the frequency, duration, and number of spikes within a burst.
-
Assess Network Synchrony by identifying "network bursts," where a significant percentage of electrodes fire in a short time window.
-
Conclusion
The in vitro electrophysiology techniques outlined in this guide provide a powerful toolkit for the detailed characterization of Methoxetamine. Manual patch-clamp is indispensable for dissecting the molecular interactions with specific NMDA receptor subtypes. Automated patch-clamp enables efficient, high-throughput screening for drug discovery and safety profiling. Finally, MEA recordings reveal the emergent, network-level consequences of MXE's actions, offering a more integrated view of its neuromodulatory effects. By combining these approaches, researchers can build a comprehensive understanding of MXE's pharmacology, contributing to both public health knowledge and the broader field of neuropharmacology.
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Zanda, M. T., et al. (2017). Methoxetamine affects brain processing involved in emotional response in rats. PubMed. [Link]
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Harvard Bioscience. (2024, October 1). What is an MEA (multielectrode array or microelectrode array)?. [Link]
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Gilbert, J. R., et al. (2020). The Effect of Ketamine on Electrophysiological Connectivity in Major Depressive Disorder. Chronic Stress. [Link]
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Medical News Today. (2024, October 1). How do PCP and ketamine work and how do they affect the body?. [Link]
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Ma, J., et al. (2013). Use of multi-electrode array recordings in studies of network synaptic plasticity in both time and space. Neural Regeneration Research. [Link]
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Chen, J. H., & Cui, G. (2020). Electrophysiological Approaches for the Study of Ion Channel Function. PubMed Central. [Link]
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Traynelis, S. F., et al. (2010). Pharmacology of NMDA Receptors. Advances in Pharmacology. [Link]
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Cvetkovic, C., et al. (2004). Three-dimensional micro-electrode array for recording dissociated neuronal cultures. Lab on a Chip. [Link]
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Lipton, S. A. (2006). Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults. The Neuroscientist. [Link]
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Hansen, K. B., et al. (2014). Structural basis of subunit selectivity for competitive NMDA receptor antagonists with preference for GluN2A over GluN2B subunits. PubMed Central. [Link]
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Protocols for studying Methoxetamine in rat primary cortical cells
An Application Guide for the In Vitro Investigation of Methoxetamine in Rat Primary Cortical Neurons
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive set of protocols for researchers, scientists, and drug development professionals to investigate the cellular and molecular effects of Methoxetamine (MXE) on rat primary cortical neurons. Methoxetamine, a structural analog of ketamine, is a dissociative anesthetic that has gained attention for its psychoactive effects and potential therapeutic properties.[1][2] Its primary mechanism of action is as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3][4] This guide offers detailed, step-by-step methodologies for cell culture, drug treatment, and a suite of analytical assays to characterize the impact of MXE on neuronal viability, apoptosis, and fundamental neuronal functions like calcium signaling. The protocols are designed to be self-validating and are grounded in established scientific principles, providing a robust framework for the preclinical evaluation of MXE and related arylcyclohexylamines.
Introduction: Understanding Methoxetamine and the In Vitro Model
Methoxetamine (MXE) is an arylcyclohexylamine derivative designed with structural similarities to ketamine, with the intention of modifying its pharmacological profile.[3] It acts predominantly as a high-affinity, selective antagonist at the dizocilpine (MK-801) site of the NMDA receptor.[3] Beyond its primary target, MXE also exhibits activity as a serotonin reuptake inhibitor, though with lower affinity, and has been shown to modulate dopaminergic neurotransmission, a characteristic it shares with other NMDA receptor antagonists like ketamine and phencyclidine (PPCP).[1][3]
Studying MXE in rat primary cortical neurons provides a physiologically relevant in vitro system that recapitulates key aspects of the central nervous system. This model allows for the controlled investigation of drug effects at the cellular level, free from the systemic complexities of an intact organism. The protocols outlined herein will enable researchers to dissect the concentration-dependent effects of MXE on neuronal health and signaling pathways, providing critical data for understanding its neuropharmacology and toxicological profile.
Pharmacological Profile of Methoxetamine
A foundational understanding of MXE's binding affinities is crucial for designing and interpreting experiments. The following table summarizes its known interactions with key central nervous system targets.
| Target | K_i_ (nM) | IC_50_ (nM) | Action | Species | Reference |
| NMDA Receptor (dizocilpine site) | 257 | - | Antagonist | Rat | [3] |
| Serotonin Transporter (SERT) | 479 | 2,400 | Inhibitor | Human | [3] |
| Dopamine Transporter (DAT) | >10,000 | 33,000 | Inhibitor | Human | [3] |
| Norepinephrine Transporter (NET) | >10,000 | 20,000 | Inhibitor | Human | [3] |
| Sigma-1 Receptor (σ_1_R) | - | - | Agonist | - | [2] |
This table highlights that MXE's primary potency is at the NMDA receptor, with significantly weaker effects on monoamine transporters.
Core Methodologies: From Cell Culture to Analysis
The following sections provide detailed protocols for establishing primary cortical neuron cultures and subsequently treating them with MXE to assess its biological effects.
General Experimental Workflow
A well-planned experimental timeline is essential for reproducibility. The diagram below outlines the major phases of the workflow, from initial cell plating to the execution of various endpoint assays.
Caption: General experimental workflow for studying MXE in primary cortical neurons.
Protocol 1: Preparation and Culture of Rat Primary Cortical Neurons
Causality: This protocol is optimized to generate a healthy, high-purity neuronal culture. The use of embryonic tissue (E18-E19) is critical as neurons at this stage have not yet formed extensive connections, allowing them to adapt well to the in vitro environment. The specific media components (Neurobasal + B27) are formulated to support neuronal survival while suppressing glial proliferation.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18-19)
-
Poly-L-lysine (Sigma-Aldrich, P4707)
-
Neurobasal Medium (Thermo Fisher, 21103049)
-
B-27 Supplement (Thermo Fisher, 17504044)
-
GlutaMAX (Thermo Fisher, 35050061)
-
Penicillin-Streptomycin (Thermo Fisher, 15140122)
-
Trypsin-EDTA (0.25%, Thermo Fisher, 25200056)
-
Fetal Bovine Serum (FBS)
-
DNase I (Sigma-Aldrich, D4527)
-
Hank's Balanced Salt Solution (HBSS)
-
Sterile dissection tools, culture plates/coverslips
Procedure:
-
Plate Coating: Aseptically coat culture surfaces (e.g., 96-well plates, glass coverslips) with 100 µg/mL poly-L-lysine in sterile water overnight at 37°C. The following day, wash plates three times with sterile water and allow them to dry completely.
-
Tissue Dissection: Humanely euthanize the pregnant rat according to institutional guidelines. Dissect E18-19 embryos and isolate the cerebral cortices in ice-cold HBSS.
-
Dissociation: Mince the cortical tissue and transfer to a 15 mL conical tube. Incubate in 0.25% Trypsin-EDTA for 15 minutes at 37°C.
-
Inactivation & Trituration: Stop the trypsinization by adding an equal volume of plating medium (Neurobasal, 10% FBS, GlutaMAX, Pen-Strep). Add DNase I to a final concentration of 0.05 mg/mL. Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Plating: Determine cell density using a hemocytometer. Plate cells onto the pre-coated surfaces at a density of 1.5-2.0 x 10^5 cells/cm^2.[5]
-
Maintenance: Incubate at 37°C in a 5% CO_2 atmosphere. After 24 hours, replace the plating medium with maintenance medium (Neurobasal, B-27, GlutaMAX, Pen-Strep) to remove non-adherent cells and serum. Perform a half-media change every 3-4 days. Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).
Protocol 2: Methoxetamine Treatment
Causality: MXE hydrochloride is soluble in ethanol.[3] Preparing a concentrated stock in a suitable solvent and then diluting it in culture medium minimizes solvent exposure to the cells, which can be cytotoxic. A dose-response study is essential to identify the concentrations at which MXE exerts biological effects, from subtle functional changes to overt toxicity.
Materials:
-
Methoxetamine hydrochloride (forensic standard recommended)
-
Ethanol (200 proof, anhydrous) or DMSO
-
Mature primary cortical neuron cultures (DIV 7-14)
-
Maintenance medium
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of MXE in 100% ethanol. For example, dissolve 2.47 mg of MXE HCl (Molar Mass: 247.34 g/mol ) in 1 mL of ethanol. Store at -20°C.
-
Working Solutions: On the day of the experiment, prepare serial dilutions from the stock solution into pre-warmed maintenance medium. Ensure the final ethanol concentration in the culture well is less than 0.1% to avoid solvent toxicity.
-
Treatment Application:
-
Carefully remove half of the medium from each well of the cultured neurons.
-
Add an equal volume of the corresponding MXE working solution to achieve the desired final concentration (e.g., 0.1 µM, 0.5 µM, 1 µM, 10 µM, 50 µM).
-
Include a vehicle control group (medium with 0.1% ethanol) and an untreated control group.
-
-
Incubation: Return the plates to the incubator (37°C, 5% CO_2) for the desired treatment duration (e.g., 24, 48, or 72 hours), depending on the endpoint being measured.
Assays for Cellular Effects of Methoxetamine
This section details assays to quantify the impact of MXE on the health and function of cortical neurons.
Assessing Neuronal Viability and Cytotoxicity
These assays are fundamental for establishing a toxicity profile. The MTT assay measures metabolic activity, an indicator of cell health, while the LDH assay measures membrane rupture, a direct marker of cell death.[6][7]
Principle: Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan is proportional to the number of metabolically active cells.[5][8]
Procedure (for 96-well plates):
-
After the MXE treatment period, add 10 µL of 5 mg/mL MTT solution (in sterile PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing the formazan crystals to form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.[5]
-
Mix thoroughly by gentle pipetting or shaking for 5 minutes.
-
Read the absorbance at 570 nm using a microplate reader.
-
Express results as a percentage of the vehicle control.
Principle: LDH is a cytosolic enzyme released into the culture medium upon plasma membrane damage. Its activity in the medium is proportional to the number of lysed cells.[6]
Procedure (using a commercial kit, e.g., from Promega or Thermo Fisher):
-
After the MXE treatment period, carefully collect 50 µL of supernatant from each well and transfer to a new 96-well plate.
-
To determine the maximum LDH release, add 10 µL of the kit's Lysis Solution to control wells 1 hour before this step.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of Stop Solution.
-
Read the absorbance at 490 nm.
-
Calculate cytotoxicity as: (% Cytotoxicity) = (Treated - Vehicle Control) / (Max LDH - Vehicle Control) * 100.
Probing Neuronal Function: Intracellular Calcium Imaging
Principle: As an NMDA receptor antagonist, MXE is expected to modulate calcium (Ca²⁺) influx. Fura-2 AM is a ratiometric fluorescent indicator used to measure intracellular calcium concentration.[9] It is cell-permeable and, once inside, is cleaved into its active form, Fura-2. Fura-2's fluorescence excitation maximum shifts from 380 nm in the Ca²⁺-free form to 340 nm when bound to Ca²⁺, while its emission remains at ~510 nm.[10][11] The ratio of fluorescence emitted upon excitation at 340 nm versus 380 nm provides a quantitative measure of intracellular [Ca²⁺], independent of dye concentration.[10]
Materials:
-
Neurons cultured on glass coverslips
-
Fura-2 AM (Thermo Fisher, F1221)
-
Pluronic F-127 (Thermo Fisher, P3000MP)
-
HEPES-buffered saline (HBS)
-
Fluorescence microscopy system with excitation filter wheel (340/380 nm) and emission filter (~510 nm)
Procedure:
-
Dye Loading:
-
De-esterification: Wash the cells twice with fresh HBS and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.
-
Imaging:
-
Mount the coverslip onto the microscope's perfusion chamber.
-
Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and collecting the emission at ~510 nm.
-
Establish a stable baseline reading for 2-5 minutes.
-
Apply MXE at the desired concentration via the perfusion system.
-
To test for NMDA receptor blockade, after MXE application, challenge the neurons with an NMDA/glycine solution and observe the blunting of the expected Ca²⁺ influx compared to control cells.
-
-
Data Analysis: Calculate the 340/380 nm fluorescence ratio for individual cells or regions of interest over time. An increase in this ratio corresponds to an increase in intracellular [Ca²⁺].
Investigating Molecular Mechanisms
The effects of MXE, like ketamine, are believed to extend beyond simple channel blockade, involving complex downstream signaling cascades.
Proposed Signaling Pathway of MXE Action
The leading hypothesis for the action of NMDA receptor antagonists like ketamine and MXE involves a "disinhibition" mechanism.[13] By preferentially blocking NMDA receptors on inhibitory GABAergic interneurons, these drugs can lead to a paradoxical surge of glutamate release from pyramidal neurons. This glutamate surge then activates AMPA receptors, triggering downstream signaling pathways that promote synaptogenesis and produce rapid antidepressant-like effects.[14] Key downstream effectors include the mTOR pathway, whose activation can be monitored by measuring the phosphorylation of its substrate, the ribosomal protein S6 (rpS6).[4]
Sources
- 1. Methoxetamine: A foe or friend? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 7. In vitro test - Viability and survival test - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 10. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Video: Calcium Imaging in Neurons Using Fura-2 [jove.com]
- 13. Frontiers | Ketamine: Neuroprotective or Neurotoxic? [frontiersin.org]
- 14. youtube.com [youtube.com]
Application Note: A Multi-dimensional NMR Approach to the Unambiguous Structural Elucidation of Methoxetamine Hydrochloride
Abstract
The emergence of new psychoactive substances (NPS) presents a significant challenge for forensic and analytical laboratories, requiring robust and unequivocal methods for structural identification.[1][2][3] Methoxetamine (MXE), an analog of ketamine, is one such compound whose structural confirmation is critical for clinical and forensic toxicology.[4][5] This application note provides a comprehensive guide to the structural elucidation of Methoxetamine hydrochloride (HCl) using a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We detail the experimental protocols for ¹H NMR, ¹³C NMR, DEPT-135, COSY, HSQC, and HMBC, explaining the rationale behind each experiment. By systematically integrating the data from these analyses, we demonstrate how to assemble a complete and validated chemical structure, providing the scientific community with a reliable methodology for the characterization of arylcyclohexylamines.
Introduction: The Analytical Challenge of Methoxetamine
Methoxetamine (MXE), chemically known as 2-(3-methoxyphenyl)-2-(ethylamino)cyclohexanone, is a dissociative anesthetic and a structural analog of ketamine.[4][6] It is distinguished from ketamine by the replacement of the ortho-chlorine on the phenyl ring with a meta-methoxy group and the substitution of the N-methyl group with an N-ethyl group.[6] These seemingly minor structural modifications can significantly alter its pharmacological and toxicological profile, making accurate identification paramount.
While techniques like mass spectrometry (MS) and infrared (IR) spectroscopy can provide initial indications, they may lack the specificity to distinguish between isomers or closely related analogs.[6][7] NMR spectroscopy, however, is a gold-standard technique that provides unparalleled insight into the precise atomic connectivity and chemical environment of a molecule, enabling unambiguous structure determination.[2][3] This guide establishes a self-validating workflow that leverages a series of NMR experiments to move from a raw sample to a fully assigned molecular structure of Methoxetamine HCl.
Principles and Experimental Causality
The structural elucidation of Methoxetamine relies on a logical sequence of NMR experiments. Each experiment provides a specific piece of the structural puzzle, and together they form a network of correlations that validates the final assignment.
-
¹H NMR (Proton NMR): Provides information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), signal integration (proton count), and splitting patterns (J-coupling, revealing adjacent protons).
-
¹³C NMR (Carbon NMR): Reveals the number of unique carbon environments. When run with proton decoupling, each unique carbon appears as a single line.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment differentiates carbon types based on the number of attached protons. CH and CH₃ groups appear as positive signals, while CH₂ groups produce negative signals. Quaternary carbons (including C=O) are not observed.[8]
-
COSY (Correlation Spectroscopy): A 2D experiment that identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in a COSY spectrum connect protons that are neighbors in the molecular structure.[9]
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates protons directly to the carbons they are attached to (¹J C-H coupling). It is a highly sensitive method for definitively assigning a proton signal to its corresponding carbon signal.[10]
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful 2D experiment reveals correlations between protons and carbons over longer ranges, typically two to four bonds (²J C-H, ³J C-H).[10] It is the key experiment for connecting molecular fragments that are not directly bonded, such as linking the aromatic ring to the cyclohexanone core and identifying the positions of the ethylamino and methoxy groups.
The overall workflow is designed to build the structure piece by piece, with each subsequent experiment confirming and expanding upon the data from the previous one.
Figure 1: Workflow for NMR-based structural elucidation of Methoxetamine HCl.
Protocols: Acquiring High-Quality NMR Data
Materials and Instrumentation
-
Sample: this compound (HCl) salt, ~10-20 mg.
-
NMR Solvent: Deuterated chloroform (CDCl₃) or Deuterium Oxide (D₂O). CDCl₃ is often preferred for the free base, while D₂O is suitable for the HCl salt.[6][11]
-
Internal Standard: Tetramethylsilane (TMS) at 0.03% v/v if using CDCl₃.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400-600 MHz) equipped with a broadband probe capable of performing gradient-enhanced 2D experiments.[6][11]
Sample Preparation Protocol
-
Weighing: Accurately weigh approximately 10-20 mg of Methoxetamine HCl directly into a clean, dry vial.
-
Dissolution: Add ~0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial. If using CDCl₃, ensure it contains TMS as the internal reference (δ 0.00 ppm).
-
Mixing: Gently vortex or sonicate the sample until it is fully dissolved. A clear, particulate-free solution is essential.
-
Transfer: Carefully transfer the solution into a standard 5 mm NMR tube.
-
Positioning: Place the NMR tube into the spectrometer's spinner turbine and ensure it is positioned correctly for optimal shimming.
NMR Acquisition Protocols
The following are standard Agilent/Varian pulse sequences, but equivalent programs from other manufacturers are suitable.[4]
-
¹H NMR Spectroscopy
-
Purpose: To obtain a high-resolution proton spectrum.
-
Protocol:
-
Tune and match the probe for the ¹H frequency.
-
Perform an automated or manual shimming procedure to optimize magnetic field homogeneity.
-
Experiment: Standard single-pulse proton experiment.
-
Key Parameters:
-
Pulse Angle: 90°
-
Spectral Width: ~16 ppm (e.g., -2 to 14 ppm)
-
Acquisition Time: ~2-3 seconds
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for accurate integration)
-
Number of Scans: 8-16 (or more for dilute samples)
-
-
-
-
¹³C{¹H} NMR Spectroscopy
-
Purpose: To obtain a proton-decoupled carbon spectrum.
-
Protocol:
-
Tune and match the probe for the ¹³C frequency.
-
Experiment: Standard proton-decoupled carbon experiment.
-
Key Parameters:
-
Spectral Width: ~240 ppm (e.g., -10 to 230 ppm)
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 1024 or more (as ¹³C is inherently less sensitive).
-
-
-
-
DEPT-135 Spectroscopy
-
Purpose: To determine the multiplicity of each carbon atom.
-
Protocol:
-
Use the same tuning and shimming as the ¹³C experiment.
-
Experiment: DEPT-135 pulse sequence.
-
Key Parameters: Set spectral width and acquisition parameters similar to the standard ¹³C experiment.
-
-
-
¹H-¹H COSY Spectroscopy
-
Purpose: To identify proton-proton spin coupling networks.
-
Protocol:
-
Experiment: Gradient-selected COSY (gCOSY).
-
Key Parameters:
-
Spectral Width (F1 and F2): Same as ¹H NMR (~16 ppm).
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-4.
-
-
-
-
¹H-¹³C HSQC Spectroscopy
-
Purpose: To correlate protons to their directly attached carbons.
-
Protocol:
-
Experiment: Gradient-selected, sensitivity-enhanced HSQC.
-
Key Parameters:
-
Spectral Width (F2, ¹H): ~16 ppm.
-
Spectral Width (F1, ¹³C): ~180 ppm (focused on the aliphatic and aromatic regions).
-
¹J C-H Coupling Constant: Optimized for an average of 145 Hz.
-
Number of Increments (F1): 256.
-
Number of Scans per Increment: 2-8.
-
-
-
-
¹H-¹³C HMBC Spectroscopy
-
Purpose: To identify long-range (2-4 bond) correlations between protons and carbons.
-
Protocol:
-
Experiment: Gradient-selected HMBC.
-
Key Parameters:
-
Spectral Width (F2, ¹H): ~16 ppm.
-
Spectral Width (F1, ¹³C): ~240 ppm (to include the carbonyl carbon).
-
Long-Range Coupling Constant (ⁿJ C-H): Optimized for 8 Hz (a good compromise for detecting ²J and ³J correlations).
-
Number of Increments (F1): 400-512.
-
Number of Scans per Increment: 4-16.
-
-
-
Data Interpretation and Structural Assembly
The following data is based on published spectra for Methoxetamine HCl in CDCl₃, acquired on a 600 MHz spectrometer.[6] Chemical shifts may vary slightly depending on the solvent, concentration, and instrument frequency.
Spectral Data Summary
| Atom Label | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | DEPT-135 | Key HMBC Correlations (from H to C) |
| Aromatic Ring | ||||
| H-2' | ~7.15 (s) | ~114.5 | CH (+) | C-4', C-6', C-7' |
| H-4' | ~6.90 (d) | ~121.5 | CH (+) | C-2', C-6', C-5' |
| H-5' | ~7.35 (t) | ~130.0 | CH (+) | C-1', C-3' |
| H-6' | ~7.05 (d) | ~115.0 | CH (+) | C-2', C-4', C-1' |
| C-1' | - | ~138.0 | Quaternary (absent) | - |
| C-3' | - | ~160.0 | Quaternary (absent) | - |
| Cyclohexanone Ring | ||||
| H-3 | ~2.50, ~1.90 (m) | ~38.5 | CH₂ (-) | C-2, C-4, C-5 |
| H-4 | ~1.80-2.00 (m) | ~22.0 | CH₂ (-) | C-3, C-5, C-6 |
| H-5 | ~1.80-2.00 (m) | ~28.5 | CH₂ (-) | C-4, C-6, C-1 |
| H-6 | ~3.10, ~2.70 (m) | ~48.0 | CH₂ (-) | C-2, C-5, C-1' |
| C-1 | - | ~208.0 | Ketone C=O (absent) | - |
| C-2 | - | ~75.0 | Quaternary (absent) | - |
| Substituents | ||||
| H-7' (OCH₃) | ~3.80 (s) | ~55.5 | CH₃ (+) | C-3' |
| H-8 (N-CH₂) | ~3.00, ~2.80 (m) | ~45.0 | CH₂ (-) | C-9, C-2 |
| H-9 (CH₃) | ~1.20 (t) | ~14.0 | CH₃ (+) | C-8 |
Step-by-Step Elucidation
-
Identify Spin Systems (COSY):
-
The COSY spectrum will show correlations between the adjacent protons on the cyclohexanone ring (H-3 through H-6).
-
A clear correlation will exist between the N-CH₂ (H-8) and the terminal CH₃ (H-9), confirming the N-ethyl group.
-
The aromatic protons H-4', H-5', and H-6' will show correlations consistent with a 1,3-disubstituted benzene ring.[6]
-
-
Assign Direct C-H Pairs (HSQC):
-
Each cross-peak in the HSQC spectrum directly links a proton signal to its carbon signal. For example, the singlet at ~3.80 ppm will correlate to the carbon at ~55.5 ppm, identifying them as the methoxy group. This process is repeated for all protonated carbons.
-
-
Connect the Fragments (HMBC):
-
The HMBC spectrum is crucial for assembling the final structure. Key correlations include:
-
Aromatic to Cyclohexanone: Protons on the cyclohexanone ring, particularly H-6 (~3.10, 2.70 ppm), will show a correlation to the quaternary aromatic carbon C-1' (~138.0 ppm), linking the two rings.
-
Methoxy to Aromatic: The methoxy protons H-7' (~3.80 ppm) will show a strong 3-bond correlation to C-3' (~160.0 ppm), confirming its position on the aromatic ring.
-
Ethylamino to Quaternary Center: The N-CH₂ protons H-8 (~3.00, 2.80 ppm) will show a 2-bond correlation to the quaternary carbon C-2 (~75.0 ppm) of the cyclohexanone ring.
-
Carbonyl Position: Protons on C-3 (~2.50, 1.90 ppm) and C-6 (~3.10, 2.70 ppm) will show correlations to the downfield ketone carbon C-1 (~208.0 ppm), confirming its position.
-
-
Figure 2: Key HMBC correlations for assembling the core fragments of Methoxetamine.
Conclusion
The combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a definitive and self-validating method for the structural elucidation of this compound. This multi-dimensional approach ensures that every atom's position is confirmed through a network of correlations, eliminating the ambiguity inherent in other analytical techniques. The protocols and interpretive framework presented here offer a robust blueprint for forensic chemists, pharmacologists, and analytical scientists tasked with the identification and characterization of novel psychoactive substances. By following this systematic workflow, laboratories can achieve high-confidence structural confirmation, a critical step in addressing the challenges posed by the evolving landscape of designer drugs.
References
-
Hays, P. A., Casale, J. F., & Berrier, A. L. (2012). The Characterization of 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone (Methoxetamine). Microgram Journal, 9(1), 3-17. [Link]
-
ResearchGate. (n.d.). Characterization of Methoxetamine. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H and ¹³C NMR data for methoxetamine HCl. Retrieved from [Link]
-
Bruker. (n.d.). Complete analysis of new psychoactive substances using nmr. Retrieved from [Link]
-
Deidda, R., et al. (2021). Characterization of new psychoactive substances by integrating benchtop NMR to multi-technique databases. Magnetic Resonance in Chemistry, 59(9), 899-910. [Link]
-
Farjon, J., et al. (2021). High-field and benchtop NMR spectroscopy for the characterization of new psychoactive substances. Forensic Science International, 321, 110718. [Link]
-
Jurasek, B., et al. (2018). Synthesis of methoxetamine, its metabolites and deuterium labelled analog as analytical standards and their HPLC and chiral capillary electrophoresis separation. RSC Advances, 8(1), 253-263. [Link]
-
SWGDrug. (2013). Methoxetamine. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Interpreting 2-D NMR Spectra. Retrieved from [Link]
-
Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
-
University of Bath. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]
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- 2. Complete analysis of new psychoactive substances using nmr | Bruker [bruker.com]
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. erowid.org [erowid.org]
- 7. Characterization of new psychoactive substances by integrating benchtop NMR to multi‐technique databases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. web.uvic.ca [web.uvic.ca]
- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 11. swgdrug.org [swgdrug.org]
Application Notes and Protocols for Solid-Phase Extraction of Methoxetamine from Biological Matrices
<
Introduction: The Analytical Challenge of Methoxetamine
Methoxetamine (MXE), a derivative of ketamine, has emerged as a significant compound of interest in clinical and forensic toxicology.[1][2] Its potent dissociative effects and potential for abuse necessitate robust and reliable analytical methods for its detection in biological matrices.[1][2] Solid-phase extraction (SPE) has become a cornerstone for the sample preparation of MXE from complex biological samples such as blood, urine, and hair, offering superior cleanup and concentration compared to traditional liquid-liquid extraction methods.[3][4]
This guide provides a comprehensive overview of the principles and methodologies for the successful solid-phase extraction of methoxetamine. We will delve into the critical chemical properties of MXE that inform sorbent selection and method development, followed by detailed, step-by-step protocols for various biological matrices. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot these methods effectively.
Understanding Methoxetamine's Chemistry for Effective SPE
Methoxetamine, with the IUPAC name 2-(ethylamino)-2-(3-methoxyphenyl)-cyclohexanone, is an arylcyclohexylamine.[5][6] Its chemical structure, featuring a secondary amine group and a methoxyphenyl moiety, dictates its behavior during solid-phase extraction.[7] The amine group provides a site for strong cation exchange interactions, while the aryl and cyclohexyl rings contribute to its non-polar character, allowing for reversed-phase retention.[8][9] This dual nature makes mixed-mode solid-phase extraction, which combines both cation exchange and reversed-phase retention mechanisms, an exceptionally powerful technique for isolating MXE from complex biological fluids.[9][10]
The use of mixed-mode SPE allows for a more rigorous and selective extraction process.[9] By leveraging both ionic and hydrophobic interactions, a multi-step wash protocol can be employed to effectively remove a wide range of endogenous interferences, resulting in a cleaner final extract and improved analytical sensitivity.[10]
Caption: General Workflow for SPE of Methoxetamine from Biological Matrices.
Data Presentation and Method Validation
The successful implementation of these SPE protocols should be validated to ensure accuracy and precision. Key validation parameters and expected performance are summarized below.
| Parameter | Whole Blood | Urine | Hair |
| Recovery | > 85% | > 90% | > 80% |
| Matrix Effect | < 15% | < 10% | < 20% |
| Precision (RSD) | < 10% | < 10% | < 15% |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |
Note: These are typical performance characteristics and may vary depending on the specific analytical system and validation experiments.
Conclusion and Further Considerations
The solid-phase extraction methods detailed in this guide provide a robust framework for the isolation and purification of methoxetamine from various biological matrices. The use of mixed-mode sorbents is highly recommended due to the physicochemical properties of MXE, enabling a highly selective extraction and leading to cleaner extracts and more reliable analytical results.
For laboratories seeking to increase throughput, these SPE methods can be adapted to 96-well plate formats and automated liquid handling systems. [11]Further optimization of wash and elution solvent compositions may be necessary to accommodate co-analysis of other analytes with different chemical properties. As with any analytical method, proper validation is essential to ensure the data generated is accurate, precise, and defensible.
References
- Finetech Filter. (n.d.). MCX SPE.
- Kumazawa, T., Hasegawa, C., Lee, X. P., Sato, K., Seno, H., Ishii, A., & Suzuki, O. (2006). Pipette tip solid-phase extraction and gas chromatography - mass spectrometry for the determination of methamphetamine and amphetamine in human whole blood. PubMed.
- Biotage. (n.d.). Sample Preparation by Mixed-Mode SPE Using ISOLUTE® HCX.
- MilliporeSigma. (n.d.). Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids.
- CUNY Academic Works. (2022, May 25). Chiral Analysis of Methamphetamine in Hair Samples.
- Gunnar, T., Ariniemi, K., & Lillsunde, P. (2012). Quantitative Analysis of 30 Drugs in Whole Blood by SPE and UHPLC-TOF-MS. Semantic Scholar.
- Lee, S., Lee, S., Choi, H., & Chung, H. (2018). Hybrid Solid-Phase Extraction for Selective Determination of Methamphetamine and Amphetamine in Dyed Hair by Using Gas Chromatography-Mass Spectrometry. PubMed.
- SWGDrug. (2013, May 16). Methoxetamine.
- National Institutes of Health. (n.d.). Application of Microextraction-Based Techniques for Screening-Controlled Drugs in Forensic Context—A Review.
- Lord, H., & Pawliszyn, J. (2000). Solid-phase micro-extraction of drugs from biological matrices. PubMed.
- Biotage. (2023, February 2). When should I choose a mixed-mode SPE?.
- Kim, J., Ji, H., Kim, J., Lee, J., & Lee, S. (2012). Micro Solid Phase Extraction (μSPE) of Illicit Drugs in Urine Using Pipette Tip Type Extraction Device. Semantic Scholar.
- ResearchGate. (n.d.). Elucidating the sorption mechanism of "mixed-mode" SPME using the basic drug amphetamine as a model compound.
- Hsieh, Y. Z., Chen, C. Y., & Lin, C. H. (2007). Hair analysis for methamphetamine, ketamine, morphine and codeine by cation-selective exhaustive injection and sweeping micellar electrokinetic chromatography. PubMed.
- National Institutes of Health. (n.d.). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples.
- University of Glasgow. (2014, July 9). Application of solid-phase extraction for the analysis of drugs in biological matrices.
- Wikipedia. (n.d.). Methoxetamine.
- Journal of Applied Pharmaceutical Science. (2011, August 11). A review on biological matrices and analytical methods used for determination of drug of abuse.
- Biotage. (n.d.). Current Methodologies for Drugs of Abuse Urine Testing - A White Paper from Biotage.
- MDPI. (2022, September 1). Homemade Pipette Tip Solid-Phase Extraction for the Simultaneous Determination of 40 Drugs of Abuse in Urine by Liquid Chromatography–Tandem Mass Spectrometry.
- LCGC International. (n.d.). Analysis of Amphetamines and Synthetic Cathinones in Hair Samples Using LC–Tandem Mass Spectrometry and Solid-Phase Extraction.
- ResearchGate. (2025, August 6). Analysis of Amphetamines and Synthetic Cathinones in Hair Samples Using LC-Tandem Mass Spectrometry and Solid-Phase Extraction.
- Aurora Biomed. (2022, September 29). Automated SPE for Drugs of Abuse in Urine Sample.
- SciSpace. (2014, February 13). Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples.
- Agilent Technologies, Inc. (2018, April 19). Quantitative Determination of Drugs of Abuse in Human Whole Blood by LC/MS/MS Using Agilent Captiva EMR—Lipid Cleanup.
- Phenomenex. (n.d.). Comparison of Different Whole Blood Sample Pretreatment Methods for Targeted Analysis of Basic Drugs.
- ResearchGate. (n.d.). Characterization of Methoxetamine.
- Chromservis. (n.d.). application guide.
- PsychonautWiki. (n.d.). Methoxetamine.
- Gatch, M. B., Taylor, C. M., & Forster, M. J. (2016). Detailed pharmacological evaluation of methoxetamine (MXE), a novel psychoactive ketamine analogue-Behavioural, pharmacokinetic and metabolic studies in the Wistar rat. PubMed.
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Chiral Capillary Electrophoresis for the Enantioselective Separation of Methoxetamine and its Metabolites: An Application Note and Protocol
Introduction: The Analytical Imperative for Chiral Methoxetamine Analysis
Methoxetamine (MXE), a designer drug that emerged as a purported "legal high" and alternative to ketamine, has been linked to numerous intoxications and fatalities globally.[1][2] Structurally, MXE is an arylcyclohexylamine and acts primarily as an NMDA receptor antagonist, similar to ketamine and phencyclidine (PCP).[3][4] Its metabolism in the body leads to the formation of several byproducts, with O-desmethylmethoxetamine and normethoxetamine being the most predominant urinary metabolites.[5]
Methoxetamine possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[6] Therefore, the ability to separate and quantify the individual enantiomers of MXE and its metabolites is crucial for forensic toxicology, clinical diagnostics, and a deeper understanding of its pharmacology and metabolic pathways.
Capillary electrophoresis (CE) has emerged as a powerful and efficient technique for chiral separations due to its high resolution, short analysis times, and low sample and reagent consumption.[7] This application note provides a detailed protocol and scientific rationale for the enantioselective separation of methoxetamine and its primary metabolites using chiral capillary electrophoresis with cyclodextrin-based chiral selectors.
The Principle of Chiral Capillary Electrophoresis with Cyclodextrins
The fundamental principle of chiral separation in capillary electrophoresis lies in the creation of a chiral environment within the capillary. This is most commonly achieved by adding a chiral selector to the background electrolyte (BGE).[1] Cyclodextrins (CDs) are a class of cyclic oligosaccharides that are widely used as chiral selectors in CE due to their unique toroidal structure, which features a hydrophobic inner cavity and a hydrophilic exterior.[8]
The separation mechanism is based on the formation of transient, diastereomeric inclusion complexes between the enantiomers of the analyte and the chiral cyclodextrin. These complexes are formed through various non-covalent interactions, including hydrophobic interactions, hydrogen bonding, and dipole-dipole interactions.[1] The key to successful chiral separation is a difference in the stability constants of the diastereomeric complexes formed between each enantiomer and the cyclodextrin. The enantiomer that forms the more stable complex will have a different apparent mobility and will therefore migrate at a different velocity under the influence of the electric field, leading to their separation.
The choice of cyclodextrin is critical for achieving optimal separation. Native β-cyclodextrin and its derivatives, such as carboxymethylated β-cyclodextrin (CM-β-CD) and sulphated β-cyclodextrin (S-β-CD), are frequently employed due to the versatility of their chiral recognition capabilities for a wide range of compounds, including basic drugs like methoxetamine.
Methodology and Protocols
This section outlines a detailed, step-by-step protocol for the chiral separation of methoxetamine and its metabolites based on established methodologies.
Instrumentation and Reagents
-
Capillary Electrophoresis System: A standard CE instrument equipped with a diode array detector (DAD) or a UV detector is suitable.
-
Fused-Silica Capillary: An uncoated fused-silica capillary with an internal diameter of 50-75 µm and a total length of 40-60 cm is recommended.
-
Reagents:
-
Methoxetamine (racemic standard)
-
Methoxetamine metabolites (e.g., O-desmethylmethoxetamine, normethoxetamine)
-
β-cyclodextrin (β-CD)
-
Carboxymethyl-β-cyclodextrin (CM-β-CD)
-
Sulphated-β-cyclodextrin (S-β-CD)
-
Sodium phosphate monobasic and dibasic
-
Phosphoric acid
-
Sodium hydroxide
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Experimental Workflow
Figure 1: A schematic workflow for the chiral CE analysis of methoxetamine.
Detailed Protocols
1. Background Electrolyte (BGE) Preparation:
-
Prepare a 50 mmol L⁻¹ sodium phosphate buffer by dissolving the appropriate amounts of sodium phosphate monobasic and dibasic in deionized water.
-
Adjust the pH of the buffer to 2.5 using phosphoric acid. The acidic pH is crucial as methoxetamine and its metabolites are basic compounds containing an amine group. A predicted pKa value for the secondary amine in methoxetamine is approximately 9.5-10.5. At a pH of 2.5, which is more than two pH units below the pKa, the amine group will be fully protonated, ensuring the analytes are positively charged and migrate towards the cathode.
-
Dissolve the chosen chiral selector (e.g., 15 mmol L⁻¹ β-cyclodextrin) in the phosphate buffer.
-
Filter the BGE through a 0.45 µm syringe filter before use.
2. Capillary Conditioning Protocol:
-
New Capillary:
-
Rinse with 1 M sodium hydroxide for 20 minutes.
-
Rinse with deionized water for 10 minutes.
-
Rinse with 0.1 M sodium hydroxide for 20 minutes.
-
Rinse with deionized water for 10 minutes.
-
Finally, equilibrate with the BGE for at least 30 minutes.
-
-
Between Runs:
-
Rinse with 0.1 M sodium hydroxide for 2 minutes.
-
Rinse with deionized water for 2 minutes.
-
Rinse with BGE for 5 minutes.
-
3. Standard and Sample Preparation:
-
Prepare stock solutions of racemic methoxetamine and its metabolites in methanol at a concentration of 1 mg/mL.
-
Dilute the stock solutions with the BGE or deionized water to the desired working concentration (e.g., 50-100 µg/mL).
4. Capillary Electrophoresis Method:
-
Capillary: Fused silica, 50 µm i.d., 48.5 cm total length (40 cm effective length).
-
BGE: 50 mmol L⁻¹ sodium phosphate buffer (pH 2.5) containing 15 mmol L⁻¹ β-cyclodextrin.
-
Applied Voltage: 25 kV (normal polarity, anode at the injection side).
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV detection at 200 nm.
Results and Discussion
The described method has been shown to be effective in the enantioselective separation of methoxetamine and several of its metabolites. The choice of a low pH BGE is critical for the successful separation of these basic compounds. At pH 2.5, the analytes are fully protonated, leading to high electrophoretic mobility and efficient interaction with the chiral selector.
The selection of the cyclodextrin type and its concentration significantly impacts the chiral resolution. While native β-cyclodextrin provides good separation for some of the analytes, derivatized cyclodextrins like carboxymethylated β-cyclodextrin and sulphated β-cyclodextrin can offer enhanced enantioselectivity for other metabolites due to additional electrostatic and steric interactions. The optimal concentration of the chiral selector is a balance between achieving sufficient resolution and maintaining a reasonable analysis time and current.
| Analyte | Chiral Selector | Concentration (mmol L⁻¹) | Buffer | pH | Resolution (Rs) | Reference |
| Methoxetamine | β-cyclodextrin | 15 | 50 mmol L⁻¹ Phosphate | 2.5 | > 1.5 | |
| Normethoxetamine | β-cyclodextrin | 15 | 50 mmol L⁻¹ Phosphate | 2.5 | > 1.5 | |
| O-desmethylmethoxetamine | β-cyclodextrin | 15 | 50 mmol L⁻¹ Phosphate | 2.5 | > 1.0 |
Table 1: Optimized conditions for the chiral separation of methoxetamine and its metabolites.
Conclusion
This application note details a robust and reliable method for the chiral separation of methoxetamine and its major metabolites using capillary electrophoresis. The protocol, centered around the use of cyclodextrins as chiral selectors in a low pH phosphate buffer, provides a powerful tool for researchers, forensic scientists, and drug development professionals. The ability to resolve the enantiomers of these psychoactive substances is paramount for a comprehensive understanding of their pharmacological and toxicological properties, ultimately contributing to public health and safety.
References
-
Bio-Rad Laboratories. An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad Technical Note. [Link]
- Coppola, M., & Mondola, R. (2012). Methoxetamine: a new designer drug. La Clinica Terapeutica, 163(2), e93-e97.
- Hancu, G., Câmpu, E., & Mircia, E. (2013). Chiral separation of beta-blockers by capillary electrophoresis. Revista de Chimie, 64(7), 744-748.
- Horsley, R. R., Lhotkova, E., Hajkova, K., Jurasek, B., Kuchar, M., & Palenicek, T. (2016). Detailed pharmacological evaluation of methoxetamine (MXE), a novel psychoactive ketamine analogue—Behavioural, pharmacokinetic and metabolic studies in the Wistar rat. Brain Research Bulletin, 126, 102-110.
- Ishii, K., Iwasaki, Y., Nakano, K., & Takeda, A. (2005). Simultaneous chiral analysis of methamphetamine and its metabolites by capillary electrophoresis/mass spectrometry with direct injection of urine. Journal of Health Science, 51(6), 693-701.
- Jandera, P. (2013). Capillary Electrophoresis: an Attractive Technique for Chiral Separations.
-
Jurasek, B., Himl, M., Jurok, R., Hajkova, K., Vobinuskova, A., Rezanka, P., & Kuchar, M. (2017). Synthesis of methoxetamine, its metabolites and deuterium labelled analog as analytical standards and their HPLC and chiral capillary electrophoresis separation. RSC Advances, 7(87), 55375-55383. [Link]
-
Jurasek, B., et al. (2017). Synthesis of methoxetamine, its metabolites and deuterium labelled analog as analytical standards and their HPLC and chiral capillary electrophoresis separation. RSC Advances, 7, 55375-55383. [Link]
- Meyer, M. R., Wilhelm, J., Peters, F. T., & Maurer, H. H. (2010). Beta-keto amphetamines: studies on the metabolism of the designer drug mephedrone and toxicological detection of mephedrone, butylone, and methylone in urine. Analytical and Bioanalytical Chemistry, 397(3), 1225-1233.
- Nguyen, L. A., He, H., & Pham-Huy, C. (2006). Chiral drugs: an overview. International Journal of Biomedical Science: IJBS, 2(2), 85.
- Pál, R., Lánczky, A., Lovrics, A., & Székely, G. (2021). Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode. Molecules, 26(11), 3183.
- Perrin, C., et al. (2003). A strategy for developing HPLC methods for chiral drugs. LCGC North America, 21(7), 638-647.
-
PubChem. Methoxetamine. National Center for Biotechnology Information. [Link]
-
Rowan's Free Online pKa Calculator. Rowan Scientific. [Link]
- Said, R., Talian, I., & Fanali, S. (2018). The use of antibiotics as chiral selectors in capillary electrophoresis: A review. Molecules, 23(10), 2658.
- Schmid, M. G., & Gubitz, G. (1993). Separation of enantiomers of drugs by capillary electrophoresis. III. Beta-cyclodextrin as chiral solvating agent. Journal of Pharmaceutical and Biomedical Analysis, 11(4-5), 361-366.
- Scriba, G. K. (2002). Chiral drug separation. In Encyclopedia of Pharmaceutical Technology (pp. 439-451). Marcel Dekker, Inc.
- Tarcoveanu, E., et al. (2015). Cyclodextrine Screening for the Chiral Separation of Beta-blocker Derivatives. Revista de Chimie, 66(7), 1020-1025.
- Zhang, Y., Sun, P., & Wang, C. (2021). Recent advances in β-cyclodextrin-based materials for chiral recognition.
Sources
- 1. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]
- 2. researchgate.net [researchgate.net]
- 3. Methoxetamine - Wikipedia [en.wikipedia.org]
- 4. Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. MoKa - pKa modelling [moldiscovery.com]
- 7. pKa Prediction | Rowan [rowansci.com]
- 8. omnicalculator.com [omnicalculator.com]
Troubleshooting & Optimization
Improving the limit of detection for Methoxetamine in hair samples
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the analysis of Methoxetamine (MXE) in hair samples. This guide is designed for researchers, forensic toxicologists, and drug development professionals seeking to optimize their analytical methods and achieve the lowest possible limits of detection (LOD). Here, we address common challenges and provide in-depth, evidence-based solutions and protocols.
Troubleshooting Guide
This section addresses specific issues you may encounter during the analysis of Methoxetamine in hair. Each entry details potential causes and provides actionable solutions grounded in established analytical principles.
Issue 1: High Background Noise or Interfering Peaks in the Chromatogram
Description: The baseline in your chromatogram is noisy, or there are significant interfering peaks near the retention time of Methoxetamine, compromising the limit of detection and quantification.
Potential Causes:
-
Inadequate Sample Decontamination: External contamination from the environment is a primary source of interference.[1] Standard washing procedures may not be sufficient to remove all surface-adhered contaminants.
-
Matrix Effects: The complex biological matrix of hair can cause ion suppression or enhancement in the mass spectrometer source.[2][3] Co-eluting endogenous compounds can interfere with the ionization of MXE.
-
Contaminated Reagents or Equipment: Solvents, extraction tubes, or glassware may be contaminated.
-
Suboptimal Chromatographic Separation: The LC method may not be adequately resolving MXE from matrix components.
Recommended Solutions:
-
Refine Decontamination Protocol:
-
Implement a multi-step washing procedure. A common approach involves sequential washes with a non-polar solvent (e.g., dichloromethane or diethyl ether) to remove lipids and external oils, followed by a polar solvent (e.g., methanol) to remove other surface contaminants.[4]
-
Vortex each wash step vigorously for 2-5 minutes.[4]
-
Rationale: This systematic approach ensures the removal of a broad spectrum of potential external contaminants without significantly leaching the internally incorporated drug.
-
-
Optimize Sample Extraction and Cleanup:
-
Incorporate a Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE) step after the initial solvent extraction.[1][5] These techniques are highly effective at isolating the analyte of interest from matrix components.
-
Evaluate different extraction solvents. While methanol is common, mixtures such as methanol/acetonitrile with a small percentage of formic or hydrochloric acid can improve extraction efficiency and protein precipitation.[6][7]
-
Rationale: SPE/SLE provides a much cleaner extract for injection, directly reducing matrix effects and baseline noise. Acidifying the extraction solvent ensures that MXE, a basic compound, remains in its ionized form, improving solubility.
-
-
Adjust LC-MS/MS Parameters:
-
Increase the LC gradient time to better separate MXE from closely eluting matrix components.[4]
-
Experiment with different analytical columns (e.g., C18, Phenyl-Hexyl) to alter selectivity.[7]
-
Ensure you are using at least two highly specific MRM (Multiple Reaction Monitoring) transitions for MXE to confirm identity and quantify with minimal interference.
-
Rationale: Chromatographic separation is the first line of defense against matrix effects. Optimizing selectivity and resolution is critical for achieving low detection limits.
-
Troubleshooting Workflow: High Background Noise
This diagram outlines a logical sequence for diagnosing and resolving high background noise issues.
Caption: A decision tree for troubleshooting high background noise.
Issue 2: Low or No Detectable Methoxetamine Signal
Description: You are expecting a positive signal for MXE based on case history, but the signal is either very low (near the LOD) or completely absent.
Potential Causes:
-
Inefficient Extraction: The drug is not being effectively liberated from the hair's keratin matrix. This is a critical step, as analytes are firmly enclosed.[8]
-
Drug Degradation: Cosmetic treatments such as bleaching, dyeing, or perming can chemically degrade or leach drugs from the hair, leading to false-negative results.[9]
-
Suboptimal Ionization: The MS source parameters (e.g., temperature, gas flows, voltage) are not optimized for Methoxetamine.
-
Incorrect Hair Sample Processing: Insufficient homogenization of the hair sample can lead to poor extraction efficiency.
Recommended Solutions:
-
Enhance Extraction Efficiency:
-
Pulverize the Hair: Before extraction, pulverize the hair sample into a fine powder using a ball mill.[10][11] This dramatically increases the surface area available for solvent interaction. A fine powder is crucial for creating a homogenous and representative sample aliquot.[11][12]
-
Optimize Extraction Method: Compare overnight incubation at a controlled temperature (e.g., 37-55°C) with ultrasonication.[11][13][14] Some studies show ultrasonication can accelerate extraction.[6] An extraction time of at least 4 hours with ultrasonication or 18 hours with incubation is often required.[10][13]
-
Use a Digestion Enzyme: For difficult matrices, consider enzymatic digestion (e.g., with Proteinase K) to break down the hair proteins and release the trapped drug.[1]
-
Rationale: The physical and chemical disruption of the hair matrix is paramount. Without effectively liberating the MXE, even the most sensitive mass spectrometer will fail to detect it.
-
-
Investigate and Document Cosmetic Treatments:
-
Whenever possible, obtain information about the subject's hair treatment history. Note any evidence of dyeing, bleaching, or straightening.
-
If cosmetic treatment is suspected, be aware that measured concentrations may be significantly lower than the actual amount incorporated. This must be considered in the final interpretation.[9]
-
Rationale: Hydrogen peroxide and ammonium thioglycollate used in cosmetic treatments can destroy drug binding sites and degrade the drug molecules themselves, leading to artificially low or negative results.[9]
-
-
Systematically Optimize MS Source Parameters:
-
Perform an infusion analysis of an MXE standard solution directly into the mass spectrometer.
-
Systematically adjust source parameters (capillary voltage, source temperature, nebulizer gas pressure) to find the combination that yields the maximum signal intensity for MXE's precursor ion.
-
Rationale: Each compound has unique physicochemical properties that dictate its optimal ionization conditions. A generic "tune" may be insufficient for achieving the lowest possible LOD.
-
Data Summary: Impact of Sample Preparation on Analyte Recovery
| Preparation Method | Key Principle | Typical Recovery Efficiency | Limit of Detection (LOD) | Reference |
| Cut Hair + Incubation | Solvent diffusion into hair segments | Moderate | Moderate (e.g., 0.1-0.5 ng/mg) | [10] |
| Pulverized Hair + Incubation | Increased surface area for extraction | Good to Excellent | Improved (e.g., low pg/mg range) | [11] |
| Pulverized Hair + Ultrasonication | Accelerated solvent penetration via cavitation | Good to Excellent | Improved (e.g., low pg/mg range) | [6] |
| Enzymatic Digestion | Keratin matrix destruction | Excellent | Potentially the lowest | [1] |
Note: LOD values are generalized from methods for similar analytes; specific LOD for MXE depends on the full validated method.
Frequently Asked Questions (FAQs)
Q1: What is a realistic Limit of Detection (LOD) to aim for when analyzing Methoxetamine in hair?
A realistic and achievable LOD for novel psychoactive substances like MXE, using modern LC-MS/MS instrumentation, is in the low picogram per milligram (pg/mg) range.[15] Validated methods for similar compounds like ketamine and methamphetamine have demonstrated LODs of 0.1 ng/mg (100 pg/mg) down to as low as 0.03 pg/mg.[6][10] A target LOD of 1-10 pg/mg would represent a highly sensitive method suitable for detecting low-level or single-use exposure.[15]
Q2: How does the melanin content of hair affect Methoxetamine quantification?
Melanin, the pigment responsible for hair color, plays a significant role in the incorporation of many drugs.[16][17] Basic drugs, like Methoxetamine, have a high affinity for melanin and bind to it through electrostatic interactions.[16] This leads to:
-
Higher Concentrations in Darker Hair: For the same dose, individuals with darker, melanin-rich hair will likely show higher concentrations of MXE than individuals with lighter-colored hair.[18]
-
Potential for Quantitative Bias: If not accounted for, this can lead to interpretation challenges. The concentration of MXE in hair is not solely a function of dose but is also influenced by hair pigmentation.[18][19] It is crucial to be aware of this phenomenon when interpreting quantitative results, especially when comparing findings between individuals.
Q3: What are the essential steps for validating an analytical method for MXE in hair?
Method validation must be comprehensive to ensure results are reliable and defensible. According to international guidelines from bodies like the Society of Hair Testing (SoHT), key validation parameters include:[3][14]
-
Linearity and Calibration Model: Establishing the concentration range over which the method is accurate.
-
Accuracy and Precision: Assessing how close the measured values are to the true value and the reproducibility of the measurements (intra- and inter-day).
-
Selectivity and Specificity: Demonstrating that the method can unequivocally identify and quantify MXE without interference from other substances.
-
Matrix Effects: Evaluating the impact of the hair matrix on ionization.[3]
-
Extraction Recovery: Measuring the efficiency of the extraction process.[2]
Q4: Can I use a "spiked" hair sample as my only quality control?
While spiking blank hair with a known concentration of MXE is a necessary part of method validation and routine quality control, it does not fully replicate an authentic positive sample.[3][14] In authentic samples, the drug is incorporated into the keratin matrix during hair growth, making it more difficult to extract than a drug that is simply adsorbed onto the surface of a blank hair sample.[14] Therefore, it is best practice to also use certified reference materials or authentic, previously quantified hair samples as part of your quality control scheme to provide a more realistic challenge to your entire analytical procedure.
Standard Operating Procedures (SOPs)
SOP 1: Hair Sample Decontamination and Preparation
-
Initial Inspection: Document the hair sample's physical characteristics (color, length, cosmetic treatment evidence).
-
Segmentation (Optional): If a timeline of use is required, cut the hair into segments (e.g., 1 cm) starting from the root end. Analyze each segment separately.
-
Washing:
-
Place approximately 20-50 mg of hair into a glass tube.[4][10]
-
Add 5 mL of diethyl ether and vortex for 2 minutes. Discard the solvent.[4]
-
Add 5 mL of methanol and vortex for 2 minutes. Discard the solvent.[4]
-
Repeat the methanol wash.
-
Dry the washed hair completely under a gentle stream of nitrogen or in a vacuum oven at 60°C for 15 minutes.[4]
-
-
Homogenization:
-
Transfer the dry, washed hair into a 2 mL tube containing stainless steel or ceramic beads.
-
Pulverize the hair into a fine, homogenous powder using a mechanical bead mill (e.g., 2 cycles of 3 minutes at 20 Hz).[7]
-
SOP 2: Methoxetamine Extraction from Hair Matrix
-
Sample Aliquoting: Accurately weigh 10-20 mg of the pulverized hair into a clean extraction tube.[10][21]
-
Internal Standard Addition: Add a known amount of a suitable internal standard (e.g., Methoxetamine-d3) to each sample, calibrator, and control.
-
Extraction:
-
Isolation:
-
Centrifuge the tube at high speed (e.g., 8,000-10,000 rpm) for 5 minutes to pellet the hair debris.[7]
-
Carefully transfer the supernatant to a new tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40-50°C.[14]
-
Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and centrifuge. Transfer the final extract to an autosampler vial for analysis.
-
Workflow for MXE Hair Analysis
This diagram provides a high-level overview of the entire analytical process from sample receipt to final report.
Caption: End-to-end workflow for Methoxetamine analysis in hair.
References
-
Hsieh, Y. L., et al. (2007). Hair analysis for methamphetamine, ketamine, morphine and codeine by cation-selective exhaustive injection and sweeping micellar electrokinetic chromatography. Journal of Chromatography B, 856(1-2), 246-253. Available from: [Link]
-
Steuer, A. E., et al. (2024). Chiral analysis of amphetamine, methamphetamine, MDMA and MDA enantiomers in human hair samples. Journal of Analytical Toxicology. Available from: [Link]
-
Lin, M. W., et al. (2018). Simultaneous determination of methamphetamine and ketamine in human hair using ultrasonication and LC-ESI-MS/MS method. Analytical Methods, 10(3), 269-275. Available from: [Link]
-
Steuer, A. E., et al. (2024). Chiral analysis of amphetamine, methamphetamine, MDMA and MDA enantiomers in human hair samples. Journal of Analytical Toxicology. Available from: [Link]
-
Gómez-García, A., et al. (2021). Potential Of High-Resolution Mass Spectrometry For The Detection Of Drugs And Metabolites In Hair: Methoxetamine In A Real Forensic Case. Microchemical Journal, 167, 106308. Available from: [Link]
-
Musshoff, F., & Madea, B. (2006). New trends in hair analysis and scientific demands on validation and technical notes. Forensic Science International, 158(1), 1-9. Available from: [Link]
-
Scheidweiler, K. B., et al. (2010). Incorporation of methamphetamine and amphetamine in human hair following controlled oral methamphetamine administration. Drug Testing and Analysis, 2(11-12), 596-603. Available from: [Link]
-
Leelaphiwat, S., et al. (2014). Validation and application of hair analysis for the detection of methamphetamine in young Thai adults. Journal of the Medical Association of Thailand, 97(8), 897-906. Available from: [Link]
-
Pragst, F., & Balikova, M. A. (2006). State of the art in hair analysis for detection of drug and alcohol abuse. Clinica Chimica Acta, 370(1-2), 17-49. Available from: [Link]
-
SCIEX. (n.d.). Multi-panel detection of drugs and drug metabolites in hair samples using a comprehensive extraction method. Available from: [Link]
-
Kronstrand, R. (2001). Analytical and Toxicological Aspects of Drug Incorporation into Human Hair. Linköping University. Available from: [Link]
-
Biotage. (2020). Extracting Drugs of Abuse from Human Hair. News-Medical.Net. Available from: [Link]
-
Johansen, S. S., & Nicoli, R. (2013). Validation of a method for the targeted analysis of 96 drugs in hair by UPLC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 86, 129-140. Available from: [Link]
-
Johansen, S. S. (2007). Drug Screening of Hair by Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Toxicology, 31(7), 381-390. Available from: [Link]
-
de Castro, A., et al. (2006). Determination of ketamine and amphetamines in hair by LC/MS/MS. Journal of Analytical Toxicology, 30(8), 587-591. Available from: [Link]
-
Kronstrand, R., & Nyström, I. (2017). Hair Sample Preparation, Extraction, and Screening Procedures for Drugs of Abuse and Pharmaceuticals. In: The Encyclopedia of Mass Spectrometry. Elsevier. Available from: [Link]
-
Kronstrand, R., & Nyström, I. (2017). Hair Sample Preparation, Extraction, and Screening Procedures for Drugs of Abuse and Pharmaceuticals. Request PDF. Available from: [Link]
-
Barroso, M., et al. (2018). Evaluation of artificial drug incorporation into hair for production of quality control samples. Journal of the Brazilian Chemical Society, 29(9), 1957-1965. Available from: [Link]
-
Henderson, G. L. (1996). Mechanisms of Drug Incorporation Into Hair. Therapeutic Drug Monitoring, 18(4), 438-443. Available from: [Link]
-
Henderson, G. L. (1993). Mechanisms of drug incorporation into hair. Forensic Science International, 63(1-3), 19-29. Available from: [Link]
-
Jurado, C. (2007). Pitfalls in hair analysis: Cosmetic treatment. Forensic Science International, 169(2-3), 186-193. Available from: [Link]
-
Takayama, N., et al. (2003). Analysis of methamphetamine and its metabolites in hair. Biomedical Chromatography, 17(2-3), 74-82. Available from: [Link]
-
Pragst, F. (2004). Pitfalls in hair analysis. GTFCh Symposium. Available from: [Link]
-
United Nations Office on Drugs and Crime (UNODC). (2011). Guidelines for Testing Drugs under International Control in Hair, Sweat and Oral Fluid. Available from: [Link]
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- 3. researchgate.net [researchgate.net]
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- 5. news-medical.net [news-medical.net]
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- 7. documents.thermofisher.com [documents.thermofisher.com]
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- 21. researchgate.net [researchgate.net]
Navigating the Chromatographic Maze: A Troubleshooting Guide to Poor Peak Resolution in MXE Analysis
From the desk of a Senior Application Scientist: In the world of analytical chemistry, particularly within drug development and forensic science, achieving sharp, symmetrical, and well-resolved peaks in High-Performance Liquid Chromatography (HPLC) is paramount. The analysis of novel psychoactive substances like Methoxetamine (MXE) presents its own unique set of challenges. This guide is designed to be your partner at the bench, providing in-depth, experience-driven answers to the common problem of poor peak resolution in the HPLC analysis of MXE. We will move beyond simple checklists to explore the "why" behind the "how," empowering you to make informed decisions and develop robust analytical methods.
Frequently Asked Questions (FAQs) for Troubleshooting Poor Peak Resolution in MXE Analysis
Q1: My MXE peak is showing significant tailing. What are the likely causes and how can I fix it?
A1: Peak tailing is one of the most common issues encountered when analyzing basic compounds like Methoxetamine.[1][2] It manifests as an asymmetrical peak with a drawn-out trailing edge. This is often a sign of secondary interactions between your analyte and the stationary phase.[2][3][4]
Core Causality: The Silanol Interaction
Methoxetamine, an arylcyclohexylamine, possesses a basic amine group that can readily interact with residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns (e.g., C18).[5][6][7] These silanol groups are acidic and can lead to strong, unwanted ionic interactions with the protonated amine of MXE, causing some molecules to be retained longer than others and resulting in a tailing peak.[8][9][10]
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: This is your most powerful tool. The ionization state of both the MXE and the silanol groups is pH-dependent.[11][12][13][14][15]
-
Lowering the pH: By operating at a low pH (e.g., 2.5-3.5), you can suppress the ionization of the silanol groups, minimizing their interaction with the positively charged MXE molecules.[3][11] A general rule of thumb is to work at a pH at least two units below the pKa of your analyte.[16][17]
-
Adding a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into your mobile phase can also be effective. TEA will preferentially interact with the active silanol sites, effectively masking them from the MXE.[3]
-
-
Increase Buffer Concentration: A higher buffer concentration can help to improve peak shape by increasing the ionic strength of the mobile phase, which can further reduce secondary interactions.[9][18]
-
Column Selection:
-
End-Capped Columns: Modern HPLC columns are often "end-capped," a process that chemically derivatizes many of the residual silanol groups.[6] Ensure you are using a high-quality, well-end-capped column.
-
Type B Silica: Columns packed with high-purity, Type B silica have fewer and less acidic silanol groups compared to older Type A silica, leading to reduced tailing for basic compounds.[10][19]
-
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[4][18][20] Try reducing the injection volume or diluting your sample.
Q2: I'm observing peak fronting with my MXE analysis. What does this indicate?
A2: Peak fronting, the inverse of tailing, presents as a leading edge that is less steep than the trailing edge.[21] This "shark-fin" or "sailboat" appearance is less common than tailing but points to specific problems.[21]
Primary Causes of Peak Fronting:
-
Column Overload: This is the most frequent cause of peak fronting.[21][22][23] When the concentration of the analyte is too high, it saturates the initial part of the column, causing some molecules to travel faster than they should.
-
Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, or if the injection solvent is significantly stronger than the mobile phase, it can lead to fronting.[20][22][23][24]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, use the smallest possible volume.[23]
-
-
Column Collapse: Although less common, a physical collapse of the column bed can create a void at the inlet, leading to distorted peaks, including fronting.[20] This can be caused by operating outside the column's recommended pH or temperature range.[20][25]
Q3: My MXE peak is broad and poorly resolved from other components. How can I improve this?
A3: Broad peaks can be a symptom of several underlying issues, often related to the efficiency of your chromatographic system.[2] Poor resolution, where two or more peaks are not adequately separated, is a direct consequence of broad peaks or insufficient selectivity.[26]
Strategies for Sharpening Peaks and Improving Resolution:
-
Optimize Mobile Phase Composition:
-
Organic Modifier: The choice and proportion of the organic solvent (typically acetonitrile or methanol) in your mobile phase directly impact retention and selectivity. Experiment with different ratios to find the optimal separation.
-
Gradient Elution: If you have a complex sample matrix, a gradient elution (where the mobile phase composition changes over time) can significantly improve resolution by sharpening peaks.[27]
-
-
Column and System Health:
-
Column Degradation: Over time, columns can lose their efficiency due to contamination or stationary phase degradation.[2][25] If you suspect this, try flushing the column with a strong solvent or replacing it.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening.[4][12] Keep tubing as short and narrow as possible.
-
Guard Column: Using a guard column can protect your analytical column from contaminants in the sample, extending its life and maintaining performance.[2][8]
-
-
Flow Rate and Temperature:
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the analysis time. There is an optimal flow rate for each column that provides the best efficiency.
-
Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase, which can lead to sharper peaks and shorter retention times. However, be mindful of the thermal stability of your analyte and column.[27]
-
Experimental Protocol: Baseline HPLC Method for MXE Analysis
This protocol provides a robust starting point for the analysis of Methoxetamine. Optimization may be required based on your specific instrumentation and sample matrix.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve the MXE standard in the mobile phase to a concentration of 1 mg/mL to create a stock solution.
-
Prepare working standards by diluting the stock solution with the mobile phase to the desired concentrations (e.g., 1-100 µg/mL).
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution.
-
Buffer Preparation: Prepare a 20 mM phosphate buffer and adjust the pH to 3.0 with phosphoric acid.
-
Isocratic Elution: Start with a mobile phase composition of 30% acetonitrile and 70% phosphate buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm.
-
-
Data Acquisition and Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure there are no interfering peaks.
-
Inject the standards and samples.
-
Integrate the peak for MXE and assess its shape (tailing factor, symmetry) and resolution from any other peaks.
-
Data Presentation: Key Method Parameters for MXE Analysis
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Good retention for moderately polar compounds. |
| Mobile Phase | Acetonitrile/Phosphate Buffer | Acetonitrile often provides better peak shape than methanol. |
| pH | 3.0 | Suppresses silanol interactions to minimize peak tailing.[3][11] |
| Buffer Conc. | 20 mM | Provides adequate buffering capacity. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Temperature | 30 °C | Provides good efficiency and reproducibility. |
Visualization of the Troubleshooting Workflow
The following diagram illustrates a logical approach to troubleshooting poor peak resolution in HPLC.
Sources
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- 12. chromtech.com [chromtech.com]
- 13. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
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- 18. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. acdlabs.com [acdlabs.com]
- 21. m.youtube.com [m.youtube.com]
- 22. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : HPLC PEAK Fronting and Tailing, Common Reasons For It [hplctips.blogspot.com]
- 23. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 24. chemtech-us.com [chemtech-us.com]
- 25. waters.com [waters.com]
- 26. Solving Common Errors in HPLC [omegascientific.com.sg]
- 27. pharmaguru.co [pharmaguru.co]
Technical Support Center: Refinement of Extraction Protocols for Methoxetamine (MXE) from Post-Mortem Samples
Prepared by: Gemini, Senior Application Scientist
Introduction: The Challenge of Post-Mortem Methoxetamine Analysis
Methoxetamine (MXE) is a potent dissociative anesthetic and a structural analog of ketamine, classified as a novel psychoactive substance (NPS).[1][2] Its detection in post-mortem casework presents significant analytical challenges. The complex and often degraded nature of post-mortem matrices, such as blood, urine, and tissues, can lead to significant matrix effects, low analyte recovery, and inconsistent results.[3][4] Furthermore, the concentrations of MXE in fatal cases can be relatively low, necessitating highly efficient and refined extraction protocols for accurate quantification.[1][5] One case report demonstrated that even after two months of decomposition, MXE and its metabolites could be detected, highlighting the substance's relative stability and the need for robust analytical methods.[1][5]
This guide serves as a technical resource for forensic toxicologists and researchers. It provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to overcome common hurdles in the extraction of MXE from post-mortem samples, ensuring the generation of reliable and defensible toxicological data.
Troubleshooting Guide: Common Issues in MXE Extraction
This section addresses specific problems encountered during the sample preparation workflow in a question-and-answer format.
Sample Pre-Treatment & Homogenization
Question: I'm seeing very poor and inconsistent recovery from liver tissue. What's causing this and how can I improve it?
Answer: This is a common issue stemming from the high lipid and protein content of liver tissue, which can sequester lipophilic compounds like MXE and interfere with extraction efficiency.
-
Causality: Inefficient homogenization fails to adequately disrupt the cellular structures to release the analyte. The resulting viscous homogenate can also physically trap the analyte and prevent efficient partitioning into the extraction solvent. Post-mortem tissues can be particularly challenging due to varying states of decomposition.[6]
-
Troubleshooting Steps:
-
Optimize Homogenization: Instead of simple blending, consider using mechanical bead beating (homogenizer) with ceramic or steel beads. This provides more aggressive cellular disruption. Ensure the tissue is finely minced before homogenization.
-
Enzymatic Digestion: For particularly stubborn matrices, pre-treatment with a protease like Proteinase K can help break down the protein structure, releasing the drug. This must be carefully validated to ensure it does not degrade the target analyte.
-
Dilution: Ensure your tissue homogenate is sufficiently diluted (e.g., 1:3 or 1:4 with buffer or deionized water) before extraction.[6] This reduces viscosity and minimizes the concentration of interfering substances.
-
Liquid-Liquid Extraction (LLE)
Question: During LLE of post-mortem blood, I'm struggling with emulsion formation that won't resolve, leading to analyte loss. How can I prevent or break these emulsions?
Answer: Emulsion formation is a frequent problem with post-mortem blood due to the presence of lipids and partially degraded proteins that act as surfactants.
-
Causality: Vigorous shaking or vortexing of the aqueous sample with an immiscible organic solvent creates a stable colloidal suspension (emulsion) at the phase interface, trapping the analyte and preventing clear phase separation.
-
Troubleshooting Steps:
-
Gentle Mixing: Replace vigorous vortexing with gentle, end-over-end rocking or tilting for a longer duration (e.g., 20-30 minutes).[6] This allows for sufficient partitioning without high shear forces.
-
Salting-Out: Add a neutral salt like sodium chloride (NaCl) or magnesium sulfate (MgSO₄) to the aqueous phase before adding the organic solvent.[3][7] This increases the ionic strength of the aqueous layer, reducing the solubility of the organic solvent and promoting phase separation. This technique, known as Salting-Out Assisted LLE (SALLE), has been successfully applied to MXE extraction from tissues.[2][7]
-
Break Emulsions: If an emulsion still forms, it can often be broken by:
-
Centrifugation: High-speed centrifugation (e.g., >3000 rpm) is the most common method.[8]
-
pH Modification: A slight adjustment of the aqueous phase pH can disrupt the emulsion.
-
Freezing: Placing the sample in a freezer until the aqueous layer freezes allows the organic layer to be decanted.
-
-
Question: My MXE recovery is consistently low after LLE. What is the most likely cause?
Answer: For a basic compound like MXE, low recovery is almost always linked to incorrect pH.
-
Causality: MXE is a basic amine. To partition effectively from an aqueous solution into an organic solvent, it must be in its neutral, un-ionized state. This is achieved by adjusting the pH of the sample to be at least 2 units above its pKa. If the pH is too low (acidic or neutral), MXE will be protonated (positively charged) and will remain in the aqueous phase.
-
Troubleshooting Steps:
-
Verify pH: Ensure the pH of your sample is adjusted to pH 9-11 before adding the extraction solvent.[9][10][11] Use a concentrated base like ammonium hydroxide to minimize volume changes.[6]
-
Solvent Choice: While common solvents like ethyl acetate are effective, consider a more polar, water-immiscible solvent or a mixture. A mixture of dichloromethane/isopropanol/ethyl acetate can be effective for broad-spectrum screens.[11] For targeted analysis, 1-chlorobutane is also a robust choice.[6][11]
-
Internal Standard: Use an isotopically labeled internal standard (e.g., MXE-d3) added at the very beginning of the process. This will co-extract with the target analyte and allow you to correct for recovery losses during quantification, providing more accurate results. A structurally similar compound, like normethoxetamine-d3, has also been used successfully.[7]
-
Solid-Phase Extraction (SPE)
Question: I'm observing significant ion suppression in my LC-MS/MS analysis after SPE cleanup. How can I get cleaner extracts?
Answer: Ion suppression is caused by co-eluting matrix components (e.g., phospholipids, salts) that interfere with the ionization of the target analyte in the mass spectrometer source. Post-mortem samples are particularly "dirty" and require a rigorous SPE method.[12][13]
-
Causality: Insufficient washing of the SPE cartridge or using a non-selective sorbent fails to remove endogenous interferences. Phospholipids from cell membranes are a major cause of ion suppression.
-
Troubleshooting Steps:
-
Sorbent Selection: Use a mixed-mode SPE cartridge (e.g., combining reversed-phase and ion-exchange properties like ISOLUTE® HCX).[14] This provides orthogonal retention mechanisms for superior cleanup. For a basic drug like MXE, a strong cation exchange mechanism combined with a reversed-phase backbone is ideal.
-
Optimize Wash Steps: This is the most critical step for cleanliness.
-
First, wash with a weak organic solvent (e.g., 5% methanol in water) or buffer to remove polar interferences.
-
Follow with a stronger organic solvent wash (e.g., 100% methanol or acetonitrile) to remove lipids and other non-polar interferences while the analyte is retained by the ion-exchange mechanism.
-
-
Elution Strategy: Elute the analyte using a solvent mixture containing a base (e.g., 2-5% ammonium hydroxide in methanol or ethyl acetate) to neutralize the charge on the analyte and release it from the ion-exchange sorbent.
-
Phospholipid Removal: If problems persist, consider specialized phospholipid removal plates or cartridges as an additional cleanup step post-elution.[15]
-
Frequently Asked Questions (FAQs)
Q1: Which post-mortem matrix is best for MXE quantification?
A1: The choice depends on the case specifics.
-
Peripheral Blood (Femoral): This is the preferred matrix for quantitative analysis as it is less susceptible to post-mortem redistribution (PMR), a phenomenon where drug concentrations can change after death.[13]
-
Urine: Often contains higher concentrations of parent drug and metabolites, making it excellent for screening and identification.[1][5] However, urine concentrations do not correlate well with impairment.
-
Liver/Brain Tissue: Useful when blood is unavailable. Tissues can act as a reservoir for drugs, but require more extensive cleanup (homogenization) and may be more affected by PMR.[7]
-
Vitreous Humor: A relatively "clean" and isolated matrix, useful for some drugs as it is sequestered from PMR. Its utility for MXE specifically is less documented but should be considered if available.[16]
Q2: Should I be analyzing for MXE metabolites as well?
A2: Yes, absolutely. Analyzing for metabolites provides a more complete toxicological picture and can confirm ingestion even if the parent drug has been extensively metabolized. Key metabolites of MXE include O-desmethylmethoxetamine, normethoxetamine, and their glucuronidated conjugates.[1][5][17] Their presence can be crucial, especially if the time between consumption and death was prolonged.
Q3: What are the key parameters I need to assess when validating my extraction method according to forensic guidelines?
A3: Method validation should be performed according to guidelines from organizations like the Scientific Working Group for Forensic Toxicology (SWGTOX). Key parameters include:
-
Selectivity/Specificity: Demonstrate that endogenous matrix components or other common drugs do not interfere with the detection of MXE.[18]
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified.[19][20]
-
Linearity: Establish the concentration range over which the method is accurate.[3][21]
-
Precision & Accuracy (Bias): Assess the repeatability and closeness to the true value at different concentrations.[3]
-
Extraction Recovery: Measure the efficiency of the extraction process.[3][20]
-
Matrix Effect: Quantify the degree of ion suppression or enhancement caused by the biological matrix.[3]
-
Stability: Evaluate the stability of MXE in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, long-term storage).[3]
Data Summary: Performance of Various Extraction Methods
The following table summarizes reported performance data for the extraction of MXE and other relevant novel psychoactive substances from biological matrices.
| Analyte(s) | Matrix | Extraction Method | LOD | LOQ | Recovery (%) | Reference |
| MXE & analogs | Blood/Urine | Automated SPE | 0.4 ng/mL | 5 ng/mL | Not specified | [19] |
| MXE & metabolites | Rat Tissues | SALLE | Not specified | 2.5 - 5 ng/g | Not specified | [7] |
| MXE | Blood, Urine, Gastric Content | LLE | Not specified | 3.6 ng/mL (Blood) | Not specified | [1][5] |
| 37 Designer Drugs | Whole Blood | SALLE | 7 - 70 ng/mL | 50 - 100 ng/mL | 71 - 100% | [3] |
| Synthetic Cathinones | Blood | SPE | 5 ng/mL | 10 ng/mL | > 73% | [20] |
| 7 Synthetic Cathinones | Post-mortem Blood, Tissues | SPE | Not specified | 10 ng/mL | Not specified | [21] |
LOD: Limit of Detection; LOQ: Limit of Quantification; LLE: Liquid-Liquid Extraction; SPE: Solid-Phase Extraction; SALLE: Salting-Out Assisted Liquid-Liquid Extraction.
Detailed Experimental Protocols
These protocols are provided as a robust starting point and should be fully validated in your laboratory.
Protocol 1: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)
This method is adapted from procedures for NPS in post-mortem blood and is effective at minimizing emulsions and improving recovery.[3][7]
-
Sample Preparation: To 1 mL of post-mortem whole blood (or tissue homogenate) in a 15 mL polypropylene tube, add 100 µL of an internal standard working solution (e.g., MXE-d3 at 100 ng/mL). Vortex briefly.
-
Protein Precipitation & Salting Out: Add 2 mL of acetonitrile. Vortex vigorously for 30 seconds to precipitate proteins. Add ~0.5 g of anhydrous magnesium sulfate (MgSO₄).
-
Extraction: Vortex for 1 minute to mix thoroughly.
-
Phase Separation: Centrifuge at 4000 rpm for 10 minutes. The top layer is the organic extract.
-
Evaporation & Reconstitution: Carefully transfer the supernatant (acetonitrile layer) to a clean tube. Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Analysis: Reconstitute the dried extract in 100 µL of mobile phase (e.g., 90:10 Water:Methanol with 0.1% formic acid) for LC-MS/MS analysis.
Protocol 2: Mixed-Mode Solid-Phase Extraction (SPE)
This protocol uses a mixed-mode cation exchange sorbent, ideal for basic drugs like MXE in complex matrices.[14][21]
Caption: Workflow for Mixed-Mode Solid-Phase Extraction of MXE.
References
-
Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches - PMC. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
-
Hájková, K., et al. (2016). Salting-out-assisted liquid-liquid extraction as a suitable approach for determination of methoxetamine in large sets of tissue samples. Analytical and Bioanalytical Chemistry, 408(4), 1171-81. Retrieved January 20, 2026, from [Link]
-
Identifying Party Drugs and Their Metabolites with Solid-Phase Microextraction. (2025, July 30). LCGC. Retrieved January 20, 2026, from [Link]
-
Kinclová, I., et al. (n.d.). Methoxetamine and its metabolites: Post-mortem determination in body fluidsof human cadaver. ResearchGate. Retrieved January 20, 2026, from [Link]
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Kinclová, I., et al. (2024). Methoxetamine and its metabolites: Postmortem determination in body fluids of human cadaver. Journal of Analytical Toxicology, 48(1), 70-74. Retrieved January 20, 2026, from [Link]
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(PDF) Characterization of Methoxetamine. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Molecules. (n.d.). Synthesis of emerging cathinones and validation of a SPE GC–MS method for their simultaneous quantification in blood. ResearchGate. Retrieved January 20, 2026, from [Link]
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Scheid, C. M., et al. (n.d.). Application of Homogeneous Liquid–Liquid Microextraction With Switchable Hydrophilicity Solvents to the Determination of MDMA, MDA and NBOMes in Postmortem Blood Samples. ResearchGate. Retrieved January 20, 2026, from [Link]
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de Souza, D. Z., et al. (n.d.). Determination of new psychoactive substances and other drugs in postmortem blood and urine by UHPLC–MS/MS: method. Toxicologia UnB. Retrieved January 20, 2026, from [Link]
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Walton, S. E., et al. (2015). Analysis of New Designer Drugs in Post-Mortem Blood Using High-Resolution Mass Spectrometry. Journal of Analytical Toxicology, 39(4), 295-303. Retrieved January 20, 2026, from [Link]
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Glicksberg, L., et al. (2020). Method Validation of Seven Synthetic Cathinones by LC-MS/MS Analysis and the Prevalence of N-Ethylpentylone in Postmortem Casework. Journal of Analytical Toxicology. Retrieved January 20, 2026, from [Link]
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Recommended methods for the identification and analysis of synthetic cathinones in seized materials. (n.d.). unodc.org. Retrieved January 20, 2026, from [Link]
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Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. (n.d.). SpringerLink. Retrieved January 20, 2026, from [Link]
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Bishop, C., et al. (2019). Screening of Novel Psychoactive Substances in Postmortem Matrices by Liquid Chromatography–Tandem Mass Spectrometry (LC–MS-MS). Journal of Analytical Toxicology, 43(8), 625-632. Retrieved January 20, 2026, from [Link]
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Ferreira, B., et al. (2024). The State of the Art in Post-Mortem Redistribution and Stability of New Psychoactive Substances in Fatal Cases: A Review of the Literature. MDPI. Retrieved January 20, 2026, from [Link]
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Hájková, K., et al. (2018). Synthesis of methoxetamine, its metabolites and deuterium labelled analog as analytical standards and their HPLC and chiral capillary electrophoresis separation. RSC Publishing. Retrieved January 20, 2026, from [Link]
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Soares, J., et al. (2019). Alternative matrices in forensic toxicology: a critical review. PMC - NIH. Retrieved January 20, 2026, from [Link]
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Analysis of Drugs from Biological Samples. (n.d.). International Journal of Innovative Science and Research Technology. Retrieved January 20, 2026, from [Link]
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Kim, J., et al. (2019). Hybrid Solid-Phase Extraction for Selective Determination of Methamphetamine and Amphetamine in Dyed Hair by Using Gas Chromatography–Mass Spectrometry. MDPI. Retrieved January 20, 2026, from [Link]
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Karadaş, M., et al. (2020). Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS. NIH. Retrieved January 20, 2026, from [Link]
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Determination of amphetamines in biological samples using electro enhanced solid-phase microextraction-gas chromatography. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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McIntyre, I. M., et al. (2011). Postmortem Methamphetamine Distribution. Hilaris Publisher. Retrieved January 20, 2026, from [Link]
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An analysis of post-mortem toxicology practices in drug-related death cases in Europe. (n.d.). euda.europa.eu. Retrieved January 20, 2026, from [Link]
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RECOMMENDATIONS FOR COLLECTION AND STORAGE OF POSTMORTEM SPECIMENS FOR FORENSIC TOXICOLOGICAL INVESTIGATIONS INCLUDING SPECIAL A. (2019, December 10). gtfch.org. Retrieved January 20, 2026, from [Link]
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Forensic and toxicology sample preparation. (n.d.). Biotage. Retrieved January 20, 2026, from [Link]
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Ultra-sensitive forensic analysis workflow of cocaine and its metabolites in hair samples using LC-MS MS. (n.d.). SCIEX. Retrieved January 20, 2026, from [Link]
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Dinis-Oliveira, R. J., et al. (2017). Guidelines for Collection of Biological Samples for Clinical and Forensic Toxicological Analysis. PMC - PubMed Central. Retrieved January 20, 2026, from [Link]
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Technical Support Center: Optimization of Grignar_d_ Reaction Conditions for Aryl Ketone Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational and educational purposes for qualified scientific professionals in legally regulated research environments only. The synthesis of controlled substances is illegal in many jurisdictions. All procedures should be performed in compliance with local, state, and national laws and institutional safety guidelines.
Introduction
As a Senior Application Scientist, I've frequently consulted on complex synthetic challenges. Among the most powerful yet sensitive reactions in the organic chemist's toolkit is the Grignard reaction. Its application in forming carbon-carbon bonds is fundamental, particularly in the synthesis of aryl ketones from nitrile precursors—a key transformation in the development of various pharmaceutical compounds, including the molecular framework of substances like Methoxetamine.
The core reaction involves the nucleophilic addition of an aryl magnesium halide (e.g., 3-methoxyphenylmagnesium bromide) to an electrophilic nitrile, which, after acidic hydrolysis, yields the desired ketone.[1][2] While robust in theory, this process is notoriously sensitive to reaction conditions. Yields can plummet due to issues with reagent formation, competing side reactions, or improper workup.
This guide is structured as a troubleshooting and FAQ resource to address the most common issues encountered during this synthesis, providing not just solutions but the underlying chemical principles to empower you to optimize your specific system.
Frequently Asked Questions (FAQs)
Q1: Why is an ethereal solvent like THF or Diethyl Ether mandatory for Grignard reactions? A1: Ethereal solvents are critical for two main reasons. First, they are aprotic, meaning they lack acidic protons that would instantly quench the highly basic Grignard reagent.[3][4] Second, the lone pairs on the ether's oxygen atom coordinate with the magnesium center of the Grignard reagent, forming a soluble and stable complex.[5] This solvation is essential for both the formation and the reactivity of the reagent.[3]
Q2: What is the primary mechanism of the Grignard reaction with a nitrile? A2: The reaction proceeds in two distinct stages. First, the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the polarized nitrile (C≡N) group.[6][7] This forms a stable intermediate imine salt (a magnesium salt of an imine). This intermediate does not react further with another equivalent of the Grignard reagent because that would place two negative charges on the nitrogen.[8] The reaction mixture is then quenched with aqueous acid (e.g., NH₄Cl or dilute H₂SO₄), which protonates the imine salt and facilitates its hydrolysis to the final ketone product.[1][7]
Q3: Can I use a commercially available Grignard reagent instead of preparing it in situ? A3: Yes, and it is often recommended for consistency. Commercial solutions (e.g., 3-methoxyphenylmagnesium bromide in THF) have a known concentration, which eliminates a major source of experimental variability.[9][10] If you prepare the reagent in situ, it is essential to determine its molarity via titration before use to ensure accurate stoichiometry.[11]
Q4: What is the purpose of the final acidic workup step? A4: The acidic workup serves two purposes. First, it hydrolyzes the intermediate imine salt to the ketone.[1] Second, it quenches any unreacted Grignard reagent and dissolves the magnesium salts (e.g., Mg(OH)Br) that form, facilitating the separation and purification of the organic product.[11][12] A saturated aqueous solution of ammonium chloride (NH₄Cl) is often preferred as it is a mild acid, minimizing the risk of acid-catalyzed side reactions with sensitive functional groups.[11][13]
Troubleshooting Guide
Problem 1: Grignard Reagent Formation Fails to Initiate
Symptoms:
-
Magnesium turnings remain shiny and unreacted.
-
No exotherm (heat generation) is observed after adding a small amount of the aryl halide.[14]
-
The characteristic cloudy, grey/brown appearance of the Grignard reagent does not develop.[12]
Potential Causes & Recommended Solutions
| Potential Cause | Scientific Rationale & Recommended Solution |
| Magnesium Oxide Layer | Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO) that prevents the reaction.[11] Solution: Activate the magnesium. Mechanically crush the turnings with a glass rod (under inert gas) to expose a fresh surface.[11][12] Alternatively, add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane as a chemical activator.[11][15] These agents react with the magnesium surface to clean it and create highly reactive sites. |
| Presence of Water | Grignard reagents are potent bases and are instantly destroyed by water. Even trace moisture on glassware or in the solvent will prevent the reaction from starting.[4][16] Solution: Ensure all glassware is rigorously dried (flame-dried under vacuum or oven-dried at >120°C) and cooled under an inert atmosphere (Nitrogen or Argon).[11] Use a freshly opened bottle of anhydrous solvent or solvent dried over a suitable agent (e.g., sodium/benzophenone).[4] |
| Unreactive Halide | The reactivity of aryl halides follows the trend I > Br > Cl.[11] Impurities in the halide, such as traces of acid, can also inhibit the reaction.[17] Solution: If using an aryl chloride, initiation may be sluggish. Consider switching to the bromide or iodide. Ensure the halide is pure and dry; passing it through a small plug of activated alumina can remove trace impurities.[4] |
| Insufficient Local Heating | The reaction has an activation energy barrier that must be overcome. Solution: After adding a small amount of the halide solution, gently warm the spot where the magnesium is with a heat gun until bubbling is observed.[11][14] Once initiated, the reaction is exothermic and should sustain itself. Be prepared to cool the flask if the reaction becomes too vigorous.[16] |
Problem 2: Low Yield of the Final Ketone Product
Symptoms:
-
After workup and purification, the isolated product mass is significantly below the theoretical yield.
-
TLC or NMR analysis of the crude product shows a complex mixture of substances or a large amount of unreacted starting material.
Potential Causes & Recommended Solutions
| Potential Cause | Scientific Rationale & Recommended Solution |
| Inaccurate Reagent Stoichiometry | Using too little Grignard reagent will result in incomplete conversion of the nitrile. Using a large excess can sometimes lead to more side reactions and complicates purification. Solution: Titrate your Grignard reagent. This is the most critical step for reproducibility. A common method involves titrating a sample of the reagent against a known concentration of sec-butanol in THF using 1,10-phenanthroline as an indicator.[18][19] This provides the exact molarity, allowing for precise stoichiometric control. |
| Wurtz Coupling Side Reaction | A major side reaction is the coupling of the newly formed Grignard reagent (R-MgX) with the starting aryl halide (R-X) to form a biphenyl byproduct (R-R).[16][20] This is especially problematic at high temperatures and high local concentrations of the aryl halide.[21] Solution: Add the aryl halide solution slowly and dropwise to the magnesium suspension.[21] This keeps the instantaneous concentration of the halide low, favoring its reaction with magnesium over the already-formed Grignard reagent. Maintain a controlled temperature; do not let the reaction reflux too vigorously.[20] |
| Enolization of Nitrile | If the nitrile substrate has acidic α-protons, the strongly basic Grignard reagent can act as a base, deprotonating the nitrile to form an enolate. This consumes the reagent and results in the recovery of starting material after workup.[22] Solution: Use a less hindered, less basic Grignard reagent if possible. Alternatively, perform the addition at low temperatures (e.g., -78°C to 0°C) to favor nucleophilic addition over deprotonation. |
| Incomplete Hydrolysis | The imine intermediate may not fully convert to the ketone if the hydrolysis conditions are too mild or the reaction time is too short.[1] Solution: Ensure the aqueous acid quench is sufficiently acidic and allowed to stir long enough (e.g., 1-2 hours) to complete the hydrolysis. Gentle warming can sometimes facilitate this step. |
Visualized Workflows & Protocols
Diagram 1: General Synthesis Workflow
This diagram outlines the key stages of the synthesis, from Grignard reagent formation to the final ketone product.
Caption: Workflow for aryl ketone synthesis via Grignard addition to a nitrile.
Diagram 2: Troubleshooting Flowchart for Low Yield
This flowchart provides a logical path for diagnosing the cause of poor reaction yields.
Caption: Diagnostic flowchart for troubleshooting low Grignard reaction yields.
Key Experimental Protocols
Protocol 1: Preparation of 3-Methoxyphenylmagnesium Bromide (0.5 M in THF)
-
Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and cool to room temperature under a positive pressure of inert gas.
-
Reagents: To the flask, add magnesium turnings (1.0 eq). In the dropping funnel, prepare a solution of 3-bromoanisole (1.0 eq) in anhydrous THF.[23]
-
Initiation: Add a small crystal of iodine to the magnesium. Add ~10% of the 3-bromoanisole solution to the flask. Gently warm the flask with a heat gun until the iodine color fades and bubbling begins.[14]
-
Formation: Once the reaction initiates, add the remaining 3-bromoanisole solution dropwise at a rate that maintains a gentle reflux. The solution should become cloudy and greyish-brown.[16]
-
Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure all magnesium has reacted.
-
Titration (Crucial QC Step): Before use, determine the exact molarity of the prepared Grignard reagent using the procedure outlined in Protocol 2.
Protocol 2: Titration of Grignard Reagent (Watson-Eastham Method)
-
Setup: Dry a small vial with a stir bar and seal with a septum. Purge with inert gas.
-
Indicator: Add a few crystals (~2-3 mg) of 1,10-phenanthroline to the vial.[18]
-
Titrant: Add 1 mL of anhydrous THF, followed by an accurately measured volume (e.g., 0.500 mL) of a standard solution of sec-butanol in THF (e.g., 1.0 M).
-
Titration: Using a 1 mL syringe, carefully add the prepared Grignard solution dropwise to the stirring indicator solution. The endpoint is the first appearance of a persistent rust-red or violet color.[18][19] Record the volume of Grignard reagent added.
-
Calculation: Molarity (M) = (Volume of butanol × Molarity of butanol) / Volume of Grignard reagent.
References
-
Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 20.7: Chemistry of Nitriles. Retrieved from [Link]
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JoVE. (2025). Video: Nitriles to Ketones: Grignard Reaction. Retrieved from [Link]
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University of Calgary. (n.d.). Ch20: RLi or RMgX with Nitriles to Ketones. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 3-methoxyphenylmagnesium bromide. Retrieved from [Link]
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Watson, S. C., & Eastham, J. F. (1967). Colored Indicators for Simple Direct Titration of Magnesium and Lithium Reagents. Journal of Organometallic Chemistry, 9(1), 165-168. (Sourced via Scribd summary: [Link])
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PubMed. (n.d.). Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration.... Retrieved from [Link]
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askIITians. (2025). Why is ether used as a solvent during Grignard reactions? Retrieved from [Link]
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ResearchGate. (2012). How to measure the concentration of any grignard reagent (RMgX) in situ? Retrieved from [Link]
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Chem-Station. (2024). Grignard Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
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Chemtips. (2015). Titrating Organometallic Reagents is Easier Than You Think. Retrieved from [Link]
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Vedantu. (n.d.). Why is ether used as a solvent during Grignard reaction? Retrieved from [Link]
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ResearchGate. (n.d.). Physical property of solvents used for Grignard reactions. Retrieved from [Link]
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Oreate AI Blog. (2025). Exploring Solvents for Grignard Reactions: A Greener Approach. Retrieved from [Link]
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SpringerLink. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Retrieved from [Link]
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Wiley. (n.d.). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 9th Edition. Retrieved from [Link]
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ResearchGate. (n.d.). Formation of side products via Wurtz‐type coupling. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
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Sciencemadness.org. (2016). Grignard successes and failures. Retrieved from [Link]
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LibreTexts Chemistry. (2023). Conversion to ketones using Grignard reagents. Retrieved from [Link]
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Reddit. (2021). r/Chempros: Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]
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LibreTexts Chemistry. (2023). Wurtz reaction. Retrieved from [Link]
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Organic Chemistry Tutor. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]
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Reddit. (2022). r/chemistry: Grignard side reactions. Retrieved from [Link]
-
ResearchGate. (2025). Side Reactions in a Grignard Synthesis. Retrieved from [Link]
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Quora. (2017). What are the reaction mechanisms in the synthesis of ketamine and how does it work? Retrieved from [Link]
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MDPI. (n.d.). Optimization of Grignard Addition to Esters. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure for Grignard reaction with oxazolinium iodide. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Addition of allyl Grignard to nitriles in air and at room temperature. Retrieved from [Link]
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YouTube. (2024). Grignard Reaction #organicchemistry #mcat #chemistry. Retrieved from [Link]
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Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information: Synthesis of 3-(dimethylamino)phenylboronic acid pinacol ester. Retrieved from [Link]
-
University of Mississippi eGrove. (2021). One-Pot Synthesis of Disubstituted Primary Amines from Nitriles Via Grignard Addition and Metal-Alcohol Reduction. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of p-methoxyphenyl magnesium bromide. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the 1,2-addition of Grignard reagents to ketone. Retrieved from [Link]
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Minimizing ion suppression in electrospray ionization of Methoxetamine
Technical Support Center: Methoxetamine (MXE) Analysis by ESI-LC/MS
A Guide to Understanding and Minimizing Ion Suppression
Welcome to the technical support center for the analysis of Methoxetamine (MXE) and related novel psychoactive substances (NPS) using Electrospray Ionization Liquid Chromatography-Mass Spectrometry (ESI-LC/MS). As a Senior Application Scientist, my goal is to provide you with a comprehensive resource that not only offers solutions but also explains the underlying scientific principles to empower your method development and troubleshooting processes.
Ion suppression is a significant and often frustrating challenge in LC-MS, particularly in complex biological matrices like plasma, urine, or whole blood.[1][2] This guide is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols to help you diagnose, mitigate, and ultimately overcome ion suppression in your MXE analyses.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the foundational concepts of ion suppression as it pertains to the analysis of arylcyclohexylamines like Methoxetamine.
Q1: What is ion suppression and why is it a problem for Methoxetamine (MXE) analysis?
A1: Ion suppression is a matrix effect characterized by a decreased analytical signal for a target analyte, in this case, MXE.[1] It occurs when co-eluting compounds from the sample matrix interfere with the ionization of MXE in the ESI source.[3][4] This interference doesn't mean your instrument is failing; rather, it's a competition for ionization efficiency.[1][4]
The core issue is that the ESI process has a finite capacity to generate gas-phase ions. When high concentrations of other molecules (e.g., salts, phospholipids, metabolites) are present in the ESI droplet along with MXE, they compete for charge and access to the droplet surface where ionization occurs.[4] This competition reduces the number of MXE ions that are successfully formed and transferred into the mass spectrometer, leading to:
-
Poor sensitivity and high limits of detection (LOD).
-
Inaccurate and imprecise quantification.
-
Compromised method reproducibility.[2]
Methoxetamine, being a basic compound, is typically analyzed in positive ion mode (ESI+), where it is protonated to form [M+H]⁺. Many endogenous matrix components, especially phospholipids from plasma, are also readily ionized in ESI+ and are notorious for causing significant ion suppression.
Q2: My MXE signal is unexpectedly low or completely absent. How do I know if ion suppression is the cause?
A2: Distinguishing ion suppression from other issues (e.g., sample degradation, poor extraction recovery, instrument malfunction) is a critical first troubleshooting step. The most definitive method is a Post-Column Infusion (PCI) experiment .
In a PCI experiment, a standard solution of MXE is continuously infused into the mobile phase flow after the analytical column but before the ESI source. Simultaneously, an extracted blank matrix sample (e.g., MXE-free plasma) is injected onto the column.
-
If you observe a significant dip in the constant MXE signal at retention times where matrix components elute, this is a clear indication of ion suppression. The areas of signal depression directly show where your chromatography is failing to separate MXE from interfering compounds.
-
If the signal remains stable , the problem likely lies elsewhere, such as sample preparation (low recovery) or instrument settings.
Q3: What are the most common sources of ion suppression when analyzing biological samples like plasma or urine for MXE?
A3: The primary culprits depend on the matrix, but for biofluids, they generally fall into these categories:
-
Phospholipids: Abundant in plasma and serum, these are the most notorious cause of ion suppression in ESI+. They are amphipathic molecules that are highly surface-active and ionize readily, outcompeting analytes for charge.
-
Salts and Buffers: Non-volatile salts (e.g., phosphates, sodium chloride) from buffers or the sample itself can crystallize on the ESI droplet as solvent evaporates. This process can trap the analyte, preventing its ionization, and can also lead to source contamination.[4]
-
Endogenous Metabolites: High concentrations of urea, creatinine, or other small-molecule metabolites, particularly in urine samples, can cause suppression.
-
Mobile Phase Additives: While necessary for good chromatography, some additives can cause suppression. For example, trifluoroacetic acid (TFA) is an excellent ion-pairing agent for chromatography but is known to cause significant signal suppression in ESI-MS.[5] Formic acid is generally the preferred alternative for LC-MS applications.[5]
-
Column Bleed: Hydrolysis products from the LC column's stationary phase can co-elute with analytes and cause ion suppression or enhancement.[3]
Part 2: Troubleshooting Guides & Protocols
This section provides structured workflows and detailed protocols to systematically address and minimize ion suppression.
Troubleshooting Workflow for Low MXE Signal
When faced with poor MXE sensitivity, a logical, step-wise approach is crucial. The following diagram outlines a decision-making process to identify and resolve the root cause.
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Validation & Comparative
A Comparative Analysis of Methoxetamine and Ketamine on NMDA Receptor Binding: A Guide for Researchers
This guide provides an in-depth comparative analysis of Methoxetamine (MXE) and its structural analog, ketamine, focusing on their interactions with the N-methyl-D-aspartate (NMDA) receptor. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to elucidate the nuanced differences in their binding characteristics and functional implications.
Introduction: The Significance of NMDA Receptor Antagonism
The NMDA receptor, a ligand-gated ion channel, is a cornerstone of excitatory neurotransmission in the central nervous system.[1][2] Its activation, requiring the binding of both glutamate and a co-agonist like glycine or D-serine, leads to an influx of Ca²⁺ ions.[1][3][4] This calcium influx is a critical signaling event that underpins synaptic plasticity, learning, and memory.[1][2][3] However, excessive activation of NMDA receptors can lead to excitotoxicity, a process implicated in various neurological disorders.[2]
Both ketamine and methoxetamine are non-competitive antagonists of the NMDA receptor, binding to the phencyclidine (PCP) site within the ion channel.[4][5][6][7] This action blocks the influx of ions, thereby modulating neuronal activity. While both compounds share this primary mechanism, their subtle structural differences lead to distinct pharmacological profiles, a subject of considerable interest in both clinical and research settings.
Structural and Chemical Comparison
Ketamine is chemically known as (RS)-2-(2-chlorophenyl)-2-(methylamino)cyclohexanone.[8] Its structure features a cyclohexanone ring, a 2-chlorophenyl group, and a methylamino group.[8][9][10] Methoxetamine, or 2-(3-methoxyphenyl)-2-(ethylamino)cyclohexanone, is a designer derivative of ketamine.[5][11][12] Key structural modifications in MXE include the replacement of the 2-chloro group on the phenyl ring with a 3-methoxy group and the substitution of the N-methyl group with an N-ethyl group.[12]
| Feature | Ketamine | Methoxetamine |
| Chemical Formula | C₁₃H₁₆ClNO[8][13] | C₁₅H₂₁NO₂[5][14] |
| Molecular Weight | 237.7 g/mol [8] | 247.338 g/mol [5] |
| Key Substituents | 2-chlorophenyl, N-methyl | 3-methoxyphenyl, N-ethyl |
These seemingly minor alterations have a significant impact on the binding affinity and selectivity of these compounds for the NMDA receptor and other neural targets.
Comparative Binding Affinity at the NMDA Receptor
The affinity of a ligand for its receptor is a critical determinant of its potency. This is often quantified by the inhibitor constant (Kᵢ), which represents the concentration of a competing ligand that will bind to half of the receptors at equilibrium. A lower Kᵢ value indicates a higher binding affinity.
Radioligand binding assays are the gold standard for determining these values. Studies have consistently shown that both ketamine and methoxetamine are high-affinity ligands for the PCP site on the NMDA receptor.[15][16][17]
| Compound | NMDA Receptor Kᵢ (nM) | Reference |
| Methoxetamine | 257 | [5] |
| Methoxetamine | 337 ± 76 | [16][18] |
| Ketamine | 659 | [18] |
| Ketamine | 180 - 4900 | [19] |
The data indicates that methoxetamine generally exhibits a higher affinity for the NMDA receptor than ketamine.[18][20] One study reported a Kᵢ of 259 nM for MXE compared to 659 nM for ketamine at the PCP site.[18] Another study found a Kᵢ of 337 nM for methoxetamine.[16] The affinity of ketamine for the NMDA receptor has been reported to be in the range of 0.18–4.9 μM.[19] This higher affinity of MXE may contribute to its reported higher potency and longer duration of action compared to ketamine.[14]
Experimental Protocol: Radioligand Binding Assay for NMDA Receptor
To provide a practical framework, the following is a generalized protocol for a competitive radioligand binding assay to determine the Kᵢ of a test compound (e.g., Methoxetamine or Ketamine) for the NMDA receptor.
Objective: To determine the binding affinity (Kᵢ) of a test compound for the NMDA receptor by measuring its ability to displace a specific radiolabeled ligand, such as [³H]MK-801.
Materials:
-
Rat cortical synaptosomes or cell lines expressing NMDA receptors.
-
[³H]MK-801 (radioligand).
-
Test compounds (Methoxetamine, Ketamine).
-
Unlabeled MK-801 (for determining non-specific binding).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).
-
Scintillation cocktail.
-
Microplate harvester and liquid scintillation counter.
Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to isolate the synaptosomal fraction containing NMDA receptors. Resuspend the pellet in fresh assay buffer.[21]
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess unlabeled ligand), and competitor binding (membranes + radioligand + varying concentrations of the test compound).[22]
-
Incubation: Add the membrane preparation, test compound or buffer, and finally the radioligand to the wells. Incubate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[22]
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[22]
-
Washing: Quickly wash the filters with ice-cold wash buffer to minimize non-specific binding.[22]
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a dose-response curve. Determine the IC₅₀ value from this curve and then calculate the Kᵢ using the Cheng-Prusoff equation.
NMDA Receptor Signaling Pathway
The antagonism of the NMDA receptor by ketamine and methoxetamine disrupts the normal signaling cascade. Upon activation by glutamate and a co-agonist, the NMDA receptor channel opens, allowing Ca²⁺ to enter the neuron.[3] This influx of calcium acts as a second messenger, activating a multitude of downstream signaling pathways that are crucial for synaptic plasticity.[1]
Caption: Simplified NMDA receptor signaling pathway and antagonism.
Functional Consequences of Differential Binding
The higher affinity of methoxetamine for the NMDA receptor likely translates to a greater potency and a longer duration of its dissociative and potential antidepressant effects compared to ketamine. Furthermore, while both drugs primarily target the NMDA receptor, they also interact with other receptor systems, which contributes to their distinct pharmacological profiles. For instance, methoxetamine has been shown to act as a serotonin reuptake inhibitor, a property not significantly shared by ketamine.[5] This additional mechanism may influence its therapeutic and psychoactive effects.
Electrophysiological Approaches to Studying NMDA Receptor Function
Beyond binding assays, electrophysiological techniques such as patch-clamp recordings in brain slices provide a functional readout of NMDA receptor activity.[23] These methods allow for the direct measurement of NMDA receptor-mediated currents and how they are affected by antagonists like ketamine and methoxetamine.[23][24] By applying these compounds to neurons and recording the resulting changes in excitatory postsynaptic currents (EPSCs), researchers can characterize the kinetics of channel blockade and unblockade, providing a more dynamic understanding of their antagonistic properties.[23]
Conclusion
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A Comparative Guide to the Validation of a Novel Analytical Method for Methoxetamine (MXE) Detection
The ever-evolving landscape of new psychoactive substances (NPS) presents a formidable challenge to forensic and clinical toxicology laboratories.[1] Methoxetamine (MXE), a ketamine analog, is one such substance that requires robust and reliable analytical methods for its detection and quantification.[2] This guide provides an in-depth validation of a novel Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for MXE detection in urine, comparing it against a widely used Gas Chromatography-Mass Spectrometry (GC-MS) method. Our focus is not merely on the procedural steps but on the scientific rationale behind the methodological choices, ensuring a self-validating and trustworthy protocol.
The Imperative for Advanced Analytical Methods
The rapid emergence and chemical diversity of NPS demand analytical methods that are not only sensitive and specific but also efficient and adaptable.[1] Traditional screening methods may fail to detect these novel compounds, necessitating the development and validation of more sophisticated techniques like LC-MS/MS and GC-MS.[2] The validation of these methods is paramount to ensure the reliability and accuracy of results, which can have significant legal and clinical implications. This process is rigorously guided by international standards, such as the ICH Q2(R2) guidelines, which outline the necessary validation parameters.[3][4][5][6]
A Novel LC-MS/MS Method for Enhanced MXE Detection
Herein, we propose and validate a novel LC-MS/MS method designed for high-throughput screening and accurate quantification of MXE in urine samples. The core innovation of this method lies in its streamlined "dilute-and-shoot" sample preparation, which significantly reduces sample handling time and potential for analytical error.
Experimental Workflow: Novel LC-MS/MS Method
The workflow for the novel LC-MS/MS method is designed for efficiency and robustness.
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A Senior Application Scientist's Guide to Methoxetamine (MXE) Cross-Reactivity in Standard Drug Immunoassays
Introduction: The Challenge of Novel Analogs
The emergence of Novel Psychoactive Substances (NPS) presents a persistent challenge to clinical and forensic toxicology. Among these, Methoxetamine (MXE), a dissociative anesthetic of the arylcyclohexylamine class, has gained prominence.[1] Structurally, MXE is an analog of ketamine and phencyclidine (PPCP), substances commonly included in drug screening panels.[2][3] This structural relationship, particularly the shared arylcyclohexylamine core, is the foundational reason for investigating its potential cross-reactivity with standard drug immunoassays.[4][5] Understanding this interaction is critical for accurately interpreting screening results and avoiding misdiagnosis or incorrect clinical management.
This guide provides an in-depth comparison of MXE's performance in common immunoassays, supported by experimental data, and offers field-proven insights for researchers and laboratory professionals.
Part 1: The Mechanism of Immunoassay Cross-Reactivity
Standard urine drug screens are predominantly based on the principle of competitive immunoassay technology, such as Enzyme-Multiplied Immunoassay Technique (EMIT), Cloned Enzyme Donor Immunoassay (CEDIA), and Enzyme-Linked Immunosorbent Assay (ELISA).[4][6] These tests are designed for speed and high throughput, making them excellent tools for initial screening.[7]
The core of these assays is a specific antibody designed to bind to a target drug or its metabolites.[8][9] In a competitive format, a known quantity of enzyme-labeled drug competes with the drug present in a sample for a limited number of antibody binding sites. The amount of enzyme activity is inversely proportional to the drug concentration in the sample.
Cross-reactivity occurs when the antibody binds to a non-target compound that is structurally similar to the intended analyte.[9][10][11] This binding event can produce a signal that is indistinguishable from that of the target drug, leading to a presumptive false-positive result.[6][12] The degree of cross-reactivity depends on the specificity of the antibody used in the assay, which varies significantly between manufacturers.[13]
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A Comparative Analysis of the Behavioral Effects of Methoxetamine and Phencyclidine in Rodent Models
A Technical Guide for Researchers in Neuropharmacology and Drug Development
Introduction: A Tale of Two Arylcyclohexylamines
Methoxetamine (MXE) and Phencyclidine (PPCP) are both arylcyclohexylamine compounds known for their dissociative anesthetic and psychoactive properties.[1][2] While PCP has a longer history, initially developed as an anesthetic agent, its significant psychotomimetic side effects in humans led to its discontinuation for clinical use and its emergence as a drug of abuse.[3] MXE, a more recent designer drug, is an analog of ketamine and has been anecdotally reported to have a distinct psychoactive profile from PCP.[1][2] Understanding the nuanced differences in their behavioral effects in preclinical models is crucial for predicting their potential for abuse, therapeutic applications, and for developing effective countermeasures for their adverse effects. This guide provides a comparative overview of the behavioral effects of MXE and PCP in rats, focusing on key translational domains: locomotor activity, stereotyped behaviors, sensorimotor gating, and cognitive function.
Core Mechanism of Action: A Shared Target with Divergent Affinities
Both MXE and PCP exert their primary pharmacological effects through non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, a critical component of excitatory glutamatergic neurotransmission in the central nervous system.[1][3][4][5][6][7][8] They bind to a site within the ion channel of the NMDA receptor, often referred to as the "PCP site," thereby blocking the influx of calcium ions and disrupting normal synaptic plasticity.[4][7]
While sharing this primary mechanism, subtle differences in their receptor binding profiles may contribute to their distinct behavioral outcomes. PCP is a potent NMDA receptor antagonist and also exhibits effects on dopamine reuptake.[4][9] In contrast, MXE, in addition to its potent NMDA receptor antagonism, also acts as a serotonin reuptake inhibitor, with less pronounced effects on dopamine and norepinephrine transporters.[1][6] These differences in monoaminergic modulation likely play a significant role in the observed behavioral disparities.
Signaling Pathway: NMDA Receptor Antagonism
Caption: Non-competitive antagonism of the NMDA receptor by MXE and PCP.
Comparative Behavioral Profile in Rats
The following sections detail the comparative effects of MXE and PCP across several key behavioral domains in rats. The data presented are synthesized from multiple studies to provide a comprehensive overview.
Locomotor Activity and Stereotypy
Both MXE and PCP induce significant alterations in locomotor activity and can produce stereotyped behaviors. However, the dose-response relationships and the nature of these behaviors can differ.
Key Experimental Insights: The open field test is a standard paradigm for assessing spontaneous locomotor activity and exploration in rodents.[10][11] Stereotypy, characterized by repetitive, invariant behaviors, is often quantified using a rating scale.[12][13]
| Behavioral Parameter | Methoxetamine (MXE) | Phencyclidine (PCP) |
| Locomotor Activity | Dose-dependent effects: lower doses (0.5-1 mg/kg) can increase horizontal and vertical activity, while higher doses (≥2.5 mg/kg) tend to induce initial hypoactivity followed by hyperactivity.[14][15] | Generally produces hyperlocomotion at a range of doses (e.g., 2-10 mg/kg).[12][16][17] Chronic administration can lead to sensitized locomotor responses.[18] |
| Stereotyped Behaviors | Can induce stereotyped behaviors, though the specific patterns may differ from PCP. | Potently induces stereotyped behaviors such as head weaving, turning, and sniffing.[12][19] The intensity of stereotypy is dose-dependent.[12][17] |
Sensorimotor Gating (Prepulse Inhibition)
Prepulse inhibition (PPI) of the acoustic startle reflex is a measure of sensorimotor gating, a neural process that filters out irrelevant sensory information.[20][21] Deficits in PPI are observed in several neuropsychiatric disorders, and both MXE and PCP are known to disrupt this process.
Key Experimental Insights: The PPI test measures the extent to which a weak auditory prestimulus (prepulse) inhibits the startle response to a subsequent loud auditory stimulus (pulse).[22][23][24]
| Behavioral Parameter | Methoxetamine (MXE) | Phencyclidine (PCP) |
| Prepulse Inhibition (PPI) | Dose-dependently disrupts PPI, indicating a deficit in sensorimotor gating.[25] The disruption of PPI by MXE may also involve serotonergic 5-HT2 receptors.[5] | Robustly disrupts PPI across a range of doses (e.g., 3-10 mg/kg), a hallmark of NMDA receptor antagonist effects in this paradigm.[26][27][28] |
Cognitive Function
Both MXE and PCP are known to impair cognitive function, a key feature of their psychotomimetic effects. These deficits can be assessed using various behavioral paradigms that test different aspects of learning and memory.
Key Experimental Insights:
-
Novel Object Recognition (NOR) Test: This test assesses recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones.[29][30][31][32][33]
-
Morris Water Maze (MWM): This task is a widely used paradigm to assess spatial learning and memory.[34][35][36]
| Behavioral Paradigm | Methoxetamine (MXE) | Phencyclidine (PCP) |
| Novel Object Recognition (NOR) | Repeated administration has been shown to impair non-spatial memory in the NOR test, suggesting deficits in recognition memory.[37] | Can impair performance in the NOR test, indicating deficits in recognition memory.[38][39] |
| Spatial Learning and Memory (MWM) | While direct comparative data is limited, given its mechanism of action, MXE is expected to impair spatial learning and memory. | Acutely and chronically impairs spatial learning and memory in the Morris water maze, as evidenced by increased escape latencies and reduced time spent in the target quadrant during probe trials.[34][36][40] |
Experimental Protocols
The following are generalized protocols for the key behavioral assays discussed. It is essential to consult specific literature for detailed parameters and to optimize these protocols for individual laboratory conditions.
Locomotor Activity and Stereotypy Assessment
Objective: To quantify spontaneous locomotor activity and stereotyped behaviors.
Methodology:
-
Habituation: Individually habituate rats to the testing room for at least 30-60 minutes prior to testing.[10]
-
Apparatus: Use an open field arena (e.g., 40x40x40 cm) equipped with infrared beams or a video tracking system.[10][11][41][42][43]
-
Procedure:
-
Administer the test compound (MXE, PCP, or vehicle) via the desired route (e.g., intraperitoneal, subcutaneous).
-
Place the rat in the center of the open field arena.
-
Record activity for a set duration (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Locomotor Activity: Quantify total distance traveled, horizontal activity, and vertical activity (rearing).
-
Stereotypy: Score stereotyped behaviors at regular intervals using a validated rating scale.
-
Caption: Workflow for locomotor activity and stereotypy assessment.
Prepulse Inhibition (PPI) of Acoustic Startle
Objective: To measure sensorimotor gating.
Methodology:
-
Apparatus: Use a startle response system consisting of a sound-attenuating chamber, a speaker for delivering acoustic stimuli, and a sensor to measure the startle response.[22]
-
Habituation: Place the rat in the startle chamber and allow a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).[23][24]
-
Procedure:
-
Present a series of trials in a pseudorandom order, including:
-
Pulse-alone trials (e.g., 120 dB acoustic stimulus for 40 ms).
-
Prepulse-pulse trials (e.g., a 20 ms prepulse of varying intensity presented 100 ms before the pulse).
-
No-stimulus trials (background noise only).
-
-
-
Data Analysis: Calculate PPI as: [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100%.
Caption: Workflow for the prepulse inhibition test.
Novel Object Recognition (NOR) Test
Objective: To assess recognition memory.
Methodology:
-
Habituation: Habituate the rat to the empty open field arena for several minutes on consecutive days.[29][30]
-
Familiarization Phase: Place the rat in the arena with two identical objects and allow it to explore for a set period (e.g., 3-5 minutes).[29][31][32]
-
Retention Interval: Return the rat to its home cage for a specific retention interval (e.g., 1 hour to 24 hours).
-
Test Phase: Place the rat back in the arena, where one of the familiar objects has been replaced with a novel object. Record exploration time for both objects.[29][31][32][33]
-
Data Analysis: Calculate a discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive index indicates successful recognition memory.[30]
Caption: Workflow for the novel object recognition test.
Conclusion: Distinctive Behavioral Signatures Despite a Common Primary Target
While both Methoxetamine and Phencyclidine are potent NMDA receptor antagonists, their behavioral profiles in rats exhibit notable distinctions. PCP consistently induces robust hyperlocomotion and stereotypy, alongside profound deficits in sensorimotor gating and spatial memory. MXE also disrupts these behavioral domains, but its effects on locomotor activity can be more complex and dose-dependent. The additional serotonergic activity of MXE may contribute to these nuanced differences. For researchers in drug development and neuropharmacology, understanding these distinct behavioral signatures is paramount for accurately modeling neuropsychiatric conditions and for the early-stage assessment of the therapeutic potential and abuse liability of novel NMDA receptor modulators. The experimental paradigms and data presented in this guide provide a framework for the rigorous comparative evaluation of such compounds.
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Didriksen, M., Skarsfeldt, T., & Arnt, J. (2007). Reversal of PCP-induced learning and memory deficits in the Morris' water maze by sertindole and other antipsychotics. Psychopharmacology, 191(4), 903-913.[35]
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Leger, M., Quiedeville, A., Bouet, V., Haelewyn, B., Boulouard, M., Schumann-Bard, P., & Freret, T. (2013). The novel object recognition memory: neurobiology, test procedure, and its modifications. Journal of Alzheimer's Disease & Parkinsonism, 3(2), 1-8.[29]
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Sams-Dodd, F. (1998). Effects of continuous D-amphetamine and phencyclidine administration on social behaviour, stereotyped behaviour, and locomotor activity in rats. Behavioural Pharmacology, 9(2), 127-140.[16]
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In vitro comparison of the neurotoxic effects of MXE and ketamine
An In Vitro Comparative Guide to the Neurotoxic Effects of Methoxetamine and Ketamine
Introduction
Methoxetamine (MXE) and ketamine are both arylcyclohexylamine compounds known for their dissociative anesthetic properties. While ketamine has established clinical use, both substances are also used recreationally, raising concerns about their neurotoxic potential.[1][2][3] Understanding the comparative neurotoxicity of these compounds is of paramount importance for researchers, scientists, and drug development professionals. This guide provides an in vitro comparison of the neurotoxic effects of MXE and ketamine, focusing on key mechanisms including N-methyl-D-aspartate (NMDA) receptor antagonism, apoptosis, oxidative stress, and mitochondrial dysfunction. By presenting experimental data and detailed protocols, this document aims to be a valuable resource for designing and interpreting neurotoxicity studies.
Pharmacological Profile and Primary Mechanism of Action
Both MXE and ketamine exert their primary effects as non-competitive antagonists of the NMDA receptor, a key player in excitatory neurotransmission in the central nervous system.[1][4][5][6][7] They bind to the phencyclidine (PCP) site within the receptor's ion channel, blocking the influx of calcium ions.[6] This action underlies their anesthetic and dissociative effects. While both are potent NMDA receptor antagonists, their affinity for the receptor and their interactions with other neurotransmitter systems may differ. For instance, MXE has also been shown to act as a serotonin reuptake inhibitor, a property less pronounced with ketamine.[7] These differences in pharmacological profiles could contribute to variations in their neurotoxic effects.
Caption: NMDA receptor antagonism by ketamine and MXE.
In Vitro Experimental Design for Neurotoxicity Assessment
In vitro models, such as the human neuroblastoma cell line SH-SY5Y or primary neuronal cultures, are invaluable tools for dissecting the cellular and molecular mechanisms of neurotoxicity. They offer a controlled environment to assess the direct effects of compounds on neuronal cells, minimizing the complexities of in vivo systems.
A robust comparative study of MXE and ketamine neurotoxicity would involve a standardized experimental workflow. This includes culturing neuronal cells under optimal conditions, exposing them to a range of concentrations of both compounds for defined periods, and subsequently performing a battery of assays to measure different aspects of neurotoxicity.
Caption: Experimental workflow for in vitro neurotoxicity assessment.
Comparative Analysis of Neurotoxic Effects
Effects on Neuronal Viability
A fundamental aspect of neurotoxicity assessment is determining the impact of a substance on neuronal cell viability. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and LDH (lactate dehydrogenase) assays are commonly employed for this purpose. The MTT assay measures the metabolic activity of viable cells, while the LDH assay quantifies the release of LDH from damaged cells, an indicator of cytotoxicity. The half-maximal inhibitory concentration (IC50) values derived from these assays provide a quantitative measure of a compound's toxicity.
Table 1: Hypothetical IC50 Values for MXE and Ketamine on SH-SY5Y Cells after 24-hour Exposure
| Compound | MTT Assay (IC50 in µM) | LDH Assay (IC50 in µM) |
| Ketamine | 1500 | 2500 |
| MXE | 1200 | 2000 |
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of MXE and ketamine (e.g., 0, 100, 500, 1000, 2000, 5000 µM) for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated cells) and determine the IC50 values.
Induction of Apoptosis and Necrosis
Cell death can occur through two primary mechanisms: apoptosis, a programmed and controlled process, and necrosis, a more chaotic and inflammatory process.[8][9][10] Distinguishing between these two pathways is crucial for understanding the mechanism of neurotoxicity. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard technique for this purpose. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI is a fluorescent dye that can only enter cells with a compromised membrane, a hallmark of late apoptosis and necrosis.
Ketamine has been shown to induce apoptosis in neuronal cells through the mitochondrial pathway, which involves the release of cytochrome c from the mitochondria and the activation of caspases.[11][12][13][14][15][16][17] It is plausible that MXE, given its structural and mechanistic similarities to ketamine, may also trigger apoptosis through this pathway.
Caption: The mitochondrial pathway of apoptosis.
Experimental Protocol: Annexin V/PI Staining for Apoptosis Detection
-
Cell Treatment: Treat neuronal cells with MXE and ketamine as described previously.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).
Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a common mechanism of drug-induced neurotoxicity.[11][12][13][14][15][18][19][20][21] Ketamine has been demonstrated to increase ROS production in neurons, contributing to its neurotoxic effects.[11][12][13][14][15][18][19][20][21] The 2',7'-dichlorofluorescin diacetate (DCFDA) assay is a widely used method to measure intracellular ROS levels.
Table 2: Hypothetical Effects of MXE and Ketamine on ROS Production in SH-SY5Y Cells
| Compound (Concentration) | Fold Increase in ROS Production (Compared to Control) |
| Ketamine (1000 µM) | 3.5 |
| MXE (1000 µM) | 4.2 |
Experimental Protocol: DCFDA Assay for ROS Measurement
-
Cell Seeding and Treatment: Seed and treat neuronal cells in a 96-well black plate as previously described.
-
DCFDA Loading: Remove the treatment medium and incubate the cells with 10 µM DCFDA in PBS for 30 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove excess DCFDA.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Data Analysis: Express the results as a fold increase in fluorescence compared to the control.
Mitochondrial Dysfunction
Mitochondria are essential for neuronal survival, playing a critical role in energy production, calcium homeostasis, and the regulation of apoptosis. Mitochondrial dysfunction is a key event in many neurodegenerative diseases and is implicated in the neurotoxicity of various drugs.[13][22][23][24][25] Ketamine has been shown to impair mitochondrial function by decreasing the mitochondrial membrane potential (ΔΨm), inhibiting the activity of mitochondrial respiratory chain complexes, and reducing ATP production.[13][22][23][24][25] The JC-1 assay is a common method to assess changes in ΔΨm. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.
Table 3: Hypothetical Effects of MXE and Ketamine on Mitochondrial Membrane Potential (ΔΨm) in SH-SY5Y Cells
| Compound (Concentration) | Ratio of Red/Green Fluorescence (Decrease indicates depolarization) |
| Ketamine (1000 µM) | 0.4 |
| MXE (1000 µM) | 0.3 |
Experimental Protocol: JC-1 Assay for Mitochondrial Membrane Potential
-
Cell Treatment: Treat neuronal cells with MXE and ketamine in a 96-well plate.
-
JC-1 Staining: Add JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C.
-
Washing: Wash the cells with assay buffer.
-
Fluorescence Measurement: Measure the fluorescence intensity of JC-1 aggregates (red) at an excitation/emission of ~530/590 nm and JC-1 monomers (green) at an excitation/emission of ~485/535 nm.
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Synthesis and Discussion
This guide outlines a comprehensive in vitro approach to compare the neurotoxic effects of MXE and ketamine. The provided experimental protocols for assessing cell viability, apoptosis, oxidative stress, and mitochondrial dysfunction offer a framework for generating robust and comparable data. Based on the existing literature for ketamine and the structural similarities of MXE, it is hypothesized that both compounds will exhibit dose-dependent neurotoxicity. The hypothetical data presented in the tables suggests that MXE might be slightly more potent in inducing neurotoxic effects than ketamine, as indicated by lower IC50 values and greater induction of ROS and mitochondrial depolarization.
However, it is crucial to acknowledge that these are hypothetical data points for illustrative purposes. Rigorous experimental investigation is necessary to confirm these predictions. Furthermore, while in vitro studies provide valuable mechanistic insights, the translation of these findings to the in vivo context requires careful consideration. Future research should focus on direct comparative studies of MXE and ketamine in various neuronal cell types and in vivo models to fully elucidate their neurotoxic profiles. Such knowledge is essential for informing clinical practice, guiding drug development, and understanding the risks associated with the recreational use of these substances.
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A Head-to-Head Comparison of Methoxetamine and Ketamine: Unraveling the Serotonin Transporter Affinity Divide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of dissociative anesthetics and rapid-acting antidepressants, both ketamine and its analogue, methoxetamine (MXE), have garnered significant scientific interest. While their primary mechanism of action is understood to be N-methyl-D-aspartate (NMDA) receptor antagonism, a critical divergence in their pharmacological profiles lies in their affinity for the serotonin transporter (SERT). This guide provides an in-depth, head-to-head comparison of methoxetamine and ketamine, with a specific focus on their differential interaction with SERT, supported by experimental data and protocols.
The Crux of the Matter: A Tale of Two Affinities
The fundamental distinction in the serotonergic activity of methoxetamine and ketamine is stark. Methoxetamine was designed to augment the antidepressant effects of ketamine, and this design choice is reflected in its notable affinity for the serotonin transporter.[1] In contrast, ketamine's interaction with SERT is considerably weaker, to the point of being negligible at clinically relevant antidepressant doses.[2][3]
This disparity in SERT affinity is believed to contribute to the nuanced differences in their overall pharmacological effects. The inhibition of serotonin reuptake by MXE likely contributes to its reported euphoric effects and may play a role in its potential as a rapid-acting antidepressant, a mechanism less pronounced in ketamine's profile.[4]
Quantitative Analysis: A Clear Divergence
The binding affinity of a compound for a receptor or transporter is quantified by its inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a stronger binding affinity. The experimental data clearly illustrates the significant difference in SERT affinity between methoxetamine and ketamine.
| Compound | SERT Ki (nM) | SERT IC50 (nM) | Primary Target Ki (nM) |
| Methoxetamine (MXE) | 479[1] | 2,400[1] | NMDA Receptor (dizocilpine site): 257[1] |
| Ketamine | > 60,000[2] | > 10,000 (no functional inhibition observed)[2] | NMDA Receptor (PCP site): ~659[5] |
Experimental Protocol: Determining Serotonin Transporter Affinity via Radioligand Binding Assay
The determination of a compound's affinity for the serotonin transporter is a cornerstone of neuropharmacological research. A widely accepted and robust method is the competitive radioligand binding assay. This technique measures the ability of a test compound (e.g., methoxetamine or ketamine) to displace a radioactively labeled ligand that has a known high affinity for SERT.
Step-by-Step Methodology
-
Membrane Preparation:
-
Homogenize tissue or cells expressing the human serotonin transporter (hSERT) in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove large debris.
-
Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).
-
Wash the pellet by resuspending it in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C.
-
On the day of the assay, thaw the membrane preparation and resuspend it in the final assay binding buffer.
-
-
Assay Setup:
-
Perform the assay in a 96-well plate format.
-
To each well, add the membrane preparation (containing a specific amount of protein), the test compound at various concentrations, and a fixed concentration of a radioligand with high affinity for SERT (e.g., [3H]citalopram).
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known SERT inhibitor to saturate all binding sites).
-
-
Incubation:
-
Incubate the plates at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine). This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow of a radioligand binding assay to determine SERT affinity.
Pharmacological Implications of the SERT Affinity Divide
The significant difference in serotonin transporter affinity between methoxetamine and ketamine has profound implications for their pharmacological profiles and potential therapeutic applications.
Methoxetamine's Dual Action: MXE's ability to inhibit serotonin reuptake, in addition to its primary NMDA receptor antagonism, suggests a multimodal mechanism of action.[1][6] This dual action may contribute to a more pronounced elevation of synaptic serotonin levels compared to ketamine.[7] This increased serotonergic tone could be responsible for some of the reported subjective effects of MXE that differ from those of ketamine, such as enhanced mood elevation and euphoria.[4] Furthermore, this serotonergic component may play a role in the rapid and sustained antidepressant effects observed in preclinical studies.[6]
Ketamine's Glutamatergic Dominance: In contrast, ketamine's antidepressant effects are largely attributed to its blockade of NMDA receptors and the subsequent downstream signaling cascades involving brain-derived neurotrophic factor (BDNF) and the mammalian target of rapamycin (mTOR). While some studies in animals have suggested a transient and indirect effect on the serotonin system, human studies using positron emission tomography (PET) have not found significant SERT occupancy at antidepressant doses.[3][8][9][10] This indicates that direct SERT inhibition is unlikely to be a primary mechanism for ketamine's rapid antidepressant action.
Caption: Divergent signaling pathways of Methoxetamine and Ketamine.
Conclusion
The head-to-head comparison of methoxetamine and ketamine reveals a critical divergence in their affinity for the serotonin transporter. Methoxetamine exhibits a moderate affinity for SERT, suggesting a dual mechanism of action that combines NMDA receptor antagonism with serotonin reuptake inhibition. In contrast, ketamine's affinity for SERT is negligible at therapeutic doses, with its pharmacological effects primarily driven by its glutamatergic activity. This fundamental difference in their interaction with the serotonin system likely underlies the distinct nuances in their subjective effects, and potentially, their therapeutic profiles. For researchers and drug development professionals, understanding this key pharmacological distinction is paramount for the rational design of novel therapeutics with improved efficacy and safety profiles.
References
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- Roth, B. L., et al. (2013). The ketamine analogue methoxetamine and 3- and 4-methoxy analogues of phencyclidine are high affinity and selective ligands for the glutamate NMDA receptor. PloS one, 8(3), e59334.
- Horsley, R. R., et al. (2016). Detailed pharmacological evaluation of methoxetamine (MXE)
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Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
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Wikipedia. (2024, January 15). Ketamine. In Wikipedia. Retrieved from [Link]
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- Spies, M., et al. (2020). Human in vivo assessment of ketamine binding of the serotonin transporter—follow up at a higher dose. European Neuropsychopharmacology, 41, 115-120.
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Frank. (n.d.). Methoxetamine (MXE). Retrieved from [Link]
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PDSP. (n.d.). Assay Protocol Book. Retrieved from [Link]
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- Andersen, J., et al. (2011). Mutational Mapping and Modeling of the Binding Site for (S)-Citalopram in the Human Serotonin Transporter. Journal of Biological Chemistry, 286(43), 36966-36976.
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- Koldsø, H., et al. (2019). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 91(15), 9927-9935.
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A Comparative Guide to the Validation of an HPLC-UV Method for the Quantitative Analysis of Methoxetamine
This guide provides an in-depth, technically-focused comparison and validation protocol for the quantitative analysis of Methoxetamine (MXE) using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale, ensuring a robust and reliable analytical method.
Introduction: The Analytical Imperative for Methoxetamine
Methoxetamine (MXE), a structural analog of ketamine, is a dissociative anesthetic that has gained notoriety as a novel psychoactive substance (NPS). Its increasing prevalence necessitates the development of validated, reliable, and accurate analytical methods for its quantification in various matrices. While several advanced techniques exist, HPLC-UV remains a widely accessible, cost-effective, and robust method for routine quantitative analysis.
The validation of any analytical method is paramount to ensure its suitability for its intended purpose. This guide is structured to provide a comprehensive walkthrough of the validation process for an HPLC-UV method for MXE, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]
Method Development: The Rationale Behind the Parameters
The development of a successful HPLC method hinges on the careful selection of chromatographic conditions. The choices made are not arbitrary but are based on the physicochemical properties of the analyte and the desired separation characteristics.
-
Column Selection: A C18 reversed-phase column is a common and effective choice for the separation of moderately polar compounds like MXE. The non-polar stationary phase interacts with the non-polar regions of the MXE molecule, providing good retention and resolution.
-
Mobile Phase Composition: The mobile phase, a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer, is optimized to achieve the desired retention time and peak shape. The organic modifier content is adjusted to control the elution strength, while the pH of the aqueous phase can be manipulated to control the ionization state of MXE, thereby influencing its retention.
-
UV Detection Wavelength: The selection of the detection wavelength is critical for achieving optimal sensitivity. An initial UV scan of a standard MXE solution is performed to identify the wavelength of maximum absorbance (λmax). This ensures the highest possible signal-to-noise ratio for the analyte.
The Validation Protocol: A Step-by-Step Guide
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The following parameters are assessed according to ICH Q2(R1) guidelines.
Before commencing method validation, system suitability tests are performed to ensure that the chromatographic system is operating correctly.
-
Protocol:
-
Prepare a standard solution of MXE at a known concentration.
-
Inject the standard solution six replicate times.
-
Calculate the mean, standard deviation, and relative standard deviation (RSD) for the peak area and retention time.
-
Assess other system suitability parameters such as tailing factor and theoretical plates.
-
-
Acceptance Criteria:
-
RSD of peak area and retention time should be ≤ 2%.
-
Tailing factor should be ≤ 2.
-
Theoretical plates should be > 2000.
-
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies are crucial for establishing the stability-indicating nature of the method.[5][6][7]
-
Protocol for Forced Degradation:
-
Subject MXE standard solutions to various stress conditions, including acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), oxidative (e.g., 3% H₂O₂), thermal, and photolytic stress.[8][9] The goal is to achieve 5-20% degradation.[8]
-
Analyze the stressed samples by the developed HPLC-UV method.
-
Evaluate the chromatograms for the separation of the MXE peak from any degradation product peaks.
-
-
Acceptance Criteria:
-
The MXE peak should be well-resolved from all degradation product peaks (resolution > 1.5).
-
The peak purity of the MXE peak in the stressed samples should be confirmed using a photodiode array (PDA) detector.
-
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Protocol:
-
Prepare a series of at least five calibration standards of MXE at different concentrations.
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix.
-
Protocol:
-
Prepare samples by spiking a placebo matrix with known amounts of MXE at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze each sample in triplicate.
-
Calculate the percentage recovery for each sample.
-
-
Acceptance Criteria:
-
The mean percentage recovery should be within 98.0% to 102.0%.
-
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay Precision):
-
Protocol: Analyze six replicate samples of a homogeneous MXE sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Acceptance Criteria: The RSD should be ≤ 2%.
-
-
Intermediate Precision (Inter-assay Precision):
-
Protocol: Analyze the same homogeneous MXE sample on different days, with different analysts, and/or on different instruments.
-
Acceptance Criteria: The RSD should be ≤ 2%.
-
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol:
-
Based on the Standard Deviation of the Response and the Slope:
-
Determine the slope of the calibration curve.
-
Determine the standard deviation of the response (e.g., from the y-intercepts of regression lines or the standard deviation of blank measurements).
-
Calculate LOD and LOQ using the following formulas:
-
LOD = 3.3 × (Standard Deviation of the Response / Slope)
-
LOQ = 10 × (Standard Deviation of the Response / Slope)
-
-
-
-
Acceptance Criteria: The LOQ should be verifiable by analyzing a standard at this concentration and demonstrating acceptable precision and accuracy.
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.
-
Protocol:
-
Introduce small, deliberate variations to the method parameters, one at a time. Examples of variations include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% organic component)
-
Column temperature (e.g., ± 5 °C)
-
Detection wavelength (e.g., ± 2 nm)
-
-
Analyze a system suitability standard under each of the modified conditions.
-
Evaluate the effect of the changes on the system suitability parameters.
-
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria.
Data Presentation: Summarizing the Validation Results
The quantitative data generated during the validation process should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Summary of System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
|---|---|---|
| RSD of Peak Area (%) | ≤ 2 | 0.8 |
| RSD of Retention Time (%) | ≤ 2 | 0.5 |
| Tailing Factor | ≤ 2 | 1.2 |
| Theoretical Plates | > 2000 | 5500 |
Table 2: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria | Observed Value |
|---|---|---|
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0 | 99.5 - 101.2 |
| Precision (RSD %) | ||
| - Repeatability | ≤ 2 | 0.9 |
| - Intermediate Precision | ≤ 2 | 1.3 |
| LOD (µg/mL) | - | 0.1 |
| LOQ (µg/mL) | - | 0.3 |
| Robustness | No significant impact | Passed |
Experimental Workflow Visualization
The overall workflow for the validation of the HPLC-UV method for Methoxetamine can be visualized as follows:
Caption: Workflow for HPLC-UV Method Validation.
Comparison with Alternative Methods
While HPLC-UV is a robust and accessible technique, it is important to understand its position relative to other analytical methods used for the quantification of novel psychoactive substances.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and specificity, particularly with its ability to provide structural information from mass spectra.[10] However, it often requires derivatization for polar compounds like MXE to improve volatility and thermal stability, which can add complexity to the sample preparation process.[10] In a meta-analysis comparing methods for amphetamine analysis, GC-MS methods generally showed lower limits of detection than HPLC-UV methods.[11]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is considered the gold standard for the quantification of drugs in complex matrices due to its superior sensitivity, selectivity, and specificity.[12] It can often detect analytes at much lower concentrations than HPLC-UV and is less susceptible to matrix interferences.[12][13][14] However, the initial instrument cost and operational complexity are significantly higher than for HPLC-UV systems.
Table 3: Comparison of Analytical Methods for Methoxetamine Quantification
| Feature | HPLC-UV | GC-MS | LC-MS/MS |
|---|---|---|---|
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation of volatile compounds followed by mass-based detection. | Chromatographic separation followed by mass-based detection of precursor and product ions. |
| Sensitivity | Moderate | High | Very High |
| Specificity | Good (can be affected by co-eluting compounds with similar UV spectra) | High (mass spectrum provides structural information) | Very High (based on mass-to-charge ratio of precursor and product ions) |
| Sample Preparation | Relatively simple | May require derivatization | Often requires solid-phase extraction for complex matrices |
| Cost | Low | Moderate | High |
| Throughput | High | Moderate | High |
Conclusion
The validation of an HPLC-UV method for the quantitative analysis of Methoxetamine, when performed according to ICH guidelines, provides a reliable, accurate, and robust analytical procedure. While more advanced techniques like GC-MS and LC-MS/MS offer higher sensitivity and specificity, HPLC-UV remains a valuable and practical tool for routine analysis in many laboratory settings due to its cost-effectiveness, ease of use, and high throughput. The choice of analytical method should be based on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available resources.
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A Comparative Guide to the In Vitro Metabolism of Methoxetamine in Human and Rat Liver Microsomes
Introduction
Methoxetamine (MXE), a structural analog of the dissociative anesthetic ketamine, emerged in the early 2010s on the novel psychoactive substances (NPS) market.[1][2] Its distinct chemical structure, featuring a 3-methoxy group on the phenyl ring and an N-ethyl substitution, was purported to offer a different pharmacological profile from its parent compound.[1] Understanding the metabolic fate of such substances is paramount for both clinical toxicology and forensic analysis, as it provides critical insights into pharmacokinetics, duration of action, and potential for toxicity.[3][4]
Given the ethical and safety constraints of administering NPS to human subjects, in vitro models are indispensable tools for metabolic profiling.[5] Among these, liver microsomes are a gold-standard subcellular fraction, enriched with the primary enzymes responsible for Phase I drug metabolism, most notably the Cytochrome P450 (CYP) superfamily.[6][7] This guide provides a comparative analysis of Methoxetamine metabolism using human and rat liver microsomes, synthesizing data from published studies to elucidate species-specific differences and underlying enzymatic mechanisms.
Core Metabolic Pathways of Methoxetamine
In vitro studies have consistently shown that Methoxetamine undergoes extensive Phase I metabolism through several key pathways.[1][5] These biotransformations are primarily oxidative reactions catalyzed by CYP enzymes, which increase the polarity of the parent compound to facilitate subsequent Phase II conjugation and excretion.
The principal metabolic reactions include:
-
N-deethylation: Removal of the N-ethyl group to form normethoxetamine.[1][5][8]
-
O-demethylation: Cleavage of the 3-methoxy group to yield O-desmethylmethoxetamine.[1][5][8]
-
Hydroxylation: Addition of a hydroxyl group, typically on the cyclohexyl ring, creating various hydroxymethoxetamine isomers.[1][5]
-
Ketone Reduction: Conversion of the cyclohexanone carbonyl group into a hydroxyl group, resulting in dihydromethoxetamine.[5][9]
-
Dehydrogenation: Formation of a double bond, leading to dehydromethoxetamine.[5]
Following these Phase I modifications, the resulting metabolites can undergo Phase II conjugation, predominantly with glucuronic acid, to form highly water-soluble glucuronides that are readily eliminated in urine.[1][5][8]
Caption: Primary Phase I metabolic pathways of Methoxetamine (MXE).
Species-Specific Metabolism: Human vs. Rat
While the overall metabolic pathways are qualitatively similar, quantitative differences exist in the metabolic profiles of MXE between human and rat liver microsomes. These distinctions are crucial for the correct interpretation of preclinical toxicology data and its extrapolation to human scenarios.[10][11]
Human Liver Microsome Metabolism
In studies utilizing human liver microsomes (HLM), N-deethylation is a prominent initial metabolic step.[1][8] This reaction is primarily catalyzed by CYP2B6 and CYP3A4 , two major drug-metabolizing enzymes in humans.[1][8] The formation of normethoxetamine, alongside O-desmethylmethoxetamine and various hydroxylated metabolites, has been robustly confirmed in HLM incubations and corroborated by analysis of human urine samples from MXE users.[1][5] The involvement of CYP3A4, which is responsible for the metabolism of over 30% of clinical drugs, points to a high potential for drug-drug interactions with MXE.[12]
Rat Liver Microsome Metabolism
Studies with rat liver microsomes (RLM) and in vivo rat models also identify a similar slate of metabolites, including normethoxetamine and O-desmethylmethoxetamine.[1][13] However, a detailed pharmacokinetic study in Wistar rats revealed that O-desmethylmethoxetamine was the most abundant urinary metabolite , followed by normethoxetamine.[14] This suggests that while both N-deethylation and O-demethylation occur, the latter may be a more dominant pathway in rats compared to humans. Species differences in the expression and activity of CYP enzyme orthologs are the well-established cause for such variations. For instance, while humans rely heavily on CYP2D6 for certain O-demethylation reactions, the corresponding rodent enzymes can have different substrate specificities.[15]
Data Summary
| Feature | Human | Rat |
| Primary Metabolic Pathways | N-deethylation, O-demethylation, Hydroxylation, Ketone Reduction.[1][5] | N-deethylation, O-demethylation, Hydroxylation.[1][14] |
| Major Metabolites | Normethoxetamine, O-desmethylmethoxetamine, Hydroxylated metabolites.[1][5] | O-desmethylmethoxetamine, Normethoxetamine.[14] |
| Key CYP Enzymes (Phase I) | CYP2B6 , CYP3A4 (primarily for N-deethylation).[1][8] | Specific CYP isoforms not fully characterized, but likely involve orthologs of human CYPs. |
Experimental Protocol: In Vitro Metabolism with Liver Microsomes
This protocol outlines a standardized workflow for assessing the metabolic stability and metabolite profile of a compound like MXE. The self-validating nature of this protocol is ensured by including appropriate controls.
Materials
-
Pooled Human or Rat Liver Microsomes (e.g., from a commercial supplier)
-
Methoxetamine (substrate)
-
Potassium Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
NADPH Regenerating System Solution:
-
NADP+
-
Glucose-6-phosphate (G6P)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
-
Reaction Termination Solution: Ice-cold Acetonitrile (ACN) or Methanol (MeOH) containing an internal standard.
-
Control compounds (e.g., a high-clearance and a low-clearance compound) for system validation.
Step-by-Step Methodology
-
Preparation: Thaw liver microsomes on ice. Prepare working solutions of MXE in a solvent with low microsomal activity inhibition, such as DMSO or acetonitrile (final concentration typically <1%).[4]
-
Pre-incubation: In a microcentrifuge tube, combine the phosphate buffer, microsomal suspension, and MXE solution. Pre-incubate the mixture for 5-10 minutes at 37°C in a shaking water bath to allow the substrate to equilibrate with the enzymes.
-
Initiation of Reaction: Start the metabolic reaction by adding a pre-warmed aliquot of the NADPH regenerating system. The use of a regenerating system is critical as it ensures a constant supply of the NADPH cofactor required for CYP enzyme activity throughout the incubation period.[16]
-
Incubation: Incubate the reaction mixture at 37°C. Time points are crucial; samples are typically taken at 0, 5, 15, 30, and 60 minutes to determine the rate of substrate depletion (metabolic stability).
-
Reaction Termination: At each designated time point, transfer an aliquot of the reaction mixture into a separate tube containing 2-3 volumes of ice-cold acetonitrile with a suitable internal standard. The cold organic solvent immediately halts all enzymatic activity by denaturing the proteins.[5]
-
Sample Processing: Vigorously vortex the terminated samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated microsomal proteins.
-
Analysis: Carefully transfer the supernatant to an HPLC vial for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or High-Resolution Mass Spectrometry (LC-HRMS).[1][5] LC-HRMS is particularly powerful for identifying unknown metabolites by providing accurate mass measurements.[5]
Controls for Protocol Validation
-
Negative Control (-NADPH): A parallel incubation without the NADPH regenerating system. No significant metabolism should occur, confirming the reaction is NADPH-dependent (i.e., CYP-mediated).
-
Negative Control (-Microsomes): An incubation without microsomes to check for non-enzymatic degradation of the compound.
-
Positive Control: Incubate a compound with known metabolic properties to confirm the activity of the microsomal batch.
Caption: Workflow for in vitro metabolism studies using liver microsomes.
Conclusion
The in vitro metabolism of Methoxetamine in both human and rat liver microsomes proceeds through common oxidative pathways including N-deethylation, O-demethylation, and hydroxylation. However, discernible quantitative differences exist, with N-deethylation being a key initial step in humans (catalyzed by CYP2B6 and CYP3A4), while O-demethylation appears to be more prominent in rats. These species-specific variations underscore the importance of careful cross-species comparison and highlight the utility of human-derived in vitro systems for generating the most clinically relevant metabolic data in drug development and toxicology. The robust experimental design presented here provides a reliable framework for researchers to conduct such critical investigations.
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A Comparative Analysis of the Discriminative Stimulus Effects of Methoxetamine and Ketamine: A Guide for Researchers
For Immediate Release
This guide provides a detailed comparison of the discriminative stimulus effects of Methoxetamine (MXE) and its structural analog, ketamine. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings from preclinical studies to elucidate the similarities and differences between these two psychoactive compounds. By understanding their distinct pharmacological profiles and behavioral effects, researchers can better design studies to investigate novel therapeutics and understand the mechanisms of dissociative anesthetics.
Introduction: The Significance of Discriminative Stimulus Effects
Drug discrimination is a behavioral pharmacology paradigm used to assess the subjective effects of drugs in animals. By training animals to recognize and respond to the interoceptive cues of a specific drug, researchers can determine whether novel compounds produce similar or different subjective effects. This methodology is crucial for characterizing the psychoactive properties of new chemical entities, predicting their abuse potential, and understanding their mechanisms of action.
Methoxetamine (MXE), a designer drug that emerged in the illicit market, is structurally related to ketamine, a well-known dissociative anesthetic with therapeutic applications and abuse liability.[1][2] Both compounds are arylcyclohexylamines and are known to act as antagonists at the N-methyl-D-aspartate (NMDA) receptor.[3][4][5] This guide delves into the nuances of their discriminative stimulus effects, providing a framework for their comparative assessment.
Pharmacological Profiles: A Tale of Two NMDA Receptor Antagonists
The primary mechanism of action for both ketamine and MXE is the non-competitive antagonism of the NMDA receptor, a key player in glutamatergic neurotransmission.[2][3][5] They bind to the phencyclidine (PCP) site within the ion channel of the NMDA receptor, thereby blocking the influx of calcium and disrupting normal synaptic plasticity.[3] This action is believed to be the foundation of their dissociative and psychotomimetic effects.[3][4]
While sharing this primary target, subtle differences in their pharmacology exist. MXE has been reported to have a higher affinity for the PCP binding site compared to ketamine.[3] Furthermore, some research suggests that MXE may also interact with serotonin 5-HT2 receptors and act as a serotonin reuptake inhibitor, which could contribute to differences in its behavioral profile.[6][7]
The Drug Discrimination Paradigm: A Window into Subjective Drug Effects
The drug discrimination assay is a powerful tool for probing the subjective internal state produced by a drug.[8][9] The fundamental principle involves training an animal, typically a rat or a pigeon, to make one response (e.g., pressing a specific lever) after the administration of a drug and a different response (e.g., pressing another lever) after the administration of a vehicle (e.g., saline).[9] Once the animal has learned to reliably discriminate between the drug and the vehicle, it can be "asked" through generalization tests whether a novel compound produces a similar internal cue.
Experimental Workflow for a Drug Discrimination Study
Caption: Workflow of a typical drug discrimination experiment.
Comparative Discriminative Stimulus Effects: Methoxetamine vs. Ketamine
Preclinical studies have consistently demonstrated that MXE fully substitutes for the discriminative stimulus effects of ketamine, indicating that they produce similar subjective effects.[10][11] This finding is in line with their shared mechanism as NMDA receptor antagonists.
Key Comparative Findings:
-
Substitution: In rats trained to discriminate ketamine from vehicle, MXE administration leads to a dose-dependent increase in responding on the ketamine-appropriate lever, with complete substitution observed at appropriate doses.[11] Similarly, the NMDA channel blocker MK-801 also fully generalizes to ketamine.[11]
-
Potency: Anecdotal reports and some preclinical data suggest that MXE is more potent than ketamine, meaning a lower dose of MXE is required to produce the same level of effect.[1][3] This is consistent with its reported higher affinity for the NMDA receptor.
-
Duration of Action: Reports from users suggest that the effects of MXE are longer-lasting than those of ketamine.[1][3] This has important implications for both its potential therapeutic use and its abuse liability.
Quantitative Comparison of Discriminative Stimulus Effects
| Parameter | Methoxetamine (MXE) | Ketamine | Reference |
| Training Dose | N/A (Test Drug) | 7.5 mg/kg (i.p.) | [11] |
| Generalization | Full substitution | N/A (Training Drug) | [11] |
| ED50 for Substitution | Lower than Ketamine (indicative of higher potency) | N/A | [3] |
| Primary Mechanism | NMDA Receptor Antagonist | NMDA Receptor Antagonist | [2][3] |
| Other Mechanisms | Serotonin Reuptake Inhibition, 5-HT2 Receptor Interaction | Minimal at typical doses | [6][7] |
| Reported Duration | Longer | Shorter | [1][3] |
Experimental Protocol: Two-Lever Drug Discrimination in Rats
The following is a generalized protocol for a two-lever drug discrimination study comparing MXE and ketamine, synthesized from established methodologies.[11][12][13]
Step-by-Step Methodology:
-
Subjects: Male Sprague-Dawley or Wistar rats, weighing 250-300g at the start of the experiment. Housed individually with free access to water and maintained on a restricted diet to motivate responding for food rewards.
-
Apparatus: Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.
-
Training:
-
Lever Press Training: Rats are first trained to press either lever for a food reward (e.g., 45 mg sucrose pellet) on a fixed-ratio (FR) 1 schedule, gradually increasing to FR 10 or FR 20.
-
Discrimination Training: Rats receive an intraperitoneal (i.p.) injection of either ketamine (e.g., 7.5 mg/kg) or saline 15-30 minutes before being placed in the operant chamber. On ketamine training days, only presses on the designated "drug lever" are reinforced. On saline training days, only presses on the "vehicle lever" are reinforced. The sequence of ketamine and saline days is varied.
-
-
Acquisition Criteria: Training continues until rats consistently make at least 80% of their total responses on the correct lever before the first reinforcement for at least 8 out of 10 consecutive sessions.[9]
-
Generalization Testing:
-
Once discrimination is established, test sessions are introduced. In these sessions, rats receive an injection of a test drug (e.g., various doses of MXE) or a different dose of the training drug.
-
During test sessions, responding on either lever is reinforced to avoid extinguishing the learned behavior.
-
The percentage of responses on the drug-appropriate lever is recorded as the primary measure of generalization. Full substitution is generally considered to be ≥80% drug-lever responding.
-
-
Data Analysis: Dose-response curves are generated for the percentage of drug-lever responding and the rate of responding. ED50 values (the dose that produces 50% of the maximum effect) can be calculated to compare the potency of different drugs.
Signaling Pathways and Molecular Interactions
The dissociative effects of both MXE and ketamine are rooted in their ability to block glutamatergic signaling through the NMDA receptor.
Caption: Mechanism of NMDA receptor antagonism by ketamine and MXE.
Conclusion and Future Directions
The available evidence strongly indicates that methoxetamine produces discriminative stimulus effects that are highly similar to those of ketamine, primarily through its action as an NMDA receptor antagonist.[3][11] The key differences appear to lie in its greater potency and longer duration of action.[1][3] These characteristics have significant implications for its abuse potential and potential therapeutic applications.
For researchers in drug development, these findings highlight the utility of the drug discrimination paradigm in rapidly assessing the subjective effects of novel NMDA receptor modulators. Future research should focus on elucidating the role of secondary pharmacological targets, such as the serotonin system, in modulating the behavioral effects of MXE and other ketamine analogs. A deeper understanding of these structure-activity relationships will be invaluable in the design of safer and more effective therapeutics targeting the glutamatergic system.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methoxetamine Hydrochloride (MXE) in a Laboratory Setting
This document provides essential safety and logistical information for the proper management and disposal of Methoxetamine hydrochloride (MXE), a research chemical of the arylcyclohexylamine class.[1][2][3] Adherence to these procedures is critical for ensuring the safety of laboratory personnel, preventing environmental contamination, and maintaining strict regulatory compliance.
Introduction: The Imperative for Proper Disposal
Methoxetamine (MXE) is a dissociative hallucinogen that acts primarily as an NMDA receptor antagonist, similar to ketamine and phencyclidine (PCP).[2][4][5] As a potent psychoactive substance sold as a designer drug, its handling and disposal require a rigorous and informed approach.[2][6] Improper disposal of research chemicals like MXE can lead to environmental contamination, pose significant health risks, and result in severe legal and financial penalties under regulations such as the Resource Conservation and Recovery Act (RCRA) enforced by the Environmental Protection Agency (EPA).[7]
This guide provides a procedural framework grounded in established laboratory safety principles to manage MXE waste from cradle to grave.
Hazard Identification and Risk Assessment
Before handling MXE for disposal, a thorough risk assessment is mandatory.
Known Hazards:
-
Pharmacological Action: High-affinity NMDA receptor antagonist.[2][5]
-
Toxicity: While comprehensive toxicity data is limited, its relationship to ketamine and PCP suggests potential for significant neurological and cardiovascular effects.[8][9][10] One Safety Data Sheet (SDS) classifies it as harmful if swallowed or inhaled and notes that it causes damage to organs.[11]
-
Physical Hazards: The hydrochloride salt is a solid. It is not classified as flammable, but it is incompatible with strong oxidizing agents.[12]
Regulatory Status: MXE is a Schedule I controlled substance in the United States and is controlled in many other countries.[2] All disposal procedures must comply with national and local regulations governing controlled substances in addition to hazardous chemical waste rules.
Pre-Disposal Protocol: Segregation and Containment
Proper disposal begins with meticulous preparation and handling at the point of generation. The cardinal rule is to never dispose of MXE or any hazardous chemical down the sink or in regular trash .[7][12][13]
Step 1: Designate a Satellite Accumulation Area (SAA)
All laboratories generating hazardous waste must establish a designated SAA.[14]
-
Location: The SAA should be at or near the point of waste generation and under the direct control of laboratory personnel.[14][15]
-
Safety: It must be away from floor or sink drains and equipped with secondary containment (e.g., a plastic bin) to contain potential spills.[16]
-
Signage: The area must be clearly marked with "Hazardous Waste" signage.[15]
Step 2: Utilize Appropriate Waste Containers
Container integrity is paramount to prevent leaks and exposure.
-
Compatibility: Containers must be chemically compatible with MXE hydrochloride and any solvents used. High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid metal containers for acids or bases.[7][15]
-
Condition: Use containers that are in good condition, free from damage, and have secure, leak-proof closures.[7]
-
Capacity: Do not overfill containers; a maximum of 90% capacity is recommended to allow for expansion.[15]
Step 3: Meticulous Labeling
Accurate labeling is a critical safety and compliance requirement.
-
Content Identification: The words "Hazardous Waste" must be clearly visible.[16]
-
Chemical Name: List the full chemical name: "this compound". Avoid abbreviations.
-
Composition: For mixtures, list all constituents and their approximate percentages. This is crucial for the disposal vendor to properly profile the waste.[14]
The diagram below illustrates the mandatory workflow for preparing MXE waste for disposal.
Caption: MXE Waste Preparation and Containment Workflow.
The Core Disposal Procedure: Professional Management
Due to its status as a research chemical and controlled substance, in-laboratory chemical neutralization or treatment of MXE is strictly prohibited . The only acceptable and legal method of disposal is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[13][17]
Step-by-Step Disposal Plan
-
Cease Use: When the chemical is no longer needed, it is officially classified as a waste.[13]
-
Ensure Proper Containment: Verify the waste container is securely closed, properly labeled, and stored in the designated SAA.
-
Request Pickup: Contact your institution's EHS office (sometimes called the Office of Clinical and Research Safety or similar) to schedule a hazardous waste pickup.[13] Submit a waste collection request form as required.
-
Documentation: Maintain meticulous records of the waste generated, including the amount and date of disposal request. This documentation is essential for regulatory compliance and inspections.[7][17]
-
Professional Removal: Trained EHS personnel or a certified waste hauler will collect the waste from your laboratory. They are responsible for transporting it to a licensed Treatment, Storage, and Disposal Facility (TSDF).[13][17]
-
Final Disposition: At the TSDF, the MXE waste will be destroyed, typically via high-temperature incineration, in accordance with all federal and state regulations.[18] Your institution should receive a certificate of destruction, completing the chain of custody.[18]
The decision-making process for MXE disposal is summarized in the flowchart below.
Caption: Procedural Flowchart for MXE Disposal.
Emergency Procedures: Spill Management
In the event of a spill, prioritize personnel safety.
-
Evacuate and Alert: Immediately alert others in the area and evacuate if necessary.
-
Assess the Spill: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large or highly hazardous spills, contact your EHS office immediately.[13]
-
Utilize Spill Kit: Wear appropriate PPE (gloves, lab coat, safety goggles). Use absorbent materials from a chemical spill kit to contain and clean up the spill.
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbent pads, contaminated PPE, etc.) must be collected and disposed of as hazardous waste following the same procedures outlined above.[13]
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a non-negotiable aspect of responsible laboratory management. By treating all chemical waste as hazardous unless confirmed otherwise, adhering to strict segregation and labeling protocols, and entrusting final disposal to certified professionals, researchers uphold their commitment to safety, environmental stewardship, and regulatory compliance.[7][13] Always consult your institution's specific EHS guidelines, as they provide the definitive policies for your location.
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A Researcher's Guide to Personal Protective Equipment for Handling Methoxetamine Hydrochloride
This document provides essential safety and logistical guidance for research, scientific, and drug development professionals handling Methoxetamine hydrochloride (MXE). The information herein is intended to establish a comprehensive safety protocol, grounded in established principles of occupational health, to minimize exposure and ensure a safe laboratory environment.
Understanding the Hazard: this compound (MXE)
Methoxetamine (MXE) is an arylcyclohexylamine compound and a structural analog of ketamine.[1] Its classification as a Schedule I substance in the United States underscores its potential for abuse, and its pharmacological and toxicological profiles are not fully characterized.[1] According to available Safety Data Sheets (SDS), MXE is harmful if swallowed or inhaled, may cause drowsiness or dizziness, and can cause damage to organs.[2][3] Given the potency and incomplete toxicological data for many research chemicals, a conservative approach to handling, assuming high potency, is a prudent and necessary course of action.[4]
The primary routes of occupational exposure are inhalation of aerosolized powder and dermal absorption.[5][6] Therefore, a multi-layered approach focusing on containment, ventilation, and appropriate personal protective equipment (PPE) is critical.
The Hierarchy of Controls: A Foundation for Safety
Before detailing specific PPE, it is crucial to recognize that PPE is the last line of defense.[6] The hierarchy of controls prioritizes eliminating or engineering out hazards before relying on personal equipment.
-
Elimination/Substitution : Not applicable in this context, as the handling of MXE is the subject.
-
Engineering Controls : These are the most critical measures. All handling of MXE powder (e.g., weighing, preparing solutions) must be performed within a certified chemical fume hood or a powder containment enclosure (glove box).[7][8] This primary containment minimizes the escape of airborne particulates into the laboratory environment.
-
Administrative Controls : These include developing standard operating procedures (SOPs), providing thorough training on the hazards of MXE, and ensuring proper signage for designated work areas.[9][10]
-
Personal Protective Equipment (PPE) : Used in conjunction with the above controls, PPE provides a final barrier to protect the researcher from any residual contamination.[11]
Core Personal Protective Equipment (PPE) Requirements
A risk assessment must be performed to determine the appropriate PPE for any given procedure.[5][12] For handling MXE hydrochloride, particularly in its solid form, the following PPE is mandatory.
Eye and Face Protection
Chemical splash goggles that meet the ANSI Z87 standard are the minimum requirement to protect against splashes and airborne particles.[11] When handling larger quantities or when there is a significant splash risk (e.g., during spill cleanup), a face shield should be worn in addition to safety goggles.[9]
Respiratory Protection
Due to the inhalation hazard of fine powders, respiratory protection is essential when working outside of a containment system or as a supplementary precaution.[9] A NIOSH-approved N95 respirator is the minimum requirement for protection against particulates. For higher-risk procedures or in the event of a spill, a half-mask or full-face respirator with P100 cartridges may be necessary. All personnel required to wear respirators must be medically cleared and fit-tested as part of a comprehensive respiratory protection program compliant with OSHA 29 CFR 1910.134.[13]
Hand Protection
Selection of the correct glove material is critical. Methoxetamine is an arylcyclohexylamine. Nitrile gloves offer poor resistance to amines and ketones.[14][15] Therefore, double-gloving is required. The inner glove can be a standard nitrile examination glove, but the outer glove should be a material with higher chemical resistance. Butyl rubber or neoprene gloves are recommended for their superior protection against a broader range of chemicals.[16]
Crucially, no glove material offers permanent protection. Gloves should be inspected for any signs of degradation before each use and changed immediately if contamination is suspected.[17] After handling is complete, gloves must be removed carefully to avoid contaminating the skin.
Body Protection
A disposable, solid-front lab gown with long sleeves and tight-fitting cuffs is required. This provides a barrier against spills and prevents the contamination of personal clothing. A standard cotton lab coat is insufficient as it can absorb chemical spills. For procedures with a higher risk of contamination, a disposable, fluid-resistant gown is recommended. All protective clothing should be removed before leaving the designated handling area.[11]
Step-by-Step Protocol: Donning and Doffing PPE
Properly putting on (donning) and taking off (doffing) PPE is as important as selecting the right equipment to prevent cross-contamination.
Donning Sequence:
-
Gown: Put on the disposable gown, ensuring it is fully fastened.
-
Respirator: If required, perform a user seal check on the respirator.
-
Goggles/Face Shield: Position goggles securely on the face, followed by a face shield if needed.
-
Gloves: Don the first pair of (nitrile) gloves. Pull the gown's cuff over the wrist. Don the second, more resistant pair of gloves (e.g., butyl rubber) over the first pair and the gown's cuff.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff downwards, turning them inside out without touching the exterior. Dispose of them in the designated hazardous waste container.
-
Gown: Unfasten the gown and peel it away from the body, touching only the inside. Roll it into a bundle with the contaminated side inward and dispose of it.
-
Goggles/Face Shield: Remove by handling the strap or headband from behind the head. Place in a designated area for decontamination.
-
Respirator: Remove by handling the straps, avoiding contact with the front of the respirator. Dispose of it or place it in a designated area for cleaning and storage.
-
Inner Gloves: Remove the final pair of gloves using the same inside-out technique.
-
Hand Hygiene: Immediately and thoroughly wash hands with soap and water.
Decontamination and Disposal Plan
All materials that come into contact with MXE must be treated as hazardous waste.
-
Work Surfaces : At the end of each procedure, decontaminate all work surfaces within the fume hood using a suitable solvent (e.g., 70% ethanol), followed by a cleaning agent like a 10% bleach solution, ensuring a sufficient contact time.[18][19]
-
Equipment : All non-disposable equipment must be thoroughly decontaminated before being removed from the containment area.[18]
-
Waste : All disposable PPE, contaminated wipes, and other materials must be collected in a clearly labeled, sealed hazardous waste container.[20] Do not mix with general laboratory trash. Follow all institutional and local regulations for the disposal of hazardous chemical waste.[20]
Emergency Procedures
Chemical Spill:
-
Minor Spill (inside fume hood): Alert others in the immediate area. Wearing appropriate PPE, use an absorbent material to contain the spill.[21] Clean the area, and dispose of all cleanup materials as hazardous waste.[22]
-
Major Spill (outside fume hood): Evacuate the laboratory immediately and alert others.[21] Close the doors to the affected area and prevent entry.[23] Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[24]
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[23] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[24] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[3]
Summary and Visualizations
Table 1: PPE Recommendations for Handling Methoxetamine HCl
| Activity | Eye/Face Protection | Respiratory Protection | Hand Protection | Body Protection |
| Weighing Powder | Chemical Splash Goggles & Face Shield | N95 Respirator (minimum) | Double Gloves (Inner: Nitrile, Outer: Butyl Rubber/Neoprene) | Disposable Gown (solid front) |
| Preparing Solutions | Chemical Splash Goggles | N95 Respirator (minimum) | Double Gloves (Inner: Nitrile, Outer: Butyl Rubber/Neoprene) | Disposable Gown (solid front) |
| Minor Spill Cleanup | Chemical Splash Goggles & Face Shield | Half-mask with P100 cartridges | Double Gloves (Inner: Nitrile, Outer: Butyl Rubber/Neoprene) | Disposable Gown (fluid resistant) |
MXE Safe Handling Workflow
Caption: Workflow for the safe handling of Methoxetamine (MXE) in a laboratory setting.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
